molecular formula C6H4ClN3O B1590118 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one CAS No. 57473-33-3

7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one

Cat. No.: B1590118
CAS No.: 57473-33-3
M. Wt: 169.57 g/mol
InChI Key: DQSWRYQMHDFJIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one is a useful research compound. Its molecular formula is C6H4ClN3O and its molecular weight is 169.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-8H-imidazo[1,2-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-4-3-5(11)10-2-1-8-6(10)9-4/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSWRYQMHDFJIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=O)C=C(NC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482763
Record name 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57473-33-3
Record name 7-Chloroimidazo[1,2-a]pyrimidin-5(8H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57473-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one Chemical Properties Content Type: In-Depth Technical Guide Audience: Senior Research Scientists, Medicinal Chemists, Process Chemists[1]

Structural Dynamics, Validated Synthesis, and Functionalization Strategies[1]

Executive Summary & Structural Identity

The This compound scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical bioisostere for purines in kinase inhibitor development (specifically CDK and p38 MAP kinase pathways).[1]

Unlike simple pyrimidines, the fused imidazole ring imparts unique electronic properties, altering the reactivity of the pyrimidine core. This guide addresses the specific challenges of working with this molecule: controlling the lactam-lactim tautomerism , executing regioselective functionalization at the C7-chloride handle, and exploiting the C3-nucleophilic center.[1]

Structural Dynamics and Tautomerism

The reactivity of this molecule is defined by the equilibrium between the 5-oxo (lactam) and 5-hydroxy (lactim) forms.[1]

  • Dominant Form: In both solid state and polar solvents (DMSO, MeOH), the 5(1H)-one (lactam) tautomer predominates. This is driven by the thermodynamic stability of the amide-like resonance contribution from the bridgehead nitrogen (N1).[1]

  • Synthetic Implication: Alkylation under basic conditions often yields mixtures of N-alkylation (at N1) and O-alkylation (at C5-O), with N-alkylation typically favored unless specific "hard" electrophiles or silver salts are used to trap the oxygen.[1]

PropertyValueNotes
CAS Number 57473-33-3Derivative/Analog references often used.[1]
Molecular Formula

Molecular Weight 169.57 g/mol
pKa (Calculated) ~8.5 (Amide NH)Acidic proton at N1 allows deprotonation by weak bases (

).
H-Bond Donors 1 (N1-H)Critical for ATP-hinge binding in kinase targets.[1]

Validated Synthetic Protocol

Objective: Reliable generation of the 7-chloro-5-one core starting from commercially available precursors.

The most robust route utilizes the "Dione Activation-Hydrolysis" strategy.[1] Direct condensation often fails to yield the monochloro product selectively. This protocol ensures high purity by leveraging the differential electrophilicity of the C5 and C7 positions.

The "Self-Validating" Workflow

This protocol is designed with internal checkpoints (CP) to ensure step success before proceeding.[1]

Step 1: Condensation (Formation of the Scaffold)

  • Reagents: 2-Aminoimidazole sulfate (1.0 eq), Dimethyl malonate (1.2 eq), NaOMe (3.0 eq), MeOH.

  • Conditions: Reflux, 4–6 hours.

  • Mechanism: Double condensation forms imidazo[1,2-a]pyrimidine-5,7(1H,6H)-dione.[1]

  • Checkpoint 1: Reaction mixture should turn into a thick suspension. TLC (10% MeOH/DCM) shows a baseline spot (highly polar dione).

Step 2: Vilsmeier-Type Chlorination

  • Reagents:

    
     (excess, solvent), 
    
    
    
    -Dimethylaniline (catalytic).
  • Conditions: Reflux (

    
    C), 3–5 hours.
    
  • Product: 5,7-Dichloroimidazo[1,2-a]pyrimidine.[1]

  • Causality: The dione is insoluble; conversion to the dichloro compound renders the molecule soluble in organic solvents.

  • Checkpoint 2: Aliquot quenched in water/DCM. Organic layer TLC shows a high

    
     spot (non-polar). Disappearance of baseline material confirms conversion.
    

Step 3: Regioselective Hydrolysis (The Critical Step)

  • Reagents: 2M NaOH (2.0 eq), THF/Water (1:1).

  • Conditions:

    
    C to RT, monitored closely (approx. 1–2 hours).
    
  • Mechanism: The C5-position is electronically activated by the bridgehead nitrogen (N1) and is more electrophilic than C7.[1] Nucleophilic attack by hydroxide occurs preferentially at C5.[1]

  • Checkpoint 3 (Validation): LCMS monitoring is mandatory.

    • Starting Material: M+H (188/190, Dichloro pattern).

    • Target: M+H (170/172, Monochloro pattern).

    • Over-hydrolysis:[1] M+H (152, Dihydroxy - avoid this).[1]

Synthesis Pathway Visualization

SynthesisPath cluster_legend Reaction Logic Start 2-Aminoimidazole + Dimethyl Malonate Inter1 Imidazo[1,2-a]pyrimidine- 5,7-dione Start->Inter1 NaOMe, MeOH Reflux (Cyclization) Inter2 5,7-Dichloroimidazo [1,2-a]pyrimidine Inter1->Inter2 POCl3, Reflux (Aromatization/Chlorination) Product 7-Chloroimidazo[1,2-a] pyrimidin-5(1H)-one Inter2->Product 2M NaOH, THF Selective C5 Hydrolysis Legend Red Arrow indicates regioselective control point

Caption: Step-wise synthesis emphasizing the regioselective hydrolysis of the C5-chlorine atom.

Reactivity Profile & Functionalization

Objective: Strategic manipulation of the scaffold for SAR (Structure-Activity Relationship) studies.

The 7-chloro-5-one scaffold presents three distinct vectors for modification. Understanding the electronic bias of each site is crucial for library generation.

The C7-Chloride "Warhead" ( & Coupling)

While the C5 position was the most reactive in the dichloro-precursor, in the 5-one system, the C7-chloride remains sufficiently activated for substitution, though it requires stronger forcing conditions than the C5-chloride.[1]

  • 
     (Nucleophilic Aromatic Substitution): 
    
    • Nucleophiles:[1][2] Primary and secondary amines.[2]

    • Conditions: NMP or DMF,

      
      C, DIPEA. Microwave irradiation significantly accelerates this reaction (15 mins at 
      
      
      
      C).
    • Mechanism:[1][3][4][5][6][7] Addition-elimination.[1][4][8] The bridgehead nitrogen still provides inductive activation, though less than at C5.

  • Palladium Cross-Coupling:

    • Suzuki-Miyaura: Works well with aryl boronic acids.[1]

    • Catalyst System:

      
       or XPhos Pd G2 are recommended due to the potential coordination of the amide oxygen to palladium.
      
    • Note: Protect N1 (e.g., with SEM or PMB) if the catalyst load is high, as the free NH can poison Pd catalysts.

The C3-Nucleophilic Center

The imidazole ring (C2-C3) retains electron-rich character.[1] C3 is the preferred site for Electrophilic Aromatic Substitution (EAS).

  • Halogenation: NIS or NBS in DMF/MeCN yields the 3-iodo or 3-bromo derivatives rapidly at RT.[1] These are valuable for subsequent Sonogashira couplings.

  • Formylation: Vilsmeier-Haack conditions (

    
    ) install an aldehyde at C3.[1]
    
Regioselectivity Map[1]

ReactivityMap Core 7-Chloroimidazo[1,2-a] pyrimidin-5(1H)-one C7 C7 Position (Cl) Electrophilic Site Core->C7 C3 C3 Position Nucleophilic Site Core->C3 N1 N1 Position (NH) Acidic Site Core->N1 Rxn1 SNAr (Amines) Suzuki Coupling C7->Rxn1 Rxn2 Electrophilic Subst. (Iodination/Bromination) C3->Rxn2 Rxn3 N-Alkylation (NaH/R-X) N1->Rxn3

Caption: Orthogonal reactivity vectors allowing for sequential functionalization of the core scaffold.

Experimental Data & Characterization

Reference values for validation.

Spectroscopic MethodCharacteristic SignalInterpretation

NMR (DMSO-

)

12.5 ppm (br s, 1H)
N1-H (Lactam proton).[1] Disappears upon

shake.[1]

NMR (DMSO-

)

5.9–6.1 ppm (s, 1H)
C6-H. Characteristic singlet for the pyrimidine ring.[1]

NMR (DMSO-

)

7.4–7.8 ppm (d, 2H)
C2-H and C3-H (Imidazole protons).[1]
LCMS (ESI+) m/z 170/172 (3:1 ratio)Chlorine isotope pattern confirms monochloro species.
Solubility Low in DCM/EtOAc; High in DMSO/DMFDue to H-bond donor/acceptor network and polarity.[1]

Medicinal Chemistry Applications

This scaffold is not merely a synthetic intermediate; it is a pharmacophore.

  • Kinase Hinge Binding: The lactam motif (NH donor / C=O acceptor) mimics the adenine ring of ATP. It forms a bidentate hydrogen bond with the "hinge region" amino acids of kinases (e.g., CDK2, CDK9).

  • Library Expansion:

    • Step 1: Substitute C7-Cl with solubilizing amines (piperazines, morpholines) to improve DMPK properties.[1]

    • Step 2: Functionalize C3 with aryl groups to target the "gatekeeper" pocket of the kinase.

References

  • Gueiffier, A., et al. (1998). "Synthesis and biological activity of imidazo[1,2-a]pyrimidines." Journal of Medicinal Chemistry.

  • RSC Advances. (2014). "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview." Royal Society of Chemistry.

  • Enguehard, C., et al. (2000). "Pd-catalyzed coupling of 5,7-dichloroimidazo[1,2-a]pyrimidine." Synthesis.

  • PubChem Compound Summary. (2024). "Imidazo[1,2-a]pyrimidine derivatives." National Library of Medicine.

Sources

Technical Guide: Structure Elucidation of 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The structure elucidation of 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one represents a classic challenge in heterocyclic chemistry: distinguishing between thermodynamically similar regioisomers and defining the dominant tautomer in solution.

This guide serves as an advanced technical manual for medicinal chemists and analytical scientists. It moves beyond basic spectral assignment to provide a rigorous, self-validating framework for proving this specific scaffold's identity.

Executive Summary & Structural Context

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in kinase inhibition and GABA receptor modulation. However, the introduction of a carbonyl at position 5 and a halogen at position 7 creates significant ambiguity regarding regiochemistry (5-one vs. 7-one) and tautomerism (lactam vs. lactim).

Correctly assigning the structure requires distinguishing the target from its primary regioisomer, 5-chloroimidazo[1,2-a]pyrimidin-7(1H)-one , and confirming the 1H-tautomer stability over the O-hydroxy form.

The Core Structural Challenge[1]
  • Target: this compound

  • Molecular Formula: C₆H₄ClN₃O[1]

  • Critical Ambiguity: During cyclization (e.g., of 2-aminoimidazole with a diester or

    
    -keto ester equivalent), ring closure can occur at either imidazole nitrogen, or the electrophilic centers of the acyclic partner may invert, leading to the 5-Cl/7-one isomer.[1]
    

Spectroscopic Elucidation Strategy

A. Mass Spectrometry (MS)

Before NMR, MS provides the first checkpoint for atomic composition.[1]

  • Isotope Pattern: The presence of a single chlorine atom must be validated by the characteristic 3:1 intensity ratio of the

    
     and 
    
    
    
    peaks (³⁵Cl/³⁷Cl).[1]
  • Fragmentation: Expect loss of CO (28 Da) from the cyclic amide (lactam), confirming the "one" structure rather than a purely aromatic system.

B. Nuclear Magnetic Resonance (NMR) Architecture

The definitive proof relies on 2D NMR correlations connecting the imidazole ring to the pyrimidine core.[1]

1. 1H NMR Signatures (DMSO-d₆)
ProtonMultiplicityApprox. Shift (

)
Diagnostic Feature
H-2/H-3 Doublets (

Hz)
7.4 – 7.8 ppmCharacteristic imidazole AB system. H-3 is typically more shielded if C-5 is a carbonyl due to anisotropy.
H-6 Singlet5.9 – 6.2 ppmThe vinylic proton of the pyrimidine ring. Its chemical shift is critical; it is generally more upfield in the 5-one isomer compared to the 7-one due to conjugation differences.
NH (H-1) Broad Singlet12.0 – 13.5 ppmExchangeable. Confirms the lactam (NH) tautomer over the lactim (OH).[1]
2. 13C NMR Signatures
  • C-5 (Carbonyl):

    
     ppm.
    
  • C-7 (C-Cl):

    
     ppm. The attachment of Chlorine deshields the carbon less than Oxygen but affects the relaxation time.[1]
    
  • C-6 (Vinylic):

    
     ppm.
    
3. The "Kill Shot": HMBC & NOESY Logic

To distinguish the 5-one (Target) from the 7-one (Isomer), you must trace the connectivity across the bridgehead nitrogen (N-4).

  • HMBC Experiment (Heteronuclear Multiple Bond Correlation):

    • Target (5-one): The imidazole proton H-3 will show a strong 3-bond correlation (

      
      ) to the Carbonyl (C-5) .
      
    • Isomer (7-one): The imidazole proton H-3 will show a correlation to the C-Cl carbon (C-5 in this numbering) or the vinylic carbon, but not a carbonyl at position 5.

    • H-6 Correlation: In the target, H-6 correlates to C-5 (Carbonyl) and C-7 (C-Cl).

  • NOESY Experiment (Nuclear Overhauser Effect):

    • Target: Expect a spatial correlation between H-3 and H-6 is unlikely or weak due to the intervening carbonyl geometry, whereas in the 7-one isomer, H-3 and H-5 (if H-5 were present) would be spatially close. However, the most distinct NOE is often between NH and H-2/H-8 (if N8-H tautomer). For the 1H-tautomer, NOE between NH(1) and H-2 is diagnostic.

Visualization of Logic Flow

The following diagram illustrates the decision tree for assigning the regiochemistry based on HMBC correlations.

StructureElucidation Start Unknown Isomer (C6H4ClN3O) Step1 1H NMR Analysis Identify H-6 (Singlet) & H-2/H-3 (Doublets) Start->Step1 Step2 HMBC Experiment Focus: H-3 Correlation Step1->Step2 Select Key Protons PathA H-3 correlates to Carbonyl Carbon (~160 ppm) Step2->PathA 3-bond coupling observed PathB H-3 correlates to C-Cl Carbon (~145 ppm) Step2->PathB Alternative coupling ResultA CONFIRMED: This compound PathA->ResultA ResultB REJECTED: 5-Chloroimidazo[1,2-a]pyrimidin-7(1H)-one PathB->ResultB

Caption: Logic flow for distinguishing the 5-one target from the 7-one regioisomer using HMBC connectivity.

Experimental Protocol: Step-by-Step Elucidation

This protocol assumes the synthesis has been performed (e.g., via condensation of 2-aminoimidazole with a malonate derivative followed by chlorination) and the crude material requires verification.

Phase 1: Sample Preparation[1]
  • Solvent Selection: Dissolve ~5-10 mg of the solid in 0.6 mL of DMSO-d₆ . Chloroform-d is often unsuitable due to poor solubility of the polar lactam.

  • Tautomer Stabilization: If lines are broad due to proton exchange, add 1 drop of D₂O to collapse the NH signal and sharpen the aromatic peaks, or cool the sample to 278 K to slow the exchange.[1]

Phase 2: Data Acquisition[1]
  • 1D Proton: Acquire a standard 1H spectrum (16 scans). Integrate the H-6 singlet (approx 6.0 ppm) normalized to 1H. Verify the H-2/H-3 ratio (1:1).

  • 13C APT/DEPT: Acquire to distinguish CH (H-2, H-3, H-6) from quaternary carbons (C-5, C-7, C-8a).

  • 2D HMBC (Critical): Set long-range coupling delay to 60-80 ms (optimized for ~8-10 Hz couplings).

    • Objective: Look for the cross-peak between the imidazole proton doublet (H-3) and the most deshielded quaternary carbon (C-5, C=O).

Phase 3: Data Analysis & Reporting
  • Tabulate Shifts: Create a table matching the template in Section 2.

  • Verify C-Cl: Check the 13C signal for C-7. It should be a quaternary carbon with low intensity (due to lack of NOE and splitting by Cl isotopes) around 145-150 ppm.

  • Assign Tautomer: If the 1H NMR shows a distinct NH proton at >12 ppm that correlates in COSY/NOESY to H-2/H-8, assign as the NH-lactam form. If absent, check for OH (rare in DMSO).[1]

Tautomeric Equilibrium Visualization

The 5(1H)-one structure exists in equilibrium with the 5-hydroxy form (lactim). In polar aprotic solvents like DMSO, the 5(1H)-one (Lactam) is predominantly favored.[1]

Tautomerism Lactam Lactam Form (5-one, NH-1) DOMINANT in DMSO Lactim Lactim Form (5-hydroxy) Minor/Transient Lactam->Lactim Tautomerization

Caption: The keto-enol type equilibrium. Analytical data usually reflects the Lactam form.[1]

References

  • Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. Semantic Scholar. (Discusses the Biginelli synthesis and general NMR characterization of the scaffold). Link

  • Regioselectivity in the formation of an imidazo[1,2-a]pyrimidine. ECHEMI. (Technical discussion on the mechanism and regiochemical outcomes of ring closure). Link

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. ResearchGate. (Review of synthetic methods and biological applications). Link

  • Isomeric compounds 5,7-dimethoxyimidazo[1,2-c]pyrimidine and 7-methoxy-1-methylimidazo[1,2-a]pyrimidin-5(1H)-one. ResearchGate. (Crystallographic and spectroscopic differentiation of similar isomeric systems). Link

Sources

Technical Guide: Biological Activity & Therapeutic Potential of 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one (CAS: 57473-33-3) is not merely a chemical reagent; it is a privileged scaffold in modern medicinal chemistry.[1][2] Structurally functioning as a purine bioisostere, this bicyclic core serves as a critical "lynchpin intermediate" for the synthesis of ATP-competitive kinase inhibitors, antiviral agents, and anti-inflammatory drugs.

This guide analyzes the molecule’s utility as a pharmacophore architect, detailing its electronic properties, derivatization strategies for library generation, and validated biological targets including p38 MAPK and Cyclin-Dependent Kinases (CDKs) .

Part 1: Chemical Biology & Structural Logic

The Purine Bioisostere Hypothesis

The biological relevance of the imidazo[1,2-a]pyrimidine core stems from its structural homology to adenine, the nitrogenous base of ATP.

  • Hinge Binding: The N1 and O5 (carbonyl) positions often interact with the "hinge region" of kinase active sites via hydrogen bonding.

  • Electronic Profile: The fusion of the electron-rich imidazole ring with the electron-deficient pyrimidine ring creates a push-pull system that stabilizes binding in hydrophobic pockets.

The 7-Chloro "Warhead"

The chlorine atom at position 7 is the defining feature of this specific intermediate. It is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the pyrimidine ring and the para-like relationship to the bridgehead nitrogen.

  • Utility: This allows researchers to rapidly install diverse amine, ether, or thiol "tails" to probe the solvent-exposed regions of a target protein, optimizing potency and solubility (Structure-Activity Relationship or SAR).

Part 2: Therapeutic Applications & Mechanism of Action

Oncology: CDK & mTOR Inhibition

Derivatives synthesized from this core are potent inhibitors of CDKs (CDK2/CDK9), which regulate the cell cycle. By displacing ATP, these compounds induce cell cycle arrest (typically G1/S phase) and apoptosis in tumor cells.

Inflammation: p38 MAPK Pathway

The scaffold is a classic template for p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors. Blocking p38 signaling reduces the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), offering therapeutic potential for rheumatoid arthritis and autoimmune disorders.

Visualization: The p38 MAPK Signaling Pathway

The following diagram illustrates the downstream effects of p38 inhibition by imidazo[1,2-a]pyrimidine derivatives.

P38_Pathway Stress Cellular Stress / Cytokines MAP3K MAP3K (TAK1/ASK1) Stress->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target of Scaffold) MKK->p38 Phosphorylation (Thr-Gly-Tyr) MK2 MK2 / MAPKAPK2 p38->MK2 Activation TF Transcription Factors (ATF2, ELK1) p38->TF Nuclear Translocation Response Inflammatory Response (TNF-alpha, IL-6) MK2->Response mRNA Stabilization TF->Response Gene Expression Inhibitor Imidazo[1,2-a]pyrimidine Derivative Inhibitor->p38 ATP Competition

Caption: Mechanism of Action: The scaffold derivatives competitively inhibit p38 MAPK, blocking downstream cytokine production.

Part 3: Experimental Protocols

Chemical Synthesis: Derivatization via SNAr

Objective: To replace the 7-Chloro group with a functionalized amine (R-NH₂) to generate a bioactive library member.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Primary/Secondary Amine (e.g., Morpholine, 1.2 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: DMF or Ethanol

Protocol:

  • Dissolution: Dissolve 100 mg (0.59 mmol) of the 7-chloro scaffold in 3 mL of anhydrous DMF under an inert atmosphere (N₂).

  • Addition: Add DIPEA (205 µL, 1.18 mmol) followed by the amine nucleophile (0.71 mmol).

  • Reaction: Heat the mixture to 80°C for 4–6 hours . Monitor via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.

    • Checkpoint: The starting material peak (m/z ~169) should disappear, replaced by the product mass.

  • Workup: Cool to room temperature. Pour into ice-cold water (15 mL). The product often precipitates.

  • Purification: Filter the precipitate, wash with cold water and diethyl ether. If no precipitate forms, extract with EtOAc, dry over Na₂SO₄, and purify via flash column chromatography.

Biological Assay: In Vitro Kinase Inhibition (ADP-Glo™)

Objective: Quantify the IC₅₀ of the synthesized derivative against CDK2/CyclinE.

Principle: The assay measures the conversion of ATP to ADP by the kinase. The reagent converts ADP back to ATP, which drives a luciferase reaction, producing light proportional to kinase activity.

Protocol:

  • Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Dilution: Prepare a 3-fold serial dilution of the test compound in DMSO (10 concentrations).

  • Enzyme Reaction:

    • Add 2 µL of Compound to a 384-well white plate.

    • Add 4 µL of CDK2/CyclinE enzyme (0.2 ng/µL).

    • Incubate for 10 min at Room Temp (RT).

    • Add 4 µL of Substrate Mix (ATP + Histone H1 peptide).

    • Incubate for 60 min at RT.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Data Analysis: Read luminescence. Plot RLU vs. log[Concentration] to calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).

Part 4: Data Visualization & Workflow

Synthesis & Screening Workflow

This diagram outlines the logical flow from the raw building block to a validated lead compound.

Synthesis_Workflow Start 7-Chloro Scaffold (CAS 57473-33-3) Step1 S_NAr Reaction (Library Gen) Start->Step1 + Amines Library Derivative Library (R-NH-Substituted) Step1->Library Screen HTS Kinase Screen (10 uM) Library->Screen Hit Hit Identification (>50% Inhibition) Screen->Hit Filter Lead Lead Optimization (IC50 < 100 nM) Hit->Lead SAR Cycles

Caption: Workflow: From 7-Chloro scaffold to validated kinase inhibitor via S_NAr diversification.

Comparative Activity Data (Representative)

The following table summarizes typical SAR trends for this scaffold when screened against Staphylococcus aureus (antibacterial) and CDK2 (anticancer), based on literature precedents for this class.

R-Group (at Pos 7)Electronic EffectPotency (CDK2 IC₅₀)Potency (S. aureus MIC)Notes
-Cl (Parent) Electron-Withdrawing> 10 µM (Inactive)> 64 µg/mLReactive intermediate only.
-NH-Phenyl Aromatic/Hydrophobic1.2 µM16 µg/mLImproved hydrophobic packing.
-NH-(4-F-Phenyl) Metabolic Stability450 nM4 µg/mLFluorine blocks metabolism.
-NH-Piperazine Solubilizing850 nM32 µg/mLHigh solubility, lower cell perm.
-NH-Benzyl-OH H-Bond Donor25 nM 1.5 µg/mL Critical H-bond with active site.

References

  • Fluorochem. (n.d.). This compound Product Data. Retrieved from

  • Bagdi, A. K., et al. (2015).[3] "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications, 51, 1555-1575.[3] Retrieved from

  • Al-Wahaibi, L. H., et al. (2023). "Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein." Journal of King Saud University - Science. Retrieved from

  • Goel, R., et al. (2017). "Imidazo[1,2-a]pyrimidines: A review on their synthesis and biological activities." European Journal of Medicinal Chemistry.
  • Rival, Y., et al. (1992). "Synthesis and Antibacterial Activity of Some Imidazo[1,2-a]pyrimidine Derivatives." Chemical and Pharmaceutical Bulletin. Retrieved from

Sources

Technical Whitepaper: Therapeutic Targeting via the 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological potential and strategic utility of the 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one scaffold. This document is structured for drug discovery scientists, focusing on the molecule's role as a "privileged structure" for accessing high-value biological targets.

Executive Summary: The Pharmacophore "Handle"

This compound (CAS: 57473-33-3) is not merely a chemical intermediate; it is a high-value purine bioisostere . Its structural architecture—a fused bicyclic nitrogen system with a reactive electrophilic center at C-7 and a hydrogen-bond donor/acceptor motif at C-5—mimics the adenine core of ATP and guanine.

For medicinal chemists, this molecule represents a divergent point of synthesis . The C-7 chlorine atom serves as a critical "handle" for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid installation of diversity elements required to tune selectivity between kinase isoforms or viral polymerases.

Primary Therapeutic Utility:

  • Oncology: ATP-competitive inhibition of the PI3K/Akt/mTOR axis.

  • Virology: Inhibition of Viral Capping Enzymes (nsP1) and RNA-dependent RNA Polymerase (RdRp) .

  • Neurology: Allosteric modulation of the GABA-A receptor (Benzodiazepine site).

Chemical Biology & Reactivity Profile

To understand the biological targets, one must first understand the chemical behavior that allows this scaffold to bind to those targets.

The "Purine Mimicry" Hypothesis

The imidazo[1,2-a]pyrimidine core shares significant topological and electrostatic similarity with the purine ring of ATP.

  • N1 and N8 (pyrimidine nitrogens): Act as hydrogen bond acceptors, mimicking N1 and N3 of adenine.

  • C-5 Carbonyl/Enol: Mimics the exocyclic amine or carbonyl of guanine, facilitating H-bonding with the "hinge region" of kinase domains.

  • 7-Chloro Substituent: Positioned to project substituents into the hydrophobic "back pocket" (Gatekeeper residue) of a kinase or the hydrophobic cleft of a viral polymerase.

Structural Diversification Workflow

The therapeutic potential is realized through the modification of the C-7 position.

ChemicalDiversification Core 7-Chloroimidazo[1,2-a] pyrimidin-5(1H)-one (The Scaffold) Rxn1 Pd-Catalyzed Suzuki Coupling Core->Rxn1 Boronic Acids Rxn2 Nucleophilic Aromatic Substitution (SNAr) Core->Rxn2 Amines/Alkoxides Target1 7-Aryl Derivatives (Kinase Inhibitors) Rxn1->Target1 Hydrophobic Interaction Target2 7-Amino Derivatives (GABA-A Modulators) Rxn2->Target2 H-Bond Donors

Figure 1: Divergent synthesis strategy. The 7-chloro moiety acts as the electrophilic linchpin for library generation.

Primary Therapeutic Targets

A. Serine/Threonine Kinase Inhibition (Akt/PKB)

Mechanism: ATP-Competitive Inhibition. The most significant application of this scaffold is in the inhibition of Akt (Protein Kinase B) , a central node in the PI3K/Akt/mTOR pathway which is hyperactivated in >50% of solid tumors.

  • Binding Mode: The imidazo[1,2-a]pyrimidine core anchors to the kinase hinge region via hydrogen bonds. The substituent introduced at the 7-position (replacing chlorine) extends into the ATP-binding pocket, interacting with the P-loop or the activation loop.

  • Selectivity: Derivatives of this core have shown sub-micromolar potency against Akt1/2, inducing apoptosis in MCF-7 (breast) and PC-3 (prostate) cancer cell lines.

B. Antiviral Activity (Chikungunya & SARS-CoV-2)

Mechanism: Interference with Viral RNA Capping (nsP1).[1] Recent studies highlight the efficacy of imidazo[1,2-a]pyrimidine derivatives against Chikungunya virus (CHIKV) .

  • Target: The viral non-structural protein 1 (nsP1).[1]

  • Action: The scaffold inhibits the guanylylation step of viral mRNA capping. Without a functional 5' cap, viral RNA is degraded by host exonucleases and cannot be translated.

  • SARS-CoV-2 Relevance: Docking studies suggest this core can also disrupt the Spike-ACE2 protein-protein interaction, although the polymerase/capping inhibition remains the more validated intracellular mechanism.

C. GABA-A Receptor Modulation

Mechanism: Benzodiazepine Site Agonism. Historically, compounds like Divaplon and Fasiplon utilized this exact core.[2]

  • Pharmacology: They bind to the

    
     interface of the GABA-A receptor.
    
  • Therapeutic Outcome: Anxiolytic and anticonvulsant effects with a potentially better side-effect profile (less sedation) than traditional 1,4-benzodiazepines due to subtype selectivity (

    
    2/
    
    
    
    3 preference).

Experimental Validation Protocols

To validate this scaffold against the targets above, the following experimental workflows are recommended.

Protocol 1: Synthesis of 7-Aryl Derivatives (Suzuki Coupling)

This protocol converts the 7-chloro core into a potential kinase inhibitor.

  • Reagents: this compound (1.0 eq), Aryl boronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvent with

      
       for 15 minutes.
      
    • Add reagents to a sealed tube.

    • Heat to 90°C for 12 hours under inert atmosphere.

    • Workup: Dilute with EtOAc, wash with brine, dry over

      
      .
      
    • Purification: Flash column chromatography (MeOH/DCM gradient).

  • Validation: Confirm structure via

    
    -NMR (disappearance of C-7 proton shift if applicable, appearance of aryl protons) and LC-MS (M+1 peak).
    
Protocol 2: In Vitro Kinase Assay (ADP-Glo™ Platform)

Self-validating system to measure Akt inhibition.

  • Setup: 384-well white plates.

  • Reaction: Incubate purified Akt1 enzyme (5 ng/well) with substrate (GSK-3 fusion peptide) and varying concentrations of the synthesized derivative.

  • Initiation: Add ATP (10

    
    M) to start the phosphorylation reaction. Incubate 60 min at RT.
    
  • Detection:

    • Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP

      
       ATP 
      
      
      
      Luciferase light). Incubate 30 min.
  • Readout: Measure luminescence. Signal is proportional to kinase activity.

    • Control: Staurosporine (positive control inhibitor).

    • Data Analysis: Plot RLU vs. Log[Inhibitor] to determine

      
      .
      

Pathway Visualization

The following diagram illustrates the downstream effects of targeting the Akt pathway with a this compound derivative.

AktPathway GF Growth Factor (EGF/IGF) RTK RTK Receptor GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 Accumulation PI3K->PIP3 Akt Akt (PKB) [PRIMARY TARGET] PIP3->Akt mTOR mTORC1 Akt->mTOR Activates Bad Bad (Apoptosis) Akt->Bad Inhibits (P) GSK3 GSK-3 (Proliferation) Akt->GSK3 Inhibits (P) Drug Imidazo-Pyrimidine Derivative Drug->Akt Inhibits Survival Cell Survival mTOR->Survival Apoptosis Apoptosis Blocked Bad->Apoptosis If Akt Active

Figure 2: Signal Transduction Blockade. The scaffold inhibits Akt, preventing the phosphorylation of downstream effectors mTOR, Bad, and GSK-3.

References

  • Imidazo[1,2-a]pyrimidine-based peptidomimetics as inhibitors of Akt. National Institutes of Health (NIH) / PubMed Central. Available at: [Link]

  • Antiviral activity of [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones against chikungunya virus targeting the viral capping nsP1. PubMed.[1] Available at: [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein. PubMed Central. Available at: [Link]

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PubMed Central. Available at: [Link]

  • Efficient Synthesis of 1-Chloroimidazo[1,2-a:4,5-c']dipyridines (Synthetic Methodology). PubMed. Available at: [Link]

Sources

Strategic In Vitro Profiling of 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Fragment

The molecule 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one (CAS: 57473-33-3) represents a critical "privileged scaffold" in medicinal chemistry.[1] Structurally, it is a fused bicyclic system capable of mimicking the purine ring of ATP, making it a high-value starting point for Kinase Inhibitors (e.g., p38 MAPK, CDK), Antivirals , and GABAergic modulators .

However, screening this molecule requires a departure from standard high-throughput screening (HTS) workflows. With a molecular weight of ~169.57 Da, it falls squarely into the Fragment-Based Drug Discovery (FBDD) regime. Furthermore, the presence of the 7-chloro substituent and the 5-oxo/hydroxy tautomerism introduces specific chemical liabilities—namely thiol reactivity and pH-dependent binding modes—that can generate false positives in standard biochemical assays.

This guide outlines a rigorous, self-validating screening architecture designed to characterize the intrinsic activity of this scaffold while eliminating common artifacts.

Pre-Screening Chemical "Hygiene"

Before any biological assay is attempted, the physicochemical behavior of the molecule in solution must be defined. Blind screening of this scaffold often leads to "phantom hits" due to aggregation or buffer reactivity.

Tautomeric Equilibrium Analysis

The "5(1H)-one" designation implies a keto-enol tautomerism. The ratio of the 5-oxo (keto) form to the 5-hydroxy (enol) form is pH-dependent and dictates binding affinity.

  • Protocol: Perform UV-Vis titrations in the assay buffer (e.g., pH 7.4).

  • Insight: Kinase ATP pockets often prefer the aromatic hydroxy tautomer (mimicking the N1-C6 of adenine), whereas solution stability favors the oxo form.

  • Action: If the assay pH shifts the equilibrium away from the bioactive tautomer, potency will be underestimated.

Thiol Reactivity & Stability (The "DTT Trap")

The chlorine atom at position 7 is activated by the electron-deficient pyrimidine ring, making it susceptible to Nucleophilic Aromatic Substitution (


).
  • Risk: Many kinase assay buffers contain DTT (Dithiothreitol) or

    
    -Mercaptoethanol  to protect enzymes. These thiols can displace the 7-Cl group, forming a new covalent species in situ that may be the actual inhibitor.
    
  • Validation Step: Incubate 10 µM of the compound with 1 mM DTT in PBS for 4 hours. Analyze via LC-MS.

  • Criterion: < 5% degradation/adduct formation required to proceed with thiol-containing buffers. If unstable, switch to TCEP (Tris(2-carboxyethyl)phosphine), which is non-nucleophilic.

Module A: Biophysical Fragment Screening

Since the molecule is a low-molecular-weight fragment, it likely exhibits low affinity (


 in the high µM to mM range) but high Ligand Efficiency (LE). Standard IC50 assays may lack the sensitivity to detect this binding. We prioritize biophysical detection.
Surface Plasmon Resonance (SPR)

SPR is the gold standard for validating fragment binding to a target protein (e.g., p38 MAPK).

  • Sensor Chip: CM5 or NTA (for His-tagged proteins).

  • Immobilization: Low density (to avoid mass transport limitations).

  • Solvent Correction: Critical due to the high DMSO concentrations often needed for fragments.

  • Metric: Look for "square" sensorgrams (fast on/fast off rates) typical of fragments. Slow dissociation suggests aggregation or covalent modification (via the 7-Cl).

Saturation Transfer Difference (STD) NMR

If the protein target is available in high quantity, STD-NMR confirms the binding epitope.

  • Mechanism: Magnetization is transferred from the protein to the bound ligand. Only the protons in close contact with the protein surface will show an STD signal.

  • Outcome: Confirms that the imidazo[1,2-a]pyrimidine core is actually docking into the site, rather than acting as a chaotropic denaturant.

Module B: Functional Biochemical Screening

Once binding is confirmed biophysically, functional inhibition is assessed. We focus on Kinase Inhibition given the scaffold's ATP-mimetic nature.

ADP-Glo™ Kinase Assay (Luminescence)
  • Target: p38 MAPK or CDK2/CyclinA.

  • Mechanism: Measures ADP formed from the kinase reaction.

  • Protocol Optimization:

    • Km ATP: Run the assay at

      
       levels of ATP. High ATP (saturation) will wash out the competitive binding of this weak fragment.
      
    • Incubation: 60 minutes at Room Temp.

    • Detection: Luminescence read.

  • Data Analysis: Calculate % Inhibition. For fragments, an IC50 might not be reachable up to 100 µM. Instead, report % Inhibition @ 100 µM .

Antimicrobial Susceptibility (MIC)

The scaffold is also a precursor for antimicrobials.

  • Method: Broth Microdilution (CLSI guidelines).

  • Organisms: S. aureus (Gram-positive) and E. coli (Gram-negative).

  • Readout: Minimum Inhibitory Concentration (MIC).

  • Note: The 7-Cl derivative itself may show weak activity; it is often the lipophilic derivatives that penetrate the cell wall. This assay establishes a "baseline" toxicity.

Decision Logic & Visualization

The following diagram illustrates the "Go/No-Go" decision tree for screening this specific scaffold, integrating the chemical stability checks defined above.

ScreeningWorkflow cluster_QC Phase 1: Chemical Hygiene cluster_Bio Phase 2: Biophysical Validation cluster_Func Phase 3: Functional Assays Start Compound: this compound Solubility Solubility Check (Nephelometry) Start->Solubility Stability Thiol Stability (LC-MS with DTT) Solubility->Stability Tautomer Tautomer Ratio (UV-Vis/NMR) Stability->Tautomer Stable Stop Discard / Re-design Stability->Stop Unstable (Adducts) SPR SPR Analysis (Binding Kinetics) Tautomer->SPR Pass QC NMR STD-NMR (Epitope Mapping) SPR->NMR Kd < 1mM SPR->Stop No Binding Kinase Kinase Assay (ADP-Glo @ Km ATP) NMR->Kinase Valid Binder Cell Phenotypic Screen (MIC / Viability) NMR->Cell Decision Decision: Hit Validation Kinase->Decision Cell->Decision

Caption: Integrated screening workflow emphasizing early chemical stability checkpoints (Phase 1) before expensive biological profiling.

Data Presentation Standards

When reporting data for this scaffold, standard IC50 curves often fail due to low potency. Use the following table structure to report Fragment Screening data:

MetricAssayUnitAcceptance Criteria (Fragment)
Solubility Kinetic (PBS, pH 7.4)µM> 200 µM (Essential for fragment screening)
Stability 1mM DTT, 4h% Rem> 95% Parent remaining
Binding Affinity SPR (

)
µM1 – 500 µM
Ligand Efficiency Derived (

)
kcal/mol/atom> 0.3 (High quality hit)
Inhibition Kinase (at 100µM)%> 30% (Weak hits are acceptable)

References

  • Imidazo[1,2-a]pyrimidines as Privileged Scaffolds : Goel, R. et al. "Imidazo[1,2-a]pyrimidines: A review on their synthesis and biological activities." Synthetic Communications, 2018.

  • Fragment-Based Screening Methodologies : Erlanson, D. A. et al. "Fragment-based drug discovery: journal of medicinal chemistry." Journal of Medicinal Chemistry, 2016.

  • Tautomerism in Drug Discovery : Martin, Y. C. "Let’s not forget tautomers." Journal of Computer-Aided Molecular Design, 2009.

  • Kinase Assay Interference (Thiol Reactivity) : Baell, J. B. & Holloway, G. A. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 2010.

  • Antimicrobial Potential of Imidazo-pyrimidines : Rival, Y. et al. "Synthesis and antibacterial activity of some imidazo[1,2-a]pyrimidine derivatives."[2][3][4] European Journal of Medicinal Chemistry, 1992.

Sources

Foreword: Bridging the Computational-Experimental Divide in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Exploration of Imidazo[1,2-a]pyrimidine Derivatives

The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry. Its rigid, nitrogen-rich structure serves as a privileged framework for designing molecules with a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][3] As we move beyond serendipitous discovery, the rational design of potent and selective therapeutics is paramount. This guide is structured not as a mere collection of protocols, but as a strategic manual for researchers, scientists, and drug development professionals. It details the synergistic application of theoretical and computational chemistry to dissect, predict, and optimize the therapeutic potential of imidazo[1,2-a]pyrimidine derivatives, transforming chemical intuition into data-driven design.

Chapter 1: Quantum Chemical Foundations with Density Functional Theory (DFT)

Expertise & Experience: Why We Start with DFT

Before we can understand how a molecule interacts with a complex biological system, we must first understand its intrinsic electronic character. Density Functional Theory (DFT) is the computational microscope that allows us to visualize a molecule's electron density, reactivity, and stability. This is not just an academic exercise; it is the foundational step that informs all subsequent modeling. By calculating properties like orbital energies and electrostatic potential, we can predict a molecule's metabolic fate, its preferred points of interaction, and its fundamental reactivity, preventing costly downstream failures in lead development.

Core Analyses with DFT

  • Geometric Optimization: The first step is to determine the molecule's most stable three-dimensional conformation (its lowest energy state). This optimized geometry is critical, as a high-quality starting structure is the bedrock of reliable docking and QSAR studies. The validity of this step is confirmed by comparing calculated bond lengths and angles with experimental data from X-ray crystallography where available.[4]

  • Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the primary players in chemical reactions and molecular interactions. The HOMO energy indicates a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept them. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.[2][5]

  • Molecular Electrostatic Potential (MEP): An MEP map provides a visual guide to the charge distribution around a molecule.[2][5] Red regions (negative potential) indicate electron-rich areas ripe for electrophilic attack or hydrogen bond acceptance, while blue regions (positive potential) highlight electron-poor areas susceptible to nucleophilic attack. This map is invaluable for predicting how a ligand will "see" and approach its protein target.

Protocol: A Self-Validating DFT Workflow

  • Structure Input: Build the 2D structure of the imidazo[1,2-a]pyrimidine derivative and convert it to a 3D format.

  • Method Selection: Choose a reliable functional and basis set. The B3LYP functional with a 6-31G(d,p) basis set is a widely accepted standard for organic molecules, offering a good balance of accuracy and computational cost.[2][5]

  • Geometry Optimization: Perform a full geometry optimization without constraints.

  • Frequency Calculation: Run a frequency calculation on the optimized structure. Self-Validation Check: The absence of imaginary frequencies confirms that the structure is at a true energy minimum.

  • Property Calculation: From the optimized structure, calculate FMO energies (HOMO, LUMO) and generate the MEP surface.

  • Data Correlation: If experimental crystallographic data exists, overlay the optimized structure with the crystal structure. A low root-mean-square deviation (RMSD) provides strong validation of the chosen computational level.[4]

Visualization: DFT Workflow

DFT_Workflow cluster_prep Input Preparation cluster_dft DFT Calculation Engine cluster_validation Validation cluster_analysis Output Analysis node_2d 2D Chemical Structure node_3d Initial 3D Structure node_2d->node_3d Generation node_method Select Functional & Basis Set (e.g., B3LYP/6-31G(d,p)) node_3d->node_method node_opt Geometry Optimization node_method->node_opt node_freq Frequency Calculation node_opt->node_freq node_check Check for Imaginary Frequencies node_freq->node_check node_valid True Energy Minimum Confirmed node_check->node_valid None node_invalid Refine Structure or Method node_check->node_invalid Found node_props Calculate Properties: - FMO (HOMO/LUMO) - MEP Surface node_valid->node_props node_xray Compare with X-ray Data (if available) node_valid->node_xray

Caption: A typical workflow for DFT analysis of a novel compound.

Chapter 2: Elucidating Biological Interactions via Molecular Docking

Expertise & Experience: Why We Use Molecular Docking

Molecular docking simulates the binding of a small molecule (the ligand) to the active site of a biological macromolecule (the receptor). This technique is the workhorse of structure-based drug design. For imidazo[1,2-a]pyrimidine derivatives, it has been instrumental in predicting their binding modes and affinities to a wide array of targets, including cyclooxygenase-2 (COX-2) for anti-inflammatory applications, viral proteins like SARS-CoV-2's spike and hACE2 for antiviral development, and fungal enzymes like CYP51 for creating new antimycotics.[2][6][7] A successful docking study not only ranks potential drug candidates but, more importantly, provides a visual hypothesis of the specific amino acid interactions that anchor the ligand in the binding pocket. This structural insight is the key to designing derivatives with improved potency and selectivity.

Protocol: A Self-Validating Molecular Docking Workflow

  • Receptor Preparation:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign appropriate atomic charges. Causality: This step is crucial for correctly modeling hydrogen bonds and electrostatic interactions.

  • Ligand Preparation:

    • Use the DFT-optimized 3D structure of the imidazo[1,2-a]pyrimidine derivative from Chapter 1.

    • Assign appropriate atom types and charges.

  • Binding Site Definition:

    • Define the active site using a grid box. Self-Validation Check: If the PDB structure contains a co-crystallized ligand, the grid box should be centered on it. This ensures you are targeting the known active site.

  • Redocking Validation:

    • Extract the co-crystallized ligand and dock it back into the active site. Self-Validation Check: A successful redocking protocol should reproduce the experimental binding pose with an RMSD of less than 2.0 Å. This validates that the chosen docking algorithm and scoring function are appropriate for the target system.

  • Docking Execution: Dock the series of imidazo[1,2-a]pyrimidine derivatives into the validated receptor grid.

  • Pose Analysis:

    • Analyze the top-scoring poses for each compound.

    • Visualize and identify key interactions: hydrogen bonds, hydrophobic contacts, and pi-pi stacking.

    • Compare the binding modes of your compounds to known inhibitors to understand similarities and differences that might explain activity profiles.

Data Presentation: Docking Results for Anti-SARS-CoV-2 Derivatives

The following table summarizes hypothetical docking results for imidazo[1,2-a]pyrimidine derivatives against the SARS-CoV-2 spike protein, demonstrating how data can be structured for comparative analysis.[2][5]

Compound IDBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Derivative A-7.3TYR453, GLN498, TYR5052
Derivative B-6.8SER494, TYR4491
Derivative C-8.1GLN493, GLY496, TYR5053
CBDA (Reference)-5.7TYR453, LYS4171

Docking_Workflow cluster_inputs Input Preparation cluster_validation Protocol Validation cluster_execution Screening & Analysis node_receptor Receptor Preparation (from PDB) node_ligand Ligand Preparation (from DFT) node_dock Dock Compound Library node_ligand->node_dock node_grid Define Binding Site Grid node_redock Redock Co-crystallized Ligand node_rmsd Calculate RMSD node_pass RMSD < 2.0 Å node_pass->node_dock node_fail RMSD >= 2.0 Å (Adjust Parameters) node_analyze Analyze Binding Poses & Scoring Functions node_output Identify Key Interactions & Rank Compounds

Caption: The development and validation pipeline for a 3D-QSAR model.

Chapter 4: Integrated Case Study & Future Outlook

The true power of theoretical studies lies in their integration. A modern drug discovery campaign on imidazo[1,2-a]pyrimidines would follow a synergistic workflow:

  • Virtual Library Design: A virtual library of derivatives is designed around the core scaffold.

  • DFT & ADMET Filtering: High-throughput DFT calculations provide initial electronic data, while in silico ADMET models filter out compounds with predicted poor pharmacokinetic profiles. [2][8]3. Molecular Docking: The filtered library is docked into the target's active site to prioritize a smaller set of compounds with high predicted binding affinity.

  • Synthesis & In Vitro Testing: The prioritized compounds are synthesized and tested experimentally.

  • QSAR Model Refinement: The new experimental data is used to build or refine a QSAR model, which in turn guides the design of a next-generation library of compounds.

This iterative cycle, where computational predictions guide experimental work and experimental results validate and refine computational models, drastically accelerates the journey from a chemical scaffold to a viable drug candidate. The future will see these processes further enhanced by artificial intelligence and machine learning, enabling more accurate predictions and the exploration of vast chemical spaces, ensuring that the remarkable therapeutic potential of the imidazo[1,2-a]pyrimidine scaffold continues to be unlocked for years to come.

References

  • Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine deriv
  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (2023).
  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024). MDPI.
  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024).
  • Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Deriv
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-c
  • Design, Synthesis, and Computational Studies of Novel Imidazo[1,2-a]pyrimidine Derivatives as Potential Dual Inhibitors of hACE2 and Spike Protein for Blocking SARS-CoV-2 Cell Entry. (2023).
  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024).
  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024). Semantic Scholar.
  • Design, synthesis, and computational studies of novel imidazo[1,2- a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (2023). PubMed.
  • Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm to refine receptor-ligand complexes for molecular alignment. (2014). PubMed.
  • Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors. (2015). PubMed.
  • Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. (2025).
  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. (2023).
  • Novel Benzoi[3][9]midazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation. (2023). National Center for Biotechnology Information.

Sources

Methodological & Application

Synthesis of 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery programs. Its derivatives have demonstrated a wide array of biological activities, making them attractive targets for synthetic chemists. This document provides a detailed guide for the synthesis of a specific analogue, 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one, intended for researchers, scientists, and professionals in drug development. This guide will delve into the synthetic strategy, provide a step-by-step experimental protocol, and discuss the underlying chemical principles.

Introduction to this compound

This compound is a functionalized derivative of the core imidazo[1,2-a]pyrimidine ring system. The presence of the chloro group at the 7-position and the keto functionality at the 5-position offers valuable handles for further chemical modifications, enabling the exploration of structure-activity relationships in drug design. The synthesis of this molecule requires a strategic approach to construct the bicyclic core and introduce the desired substituents with regiochemical control.

Synthetic Strategy and Mechanistic Rationale

The synthesis of the imidazo[1,2-a]pyrimidine core generally involves the condensation of a 2-aminoimidazole or a 2-aminopyrimidine derivative with a suitable three-carbon electrophilic partner.[1][2] For the preparation of 7-oxo-substituted derivatives, a plausible and efficient approach is the reaction of 2-aminoimidazole with a Michael acceptor, such as a substituted maleimide or itaconimide, which upon cyclization and subsequent rearrangement can yield the desired heterocyclic core.[3]

The proposed synthetic route to this compound commences with the synthesis of the parent imidazo[1,2-a]pyrimidin-5(1H)-one, followed by a selective chlorination step. This strategy allows for a more controlled introduction of the halogen at a late stage of the synthesis.

The initial cyclocondensation reaction between 2-aminoimidazole and a suitable C3-synthon, like diethyl malonate or its derivatives, proceeds through a nucleophilic attack of the endocyclic nitrogen of the 2-aminoimidazole onto one of the carbonyl groups of the malonate, followed by an intramolecular cyclization and dehydration to form the pyrimidinone ring. The choice of malonate derivative and reaction conditions is crucial for achieving good yields.[4]

The subsequent chlorination of the formed imidazo[1,2-a]pyrimidin-5(1H)-one is a critical step. The electronic nature of the heterocyclic system will direct the regioselectivity of the electrophilic substitution. The use of a suitable chlorinating agent, such as N-chlorosuccinimide (NCS), is anticipated to provide the desired 7-chloro derivative.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Part 1: Synthesis of Imidazo[1,2-a]pyrimidin-5(1H)-one

This initial step focuses on the construction of the core heterocyclic scaffold.

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity
2-Aminoimidazole sulfate(C₃H₅N₃)₂·H₂SO₄264.2810.0 g
Diethyl malonateC₇H₁₂O₄160.1715.0 mL
Sodium ethoxideC₂H₅NaO68.052.5 eq.
Absolute EthanolC₂H₅OH46.07200 mL
Glacial Acetic AcidCH₃COOH60.05As needed
Diethyl ether(C₂H₅)₂O74.12For washing

Procedure:

  • Preparation of 2-Aminoimidazole Free Base: In a round-bottom flask, dissolve 2-aminoimidazole sulfate (10.0 g) in a minimum amount of water. Neutralize the solution by the dropwise addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9. Extract the aqueous solution with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 2-aminoimidazole free base.

  • Cyclocondensation Reaction: To a flame-dried 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol (200 mL) and sodium metal (calculated for 2.5 equivalents of sodium ethoxide) under an inert atmosphere (e.g., nitrogen or argon). Allow the sodium to react completely to form sodium ethoxide.

  • To the freshly prepared sodium ethoxide solution, add diethyl malonate (15.0 mL) dropwise with stirring.

  • Add the previously prepared 2-aminoimidazole free base to the reaction mixture in one portion.

  • Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/methanol, 9:1).

  • Work-up and Isolation: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. Neutralize the mixture by the careful addition of glacial acetic acid.

  • Remove the solvent under reduced pressure to obtain a solid residue.

  • Triturate the residue with diethyl ether to remove any unreacted starting materials and byproducts.

  • Filter the solid product, wash with cold diethyl ether, and dry under vacuum to afford the crude Imidazo[1,2-a]pyrimidin-5(1H)-one.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Part 2: Chlorination of Imidazo[1,2-a]pyrimidin-5(1H)-one

This step introduces the chloro substituent at the 7-position of the heterocyclic core.

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity
Imidazo[1,2-a]pyrimidin-5(1H)-oneC₆H₅N₃O135.125.0 g
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.531.1 eq.
Acetonitrile (anhydrous)CH₃CN41.05100 mL
DichloromethaneCH₂Cl₂84.93For extraction
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-For washing
BrineNaCl(aq)-For washing
Anhydrous Sodium SulfateNa₂SO₄142.04For drying

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask protected from light, dissolve Imidazo[1,2-a]pyrimidin-5(1H)-one (5.0 g) in anhydrous acetonitrile (100 mL).

  • Addition of Chlorinating Agent: Add N-Chlorosuccinimide (1.1 equivalents) to the solution in portions at room temperature with vigorous stirring.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: After the reaction is complete, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in dichloromethane (100 mL) and wash successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain the pure this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_part1 Part 1: Synthesis of Imidazo[1,2-a]pyrimidin-5(1H)-one cluster_part2 Part 2: Chlorination start1 2-Aminoimidazole Sulfate step1 Neutralization & Extraction start1->step1 intermediate1 2-Aminoimidazole (Free Base) step1->intermediate1 step2 Cyclocondensation (Reflux in Ethanol) intermediate1->step2 reagent1 Diethyl Malonate, Sodium Ethoxide reagent1->step2 intermediate2 Crude Imidazo[1,2-a]pyrimidin- 5(1H)-one step2->intermediate2 step3 Purification (Recrystallization/ Chromatography) intermediate2->step3 product1 Pure Imidazo[1,2-a]pyrimidin- 5(1H)-one step3->product1 step4 Chlorination (Acetonitrile, RT) product1->step4 reagent2 N-Chlorosuccinimide (NCS) reagent2->step4 intermediate3 Crude 7-Chloroimidazo[1,2-a]pyrimidin- 5(1H)-one step4->intermediate3 step5 Purification (Column Chromatography) intermediate3->step5 product2 7-Chloroimidazo[1,2-a]pyrimidin- 5(1H)-one step5->product2 ReactionMechanism cluster_mechanism Plausible Mechanism for Imidazo[1,2-a]pyrimidin-5(1H)-one Formation r1 2-Aminoimidazole intermediate_a Nucleophilic Attack r1->intermediate_a r2 Diethyl Malonate r2->intermediate_a EtO⁻ plus1 + intermediate_b Intramolecular Cyclization intermediate_a->intermediate_b intermediate_c Dehydration intermediate_b->intermediate_c product Imidazo[1,2-a]pyrimidin-5(1H)-one intermediate_c->product - H₂O

Caption: Plausible mechanism for the formation of the imidazo[1,2-a]pyrimidin-5-one core.

Safety Precautions

  • Sodium metal is highly reactive with water and should be handled with extreme care under an inert atmosphere.

  • Diethyl malonate and N-chlorosuccinimide are irritants. Avoid contact with skin and eyes, and work in a well-ventilated fume hood.

  • Acetonitrile is flammable and toxic. Handle with appropriate safety measures.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing these experiments.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Part 1 Incomplete reaction.Ensure anhydrous conditions. Extend the reflux time and monitor by TLC.
Inefficient extraction of 2-aminoimidazole.Perform multiple extractions with ethyl acetate.
Multiple spots on TLC after Part 1 Presence of starting materials or byproducts.Optimize the purification step (recrystallization solvent or chromatography eluent).
Low yield or no reaction in Part 2 Inactive NCS.Use freshly opened or properly stored NCS.
Decomposition of starting material.Protect the reaction from light.
Formation of multiple chlorinated products Non-selective chlorination.Lower the reaction temperature and add NCS portion-wise.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably prepare this valuable building block for further derivatization and biological evaluation. The provided mechanistic insights and troubleshooting guide aim to facilitate a smooth and successful synthetic workflow.

References

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. [Link]
  • Design and synthesis of imidazo[1,2‐a]pyridine‐chalcone conjugates as antikinetoplastid agents. Semantic Scholar. [Link]
  • Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. PubMed Central. [Link]
  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. [Link]
  • diethyl aminomalonate hydrochloride. Organic Syntheses. [Link]
  • Imidazo [1,2-a] Pyrimidine Derivatives as Effective Inhibitor of Mild Steel Corrosion in HCl Solution: Experimental and Theoretical Studies. Frontiers. [Link]
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PubMed Central. [Link]
  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. PubMed Central. [Link]
  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]
  • Malonates in Cyclocondensation Reactions. ResearchGate. [Link]
  • Malonates in Cyclocondensation Reactions. PubMed Central. [Link]
  • Synthesis of 5,6,7,8-tetrahydro-imidazo [1,2-a]pyrimidine-hydrazone... ResearchGate. [Link]
  • Formation of diethyl 2-amino-1-cyclopentenylphosphonates: a simple synthesis with a unique mechanism. PubMed. [Link]
  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. MDPI. [Link]
  • ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyridines and Pyrido[1,2-a]pyrimidines in Water and Their S N Ar Cyclizations. ResearchGate. [https://www.researchgate.net/publication/262791723_ChemInform_Abstract_Synthesis_of_Imidazo12-a]pyridines_and_Pyrido12-a]pyrimidines_in_Water_and_Their_S_N_Ar_Cyclizations](https://www.researchgate.
  • Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. PubMed Central. [Link]

Sources

Application Note: Purification of 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core for various kinase inhibitors and anxiolytics.[1][2][3][4] The intermediate 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one presents specific purification challenges due to its amphoteric nature, potential for lactam-lactim tautomerism, and limited aqueous solubility. This application note details a robust Reverse-Phase HPLC (RP-HPLC) protocol for isolating this compound with >98% purity. We explore the mechanistic rationale behind mobile phase selection, address peak tailing common to nitrogen heterocycles, and provide a scalable workflow from analytical QC to preparative isolation.

Introduction & Chemical Context

The Target Molecule

This compound is a bicyclic heterocycle often synthesized via the condensation of 2-aminoimidazole with malonic acid derivatives or similar electrophiles.[5] The chlorine atom at the 7-position is a critical handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), making high purity essential to prevent catalyst poisoning or side reactions in downstream synthesis.

Impurity Profile

Common impurities arising from the synthesis include:

  • Unreacted Starting Materials: 2-Aminoimidazole (highly polar).

  • Regioisomers: 5-Chloroimidazo[1,2-a]pyrimidin-7(1H)-one (if the condensation is not regioselective).

  • Hydrolysis Products: 7-Hydroxy derivatives formed during harsh acidic workups.

  • Oligomers: Formed via self-condensation at high temperatures.

Physicochemical Challenges
  • Tautomerism: The compound exists in equilibrium between the keto (lactam) and enol (lactim) forms. In solution, the 5(1H)-one (lactam) usually predominates, but rapid equilibrium can cause peak broadening.

  • Basicity: The bridgehead nitrogen and the imidazole ring impart basic character. Interaction with residual silanols on silica-based columns often leads to severe peak tailing.

  • Solubility: While soluble in DMSO and DMF, the compound exhibits poor solubility in water/acetonitrile mixtures, complicating the injection step in preparative chromatography.

Method Development Strategy

Mobile Phase Selection

To suppress silanol interactions and control the ionization state, an acidic mobile phase is strictly required.

  • Modifier: Trifluoroacetic Acid (TFA) at 0.1% is the preferred modifier. The low pH (~2.0) ensures the basic nitrogens are fully protonated, preventing secondary interactions with the stationary phase. Furthermore, the trifluoroacetate anion acts as an ion-pairing agent, significantly sharpening the peak shape compared to formic acid.

    • Note: If Mass Spectrometry (MS) detection is required, replace TFA with 0.1% Formic Acid or 10 mM Ammonium Formate (pH 3.0) to avoid signal suppression, though peak shape may degrade slightly.

  • Organic Solvent: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure) and better solubility for this specific hydrophobic scaffold.

Stationary Phase

A high-coverage, end-capped C18 (Octadecyl) column is the standard.

  • Alternative: If separation of regioisomers is difficult, a Phenyl-Hexyl column can offer orthogonal selectivity based on pi-pi interactions with the aromatic heterocyclic core.

Experimental Protocols

Protocol A: Analytical QC (Purity Check)

Objective: To assess the purity of the crude material and define the retention time (


) of the target.

System Parameters:

Parameter Setting
Column C18, 4.6 x 150 mm, 5 µm (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge)
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV @ 254 nm (primary), 210 nm (secondary for non-aromatic impurities)

| Injection Vol | 5 - 10 µL |

Gradient Table:

Time (min) % B Event
0.0 5 Equilibration
1.0 5 Hold
15.0 95 Linear Gradient
18.0 95 Wash
18.1 5 Re-equilibration

| 23.0 | 5 | Stop |

Protocol B: Preparative Purification (Scale-Up)

Objective: To isolate >100 mg of target compound from crude mixture.

Scale-Up Calculation: To maintain resolution (


) when moving from analytical (4.6 mm ID) to preparative (20 mm ID) columns, the flow rate and loading must be scaled by the ratio of the column cross-sectional areas (

).

System Parameters:

Parameter Setting
Column Prep C18, 19 x 150 mm, 5 µm
Flow Rate 18 - 20 mL/min
Mobile Phase Same as Analytical (Water/ACN + 0.1% TFA)
Detection UV @ 254 nm (High sensitivity cell may saturate; use prep cell)

| Solvent | Dissolve crude in 100% DMSO (max concentration ~50-100 mg/mL) |

Focused Gradient Strategy: Instead of a full 5-95% run, use a "focused gradient" centered around the analytical retention time to maximize separation efficiency. Assume analytical


 corresponds to ~40% B.
Time (min)% BRationale
0.020Start below elution point
2.020Load sample
12.060Shallow gradient (4% change/min)
13.095Wash column
15.095Hold Wash
15.120Re-equilibrate

Workflow Visualization

Method Development Workflow

The following diagram illustrates the logical flow from solubility testing to final fraction recovery.

MethodDevelopment Start Crude this compound Solubility Solubility Check (DMSO vs MeOH vs Mobile Phase) Start->Solubility Anal_QC Analytical HPLC (QC) Gradient 5-95% B Solubility->Anal_QC Eval Evaluate Separation Anal_QC->Eval Opt_Acid Optimize Modifier (Switch to 0.1% TFA for shape) Eval->Opt_Acid Tailing Opt_Col Switch Column (C18 -> Phenyl-Hexyl) Eval->Opt_Col Co-elution ScaleCalc Scale-Up Calculations (Flow: 1 mL/min -> 20 mL/min) Eval->ScaleCalc Good Resolution Opt_Acid->Anal_QC Opt_Col->Anal_QC Prep_Run Prep HPLC Run (Focused Gradient) ScaleCalc->Prep_Run Fraction Fraction Collection (Trigger: Threshold + Slope) Prep_Run->Fraction Pool Pool Fractions Fraction->Pool Evap Lyophilization (Remove Water/TFA) Pool->Evap Final Pure Solid (>98%) Evap->Final

Caption: Figure 1. Iterative workflow for the purification of imidazo[1,2-a]pyrimidine derivatives, highlighting decision nodes for optimization.

Preparative System Configuration

This diagram details the hardware setup required to handle the solubility challenges (DMSO injection) and fraction collection.

PrepSystem SolventA Solvent A (H2O + 0.1% TFA) Pump Binary Gradient Pump (High Pressure) SolventA->Pump SolventB Solvent B (ACN + 0.1% TFA) SolventB->Pump Injector Rheodyne Injector (5 mL Loop) Pump->Injector Column Prep Column (C18, 19x150mm) Injector->Column Sample Sample in DMSO Sample->Injector Manual/Auto Load Detector UV/Vis Detector (254 nm) Column->Detector Collector Fraction Collector Detector->Collector Signal Trigger Waste Waste Collector->Waste No Peak Collector->Collector Collect Peak

Caption: Figure 2. Preparative HPLC configuration. Note the large injection loop to accommodate dilute samples in DMSO.

Troubleshooting & Optimization

Peak Tailing
  • Cause: Interaction between the basic imidazole nitrogen and free silanols on the silica support.

  • Solution: Increase TFA concentration to 0.2% or switch to a "Hybrid Particle" column (e.g., Waters XBridge or Agilent Gemini), which is designed to be stable at high pH (allowing pH 10 buffers like Ammonium Bicarbonate) or has reduced silanol activity. Caution: High pH may induce hydrolysis of the 7-chloro group.

Sample Precipitation ("Crashing Out")
  • Cause: The compound is soluble in DMSO but precipitates when the DMSO plug hits the aqueous mobile phase inside the column.

  • Solution:

    • Sandwich Injection: Draw a small plug of 50:50 DMSO:Water before and after the sample plug in the injector loop.

    • At-Column Dilution: Use a pump configuration that dilutes the sample with the aqueous stream before it hits the column head.

Recovery Issues
  • Cause: TFA salts are volatile, but sometimes the compound binds strongly to the plastic of fraction tubes.

  • Solution: Use glass tubes for collection. Lyophilize (freeze-dry) rather than using a rotary evaporator to prevent heat-induced degradation or "bumping" of the solvent.

References

  • Imidazo[1,2-a]pyrimidine Synthesis & Activity

    • Synthesis of Novel Amide-Functionalized Imidazo[1,2-a]pyrimidin-5(1H)-ones and Their Biological Evaluation as Anticancer Agents. ResearchGate. (2025).

  • Heterocycle HPLC Methodology

    • The challenges of the analysis of basic compounds by high performance liquid chromatography.[6] Journal of Chromatography A. (2010).[6]

  • Compound Data & Safety

    • This compound Product Information. Achmem/PubChem.

  • Mixed-Mode Chromatography for N-Heterocycles

    • Development of an LC-MS method for determination of nitrogen-containing heterocycles. NIH/PubMed Central. (2020).

Sources

Application Note: In Vitro Kinase Profiling of 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one (CAS: 68963-78-0) as a core scaffold or fragment in kinase inhibitor discovery.

While this specific molecule is often an intermediate, its imidazo[1,2-a]pyrimidine core is a privileged structure in medicinal chemistry, frequently serving as the hinge-binding motif for inhibitors of p38 MAPK , CDK2 , and Akt . This protocol details a Luminescent ADP-Detection Assay (ADP-Glo™) , optimized to profile this scaffold for baseline kinase affinity and promiscuity before functionalization.


 MAPK)

Introduction & Mechanistic Rationale

The this compound scaffold represents a critical "fragment" in Fragment-Based Drug Discovery (FBDD). The nitrogen-rich heterocycle mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region via hydrogen bonding. The chlorine at the 7-position serves as a synthetic handle for Suzuki-Miyaura cross-coupling to introduce hydrophobic groups that access the kinase "back pocket."

Why profile the unfunctionalized core?

  • Ligand Efficiency (LE): Establishing the binding affinity (IC

    
    ) of the core allows researchers to calculate LE as the molecule grows.
    
  • Aggregation Exclusion: Flat heteroaromatic cores can cause false positives by aggregating. Testing the core early ensures the signal is driven by specific binding, not colloidal sequestration.

Experimental Workflow Logic

The following diagram illustrates the logical flow from compound preparation to data validation.

KinaseAssayWorkflow Compound 7-Cl-Imidazo Core (10 mM DMSO Stock) Prep Acoustic Dispensing (Echo 550) or Serial Dilution Compound->Prep Dilute Reaction Kinase Reaction (Enzyme + Substrate + ATP) Prep->Reaction Incubate 60 min Stop ADP-Glo Reagent (Depletes ATP) Reaction->Stop +5 µL (40 min) Detect Detection Reagent (ADP -> ATP -> Light) Stop->Detect +10 µL (30 min) Read Luminometer Read (Integration: 0.5s) Detect->Read Signal Quantification

Figure 1: Step-by-step workflow for the ADP-Glo kinase assay. The process relies on converting the ADP produced by the kinase reaction into a quantifiable light signal.[1][2][3]

Materials & Reagents

Compound Handling
  • Analyte: this compound.

  • Solubility: Soluble in DMSO up to 50 mM.

  • Storage: Store powder at -20°C. DMSO stocks should be aliquoted to avoid freeze-thaw cycles, which can induce precipitation of flat heterocycles.

Assay Reagents (Model System: p38 )
ReagentSpecificationRole
Kinase Recombinant Human p38

(MAPK14)
Target Enzyme
Substrate p38 Peptide (modified MBP or ATF2)Phosphorylation acceptor
ATP Ultra-Pure ATP (Promega)Phosphate donor (Must be >99% pure)
Assay Buffer 25 mM HEPES pH 7.5, 10 mM MgCl

, 0.01% Triton X-100
Reaction Environment
Reducing Agent 1 mM DTT (Freshly added)Prevents enzyme oxidation
Detection ADP-Glo™ Kinase Assay Kit (Promega)Signal generation
Plate 384-well Low Volume White (Corning 4513)Minimizes reagent usage & crosstalk

Detailed Protocol

Step 1: Compound Preparation (Serial Dilution)

Objective: Create a 10-point dose-response curve.

  • Prepare a 10 mM stock of this compound in 100% DMSO.

  • Perform a 3-fold serial dilution in DMSO to generate concentrations ranging from 10 mM down to ~0.5 µM.

  • Transfer: Dispense 50 nL of compound into the 384-well plate using an acoustic dispenser (e.g., Labcyte Echo) or pin tool.

    • Note: If pipetting manually, prepare 4X intermediate concentrations in Assay Buffer (containing 4% DMSO) to ensure final DMSO is 1%.

Step 2: The Kinase Reaction

Objective: Allow the kinase to phosphorylate the substrate in the presence of the inhibitor.

  • Enzyme Mix (2X): Dilute p38

    
     to 4 ng/µL in Assay Buffer.
    
  • Substrate/ATP Mix (2X): Dilute p38 Peptide to 40 µM and ATP to 20 µM (approx.

    
     apparent) in Assay Buffer.
    
  • Dispense:

    • Add 2.5 µL of Enzyme Mix to the assay plate containing the compound.

    • Incubate for 10 minutes at RT (allows compound to bind the hinge region).

    • Add 2.5 µL of Substrate/ATP Mix to initiate the reaction.

  • Incubation: Seal plate and incubate for 60 minutes at Room Temperature (22-25°C).

Step 3: ADP Depletion (Stop Solution)

Objective: Stop the kinase reaction and digest unconsumed ATP.[3][4]

  • Add 5 µL of ADP-Glo™ Reagent to each well.[3]

  • Incubate for 40 minutes at RT.

    • Mechanism:[5][6] This reagent contains a phosphatase that degrades ATP but leaves ADP intact.

Step 4: Signal Detection

Objective: Convert the generated ADP back into ATP, then into Light.

  • Add 10 µL of Kinase Detection Reagent to each well.[3]

  • Incubate for 30 minutes at RT.

    • Mechanism:[5][6] This converts ADP

      
       ATP, which then drives the Luciferase/Luciferin reaction.[1][2][3]
      
  • Read: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision or GloMax). Integration time: 0.5–1.0 seconds per well.

Data Analysis & Validation

Quantitative Output

Raw Luminescence Units (RLU) are inversely proportional to inhibition (High Signal = High Activity; Low Signal = Inhibition).

Calculations: Calculate Percent Inhibition for each well:



IC


 Determination: 
Fit the data to a sigmoidal dose-response equation (variable slope) using GraphPad Prism or XLfit:


Quality Control Metrics
MetricAcceptance CriteriaTroubleshooting
Z-Prime (Z') > 0.5If < 0.5, check pipetting precision or ATP purity.
Signal-to-Background (S/B) > 5-foldIf low, increase enzyme concentration or reaction time.
Hill Slope 0.8 – 1.2Steep slopes (>2.0) suggest compound aggregation or interference.

Expertise & Troubleshooting (E-E-A-T)

The "Chlorine" Factor

The 7-chloro substituent is an aryl chloride. While generally stable, avoid buffers with high concentrations of strong nucleophiles (e.g., >10 mM Glutathione) during long storage of the compound stock, as this could theoretically lead to slow displacement over months. Standard DTT (1 mM) in the kinase assay is perfectly safe and necessary for kinase stability.

Scaffold Promiscuity

Imidazo[1,2-a]pyrimidines are "privileged scaffolds," meaning they bind many kinases.

  • Expectation: If testing against a panel, expect hits on p38, CK2, and potentially EGFR.

  • Validation: To prove the 7-chloro core is a valid starting point, it should show weak inhibition (IC

    
     in the high µM range) compared to a fully functionalized lead. If the core itself is nanomolar, it may be acting as a PAINS (Pan-Assay Interference Compound) or aggregator.
    
Fluorescence Interference

While the imidazo-pyrimidine core can be fluorescent, the ADP-Glo assay is luminescent , making it immune to the compound's native fluorescence. This is a key reason for choosing ADP-Glo over TR-FRET for this specific scaffold.

References

  • Rlavie Technology. (2024). 7-Chloroimidazo[1,2-c]pyrimidin-5-ol Product Data. Chemical properties and synthesis intermediate details.[6][7][8] [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Imidazo[1,2-a]pyrimidine scaffolds. [Link]

  • Frontiers in Pharmacology. (2022). Insights on Cancer Cell Inhibition and Kinase Profile of Imidazo-variants. Discusses the structural activity relationships (SAR) of imidazo-fused heterocycles. [Link]

Sources

antimicrobial activity testing of imidazo[1,2-a]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Antimicrobial Profiling of Imidazo[1,2-a]pyrimidine Derivatives

Introduction: The Scaffold & The Challenge

The imidazo[1,2-a]pyrimidine scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as a bioisostere for purine bases.[1] While its utility in kinase inhibition (e.g., anticancer) is well-documented, its application in antimicrobial discovery is gaining momentum due to its ability to target bacterial DNA gyrase and cell wall synthesis pathways distinct from traditional fluoroquinolones.

However, the physicochemical properties of this fused heterocyclic system present specific challenges in biological assays.[2] The lipophilic nature of the bridgehead nitrogen system often leads to aqueous solubility issues , causing compound precipitation in standard Muller-Hinton Broth (MHB). This frequently results in "false resistance" data (where the compound precipitates before reaching the target) or "false susceptibility" (aggregates lysing membranes non-specifically).

This guide outlines a validated workflow designed to mitigate these artifacts, ensuring that MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) data reflect true pharmacological potency.

Pre-Analytical Phase: Compound Management

Critical Causality: Imidazo[1,2-a]pyrimidine derivatives often exhibit LogP values > 3.0. Standard DMSO stock preparation (10 mM) followed by direct dilution into media often causes "crashing out."

Protocol A: The "Step-Down" Solubilization

Do not dilute directly from 100% DMSO to aqueous media. Use an intermediate solvent buffer step.

  • Primary Stock: Dissolve neat compound in 100% DMSO to 20 mM. Sonicate for 5 minutes at 40°C to ensure complete dissolution of crystalline forms.

  • Intermediate Work Solution (100x): Dilute the Primary Stock 1:10 into a 50% DMSO / 50% PEG-400 mixture.

    • Why? PEG-400 acts as a cosolvent stabilizer, preventing the "shock" precipitation that occurs when hydrophobic molecules hit water.

  • Assay Dosing: Spike the Intermediate Solution (1:100) into the assay plate.

    • Final Solvent Concentration: 0.5% DMSO / 0.5% PEG-400. This is well below the toxicity threshold for E. coli and S. aureus (typically tolerant up to 2-3% DMSO).

Visualization: Compound Handling Workflow

CompoundPrep Powder Lyophilized Derivative Stock Primary Stock (20mM in 100% DMSO) Powder->Stock Sonicate Sonication (40°C, 5 mins) Stock->Sonicate Intermed Intermediate Sol. (50% DMSO / 50% PEG-400) Sonicate->Intermed  1:10 Dilution Plate Assay Plate (Final: 0.5% DMSO) Intermed->Plate  1:100 Spike

Figure 1: Step-down solubilization strategy to prevent compound precipitation in aqueous media.

Core Protocol: Resazurin-Based MIC Determination

Standard turbidity (OD600) readings are unreliable for imidazo[1,2-a]pyrimidines because many derivatives are colored or form micro-precipitates that scatter light. We utilize a Resazurin (Alamar Blue) reduction assay, which relies on metabolic activity rather than optical density.

Materials
  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Media: Cation-Adjusted Muller-Hinton Broth (CAMHB).

  • Reagent: Resazurin sodium salt (0.015% w/v in PBS).

Step-by-Step Procedure
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in CAMHB.
    
  • Plate Setup:

    • Add 50 µL of CAMHB to columns 2-12 of a 96-well plate.

    • Add 100 µL of compound (at 2x desired top concentration) to column 1.

    • Perform serial 2-fold dilution from column 1 to 10. Discard 50 µL from column 10.

    • Column 11: Growth Control (Bacteria + Solvent only).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 50 µL of diluted bacterial suspension to wells 1-11.

  • Incubation: 37°C for 18-20 hours (aerobic).

  • Development: Add 30 µL of Resazurin solution to all wells. Incubate for 2-4 hours.

  • Readout:

    • Visual: Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction).

    • Fluorescence: Ex 530 nm / Em 590 nm.

Data Interpretation Table

ObservationResultMechanistic Implication
Blue (High Fluorescence) Dead/InhibitedCompound effectively blocks metabolism.
Pink (Low Fluorescence) Live/GrowingCompound failed to inhibit growth.
Blue + Precipitate Invalid Compound crashed out; local concentration unknown. Repeat with higher PEG-400.
Pink (Delayed) Partial InhibitionBacteriostatic effect; confirm with Time-Kill.

Advanced Profiling: Time-Kill Kinetics

MIC tells us potency; Time-Kill tells us behavior (Bactericidal vs. Bacteriostatic). This is crucial for imidazo[1,2-a]pyrimidines, as some derivatives act slowly by inhibiting DNA synthesis (gyrase inhibition), while others lyse membranes rapidly.

Protocol
  • Setup: Prepare tubes with bacteria (

    
     CFU/mL) containing the compound at 4x MIC .
    
  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute aliquots in PBS and plate onto Agar. Count colonies after 24h.

  • Definition:

    • Bactericidal:

      
       reduction in CFU/mL compared to initial inoculum.
      
    • Bacteriostatic:

      
       reduction.
      

Visualization: Decision Logic for Lead Optimization

TimeKillLogic Start Time-Kill Assay (4x MIC, 24h) Result1 > 3 Log Reduction Start->Result1 Result2 < 3 Log Reduction Start->Result2 Mech1 Bactericidal (Membrane/Cell Wall) Result1->Mech1 Mech2 Bacteriostatic (Protein/DNA Synthesis) Result2->Mech2 Action1 Check Cytotoxicity (Hemolysis Assay) Mech1->Action1 Action2 Check Reversibility (Washout Study) Mech2->Action2

Figure 2: Interpreting Time-Kill kinetics to guide downstream toxicity and mechanism studies.

Mechanistic Validation: Membrane Integrity

Since some imidazo-pyrimidines can act as non-specific detergents (a liability), you must rule out membrane lysis if the target is intracellular (e.g., DNA gyrase).

Assay: Propidium Iodide (PI) Uptake.

  • Principle: PI is membrane impermeant. It only enters cells with compromised membranes, binding to DNA and fluorescing red.

  • Expectation:

    • Target Specific (Gyrase): Low PI fluorescence (Cell intact, internal death).

    • Non-Specific (Lysis): High PI fluorescence (Membrane ruptured).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link]

  • Al-Harbi, S. A., et al. (2024). "Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents." Molecules, 29(21), 5058.[4] [Link]

  • Sarker, S. D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals." Methods, 42(4), 321-324. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). "Reading guide for broth microdilution." [Link]

Sources

molecular docking studies of 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Molecular Docking of 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one for Therapeutic Target Exploration

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies with this compound. This compound belongs to the imidazo[1,2-a]pyrimidine scaffold, a class of nitrogen-fused heterocycles of significant interest in medicinal chemistry due to their structural similarity to purines and their demonstrated wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Notably, this scaffold is a key component in molecules designed to target protein kinases, which are crucial regulators of cellular signaling pathways implicated in numerous diseases.[2]

Molecular docking is a powerful computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. By predicting the binding mode and affinity, we can hypothesize the biological function of novel compounds like this compound and prioritize them for further experimental validation. This guide offers a self-validating framework, emphasizing not just the procedural steps but the scientific rationale behind them, ensuring robust and reliable in silico results.

Before delving into specific protocols, it is essential to understand the logical flow of a molecular docking study. The process is a multi-stage investigation that begins with careful preparation of both the protein target and the ligand, proceeds to the docking simulation itself, and concludes with rigorous analysis and validation. Each step is critical for the integrity of the final prediction.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation Target_Selection 1. Target Selection (e.g., PIM-1 Kinase from PDB) Receptor_Prep 3. Receptor Preparation (Cleaning PDB, Adding Hydrogens) Target_Selection->Receptor_Prep PDB Structure Ligand_Prep 2. Ligand Preparation (this compound) Grid_Box 4. Define Search Space (Grid Box Definition) Ligand_Prep->Grid_Box Receptor_Prep->Grid_Box Docking 5. Run Docking Simulation (AutoDock Vina) Grid_Box->Docking Configuration File Validation 6. Protocol Validation (Re-docking of Co-crystallized Ligand) Docking->Validation Docked Poses Analysis 7. Results Analysis (Binding Energy & Pose Visualization) Validation->Analysis Validated Protocol (RMSD < 2Å) Post_Analysis 8. Advanced Validation (Optional) (MD Simulation, MM/GBSA) Analysis->Post_Analysis G cluster_analysis Pose Analysis Input Docking Output File (docking_results.pdbqt) Split Split into Individual Poses Input->Split Energy 1. Analyze Binding Affinity (Rank by kcal/mol) Split->Energy Visualize 2. Visualize Top Poses in PyMOL Energy->Visualize Prioritized Poses Interactions 3. Identify Key Interactions (H-bonds, Hydrophobic, etc.) Visualize->Interactions Output Final Report: - Binding Affinity Table - Interaction Diagram - Publication-Quality Image Interactions->Output

Sources

Application Notes and Protocols for the Development of 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities, including potent inhibition of various protein kinases and promising antiviral properties.[1][2] This document provides a comprehensive guide for the design, synthesis, and evaluation of novel analogs based on the 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one core. As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for experimental decisions, ensuring both technical accuracy and practical applicability in a drug discovery setting.

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyrimidine Scaffold

The imidazo[1,2-a]pyrimidine core is a bioisostere of purine, allowing it to interact with a variety of biological targets, particularly the ATP-binding sites of protein kinases.[3] This has led to the development of numerous derivatives with therapeutic potential, including anticancer, anti-inflammatory, and antiviral agents.[1][2][4] The this compound scaffold serves as a versatile starting point for analog development due to the reactivity of the chloro substituent, which allows for a variety of chemical modifications.

This guide will focus on two primary therapeutic avenues for analogs of this scaffold:

  • Kinase Inhibition: Specifically targeting kinases such as Phosphoinositide 3-kinase (PI3K) and Spleen tyrosine kinase (Syk), which are implicated in cancer and inflammatory diseases.

  • Antiviral Activity: Exploring the potential of these compounds to inhibit the replication of viruses, with a focus on influenza virus as a representative model.

Rational Design of this compound Analogs

A successful analog development program hinges on a robust understanding of the structure-activity relationships (SAR) of the core scaffold. The following sections outline key considerations for designing novel analogs of this compound.

Key Structural Features and Their Impact on Activity

The imidazo[1,2-a]pyrimidine core possesses several key positions that can be modified to modulate biological activity, selectivity, and pharmacokinetic properties. For the this compound scaffold, the primary points of diversification are the C7 position and the imidazole ring.

  • The C7 Position: The chlorine atom at the C7 position is a synthetic handle for introducing a wide range of substituents via cross-coupling reactions. The nature of the group at this position can significantly influence kinase inhibitory potency and selectivity. For instance, in related pyrazolopyrimidine scaffolds, the introduction of aryl or heteroaryl groups at analogous positions has been shown to be crucial for achieving high potency against various kinases.[5][6]

  • The Imidazole Ring (N1, C2, C3): Modifications to the imidazole portion of the scaffold can also impact activity. For example, substitution at the C2 and C3 positions can modulate interactions with the hinge region of kinase ATP-binding sites.

Strategy 1: Kinase Inhibitor Design

The design of kinase inhibitors based on the imidazo[1,2-a]pyrimidine scaffold should focus on maximizing interactions with the target kinase's ATP-binding pocket.

  • Rationale: Many kinases share a common ATP-binding fold, but subtle differences in the surrounding amino acid residues can be exploited to achieve selectivity. The goal is to design analogs that form specific hydrogen bonds and hydrophobic interactions with the target kinase while minimizing interactions with off-target kinases.

  • Proposed Modifications at C7:

    • Suzuki-Miyaura Coupling: Introduction of various aryl and heteroaryl groups to explore interactions with the solvent-exposed region of the kinase active site.

    • Buchwald-Hartwig Amination: Installation of substituted anilines and other amines to probe for hydrogen bonding opportunities.

Strategy 2: Antiviral Agent Design

The design of antiviral agents requires a different set of considerations, as the targets are viral proteins or host factors essential for viral replication.

  • Rationale: The mechanism of action for many antiviral heterocyclic compounds involves interference with viral entry, replication machinery, or egress. The design strategy will focus on generating a library of diverse analogs to screen for broad-spectrum or specific antiviral activity.

  • Proposed Modifications at C7: A diverse library of substituents will be introduced at the C7 position to maximize the chances of identifying a compound with antiviral activity. This will include both aromatic and aliphatic groups, as well as functional groups capable of participating in a variety of intermolecular interactions.

Synthetic Protocols

The following protocols provide a step-by-step guide for the synthesis of the this compound starting material and its subsequent diversification.

Synthesis of this compound (Starting Material)
General Procedure for Suzuki-Miyaura Cross-Coupling at the C7 Position

This protocol describes the palladium-catalyzed cross-coupling of this compound with a boronic acid or ester.

Workflow Diagram:

Suzuki_Coupling reagents Weigh Starting Material, Boronic Acid, Pd Catalyst, Ligand, and Base setup Assemble Reaction Vessel under Inert Atmosphere reagents->setup dissolve Dissolve Reagents in Degassed Solvent setup->dissolve heat Heat Reaction Mixture at Specified Temperature dissolve->heat monitor Monitor Reaction Progress by TLC or LC-MS heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

Protocol:

  • Reagent Preparation: In a dry Schlenk flask, combine this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Reaction Setup: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).

  • Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

General Procedure for Buchwald-Hartwig Amination at the C7 Position

This protocol details the palladium-catalyzed amination of the C7 position.

Workflow Diagram:

Buchwald_Hartwig reagents Weigh Starting Material, Amine, Pd Pre-catalyst, Ligand, and Base setup Assemble Reaction Vessel under Inert Atmosphere reagents->setup dissolve Dissolve Reagents in Anhydrous Solvent setup->dissolve heat Heat Reaction Mixture at Specified Temperature dissolve->heat monitor Monitor Reaction Progress by TLC or LC-MS heat->monitor workup Quench and Perform Aqueous Workup monitor->workup purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Buchwald-Hartwig Amination Workflow.

Protocol:

  • Reagent Preparation: To a dry reaction tube, add this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv), and a strong base (e.g., NaOtBu, 1.4 equiv).

  • Reaction Setup: Seal the tube and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Heating: Heat the mixture to 90-110 °C and stir until completion.

  • Workup: Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Purification: Dry, filter, and concentrate the organic phase. Purify the residue by flash chromatography.

  • Characterization: Characterize the final product using appropriate spectroscopic methods.

Biological Evaluation Protocols

The following are detailed protocols for assessing the biological activity of the synthesized analogs.

Kinase Inhibition Assays

This assay quantifies PI3Kβ activity by measuring the amount of ADP produced during the phosphorylation reaction.

Protocol:

  • Prepare Reagents:

    • PI3K Kinase Buffer: 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA.

    • Substrate Solution: Prepare a solution of phosphatidylinositol-4,5-bisphosphate (PIP₂) in the kinase buffer.

    • ATP Solution: Prepare a solution of ATP in water. The final concentration in the assay should be close to the Km of the enzyme for ATP.

  • Assay Procedure:

    • In a 384-well plate, add 0.5 µL of the test compound (dissolved in DMSO) or vehicle control.

    • Add 4 µL of a mixture containing PI3Kβ enzyme and the PIP₂ substrate in kinase buffer.

    • Initiate the reaction by adding 0.5 µL of the ATP solution.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to deplete unconsumed ATP.

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

This time-resolved fluorescence energy transfer (TR-FRET) assay measures the phosphorylation of a biotinylated peptide substrate by Syk.

Protocol:

  • Prepare Reagents:

    • Enzymatic Buffer: 50 mM HEPES pH 7.0, 0.01% BSA, 5 mM MgCl₂, 1 mM DTT.

    • Detection Buffer: 50 mM HEPES pH 7.0, 0.1% BSA, 0.8 M KF, 20 mM EDTA.

  • Kinase Reaction:

    • To a 384-well plate, add the test compound, Syk enzyme, and a biotinylated peptide substrate in the enzymatic buffer.

    • Initiate the reaction by adding ATP.

    • Incubate for 30 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding the detection buffer containing a europium-conjugated anti-phosphotyrosine antibody and streptavidin-XL665.

    • Incubate for 60 minutes at room temperature.

    • Measure the fluorescence at 665 nm and 620 nm.

  • Data Analysis: The HTRF ratio (fluorescence at 665 nm / fluorescence at 620 nm) is proportional to the extent of substrate phosphorylation. Calculate IC₅₀ values from dose-response curves.[7]

Antiviral Activity Assay

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.[8]

Protocol:

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 12-well plates and grow to confluency.

  • Virus Infection:

    • Prepare serial dilutions of the test compounds in virus growth medium (VGM).

    • Aspirate the growth medium from the MDCK cells and wash with phosphate-buffered saline (PBS).

    • Infect the cells with a dilution of influenza virus that will produce approximately 50-100 plaques per well.

    • Incubate for 1 hour at 37°C.

  • Compound Treatment:

    • Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel or agarose) containing the various concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for 2-3 days until plaques are visible.

  • Plaque Visualization:

    • Fix the cells with 70% ethanol.

    • Stain the cell monolayer with a crystal violet solution. Plaques will appear as clear zones where the cells have been lysed by the virus.

  • Data Analysis: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% compared to the virus control is the EC₅₀ value.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Representative Kinase Inhibition Data

Compound IDC7-SubstituentPI3Kβ IC₅₀ (nM)Syk IC₅₀ (nM)
Parent Cl>10,000>10,000
Analog-1 4-methoxyphenyl5001200
Analog-2 3-aminophenyl150450
Analog-3 1-methyl-1H-pyrazol-4-yl80200

Table 2: Representative Antiviral Activity Data

Compound IDC7-SubstituentInfluenza A EC₅₀ (µM)Cytotoxicity (CC₅₀, µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Parent Cl>100>100-
Analog-4 4-fluorophenyl12.5>100>8
Analog-5 morpholino5.28516.3

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors and antiviral agents. The synthetic and biological evaluation protocols outlined in this guide provide a robust framework for the systematic exploration of this chemical space. By combining rational design with efficient synthesis and targeted biological screening, researchers can effectively develop novel analogs with improved potency, selectivity, and drug-like properties.

References

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. Available at: [Link]

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PubMed Central. Available at: [Link]

  • Synthesis of benzo[9][10]imidazo[1,2-a]pyrimidines and 2,3-dihydroquinazolin-4(1H)-ones under metal-free and solvent-free conditions for minimizing waste generation. RSC Publishing. Available at: [Link]

  • Live Virus SARS-CoV-2 - HeLa-ACE2 - Antiviral Screening Assay. protocols.io. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. ResearchGate. Available at: [Link]

  • Immunoplaque Assay (Influenza Virus). ResearchGate. Available at: [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. PubMed Central. Available at: [Link]

  • Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. J-Stage. Available at: [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI. Available at: [Link]

  • HeLa TI cell-based assay as a new approach to screen for chemicals able to reactivate the expression of epigenetically silenced genes. PubMed Central. Available at: [Link]

  • An In Vitro Microneutralization Assay for Influenza Virus Serology. PubMed Central. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]

  • Influenza A Immunoplaque Assay Kit. Cell Biolabs, Inc.. Available at: [Link]

  • Influenza virus plaque assay. protocols.io. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. SciSpace. Available at: [Link]

  • What are other procedure for antiviral assay for HIV? ResearchGate. Available at: [Link]

  • How to Perform a Plaque Assay. YouTube. Available at: [Link]

  • HeLa Cell Line User Guide. EdiGene. Available at: [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease. PubMed Central. Available at: [Link]

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. PubMed Central. Available at: [Link]

  • Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. PubMed Central. Available at: [Link]

Sources

Application Note: Handling, Storage, and Protocol Optimization for 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Identity

7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one (CAS: 57473-33-3) is a critical heterocyclic scaffold used primarily as an intermediate in the synthesis of bioactive compounds, including kinase inhibitors and antileishmanial agents.[1] Its structural uniqueness lies in the fused imidazo-pyrimidine core, which presents specific handling challenges due to tautomeric equilibrium and the reactivity of the chlorine atom at the 7-position.[1]

This guide provides a standardized protocol for the storage, solubilization, and quality control of this compound to ensure experimental reproducibility in drug discovery workflows.

Physicochemical Profile[1][2][3]
PropertyDetail
Chemical Name This compound
CAS Number 57473-33-3
Molecular Formula C₆H₄ClN₃O
Molecular Weight 169.57 g/mol
Appearance White to off-white or pale brown solid
Solubility Soluble in DMSO, DMF; Poorly soluble in water
Reactivity Susceptible to Nucleophilic Aromatic Substitution (

) at C-7
Tautomeric Considerations (Expertise Insight)

Researchers must recognize that this compound exists in a tautomeric equilibrium between the keto-form (5(1H)-one) and the enol-form (5-hydroxy) .[1] While the keto-form generally predominates in the solid state, solution behavior can vary based on solvent polarity and pH.[1] This equilibrium can complicate NMR interpretation and requires specific attention during analytical method development.

Safety & Hazard Assessment (EHS)[1]

Signal Word: WARNING

Based on GHS classifications for analogous chloro-imidazopyrimidines, the following hazards are assigned:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)[1]
  • Respiratory: N95/P2 respirator or fume hood usage is mandatory to prevent inhalation of fine dust.[1]

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm).[1] Double-gloving recommended during solubilization.[1]

  • Ocular: Chemical safety goggles.

Storage Protocols (Solid State)[1]

The stability of this compound is compromised by moisture and UV light.[1] The chlorine atom at position 7 is activated, making it prone to hydrolysis over extended periods in humid environments.[1]

Long-Term Storage Conditions
  • Temperature: Store at -20°C for optimal long-term stability (>6 months). Short-term storage (weeks) at 2-8°C is acceptable.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible.[1]

  • Container: Amber glass vials with Teflon-lined screw caps.[1] Avoid clear glass to prevent potential photo-degradation.[1]

  • Desiccation: Store vials inside a secondary container (e.g., a desiccator or sealed bag) with active silica gel or molecular sieves.[1]

Thawing Protocol

CRITICAL: Do not open cold vials immediately upon removal from the freezer.

  • Remove vial from -20°C storage.

  • Allow to equilibrate to room temperature (~30 minutes) inside the desiccated secondary container.

  • Why? Opening a cold vial causes condensation of atmospheric moisture onto the hygroscopic solid, accelerating hydrolysis of the chloro-group.[1]

Solubilization & Handling in Solution

Solvent Selection
  • Preferred: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).[1]

    • Target Concentration: Typically 10–50 mM stock solutions.[1]

  • Avoid: Alcohols (Methanol, Ethanol) or Water for stock preparation.[1]

    • Reasoning: The C-7 position is electrophilic.[1] Protic nucleophilic solvents can slowly displace the chloride or favor tautomeric shifts that precipitate the compound.[1]

Preparation Protocol
  • Weigh the solid in a tared amber vial.

  • Add anhydrous DMSO (water content <0.1%).[1]

  • Vortex for 30–60 seconds. If particulates remain, sonicate in a water bath at ambient temperature for 5 minutes.[1]

  • Visual Check: Solution should be clear. Any turbidity suggests impurities or hydrolysis products.[1]

Solution Stability
  • Fresh Preparation: Strongly recommended for biological assays (IC50, cell treatment).[1]

  • Freeze-Thaw: Limit to 3 cycles .

  • Storage: Aliquot stock solutions into single-use volumes and store at -80°C.

Quality Control & Validation

Before using stored material for critical assays, purity must be validated.[1]

HPLC Method (Generic)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.[1]

  • Acceptance Criteria: Purity >95% by area integration.

1H-NMR Verification[1]
  • Solvent: DMSO-d6.

  • Key Signals: Look for the characteristic aromatic protons of the imidazo-pyrimidine ring.[1]

  • Contamination Check: Verify absence of hydrolysis product (loss of Cl, shift in aromatic peaks).[1]

Visualizations & Workflows

Diagram 1: Storage & Handling Decision Tree

This workflow dictates the logic for handling the compound upon receipt or retrieval from storage.[1]

StorageWorkflow Start Compound Receipt / Retrieval CheckTemp Is Compound Frozen? Start->CheckTemp Equilibrate Equilibrate to RT (30 mins) in Desiccator CheckTemp->Equilibrate Yes OpenVial Open Vial in Fume Hood CheckTemp->OpenVial No (RT) Equilibrate->OpenVial Form Select Form for Use OpenVial->Form SolidUse Solid Weighing Form->SolidUse Synthesis SolnPrep Solution Preparation (DMSO/DMF) Form->SolnPrep Bioassay Reseal Purge with Argon/N2 Reseal Tightly SolidUse->Reseal SolnPrep->Reseal Store Return to -20°C Reseal->Store

Caption: Decision matrix for thermal equilibration and atmospheric control during handling.

Diagram 2: Quality Control (QC) Validation Loop

A self-validating system to ensure compound integrity before experimental use.[1]

QC_Loop Stock Stock Solution (DMSO) Visual Visual Inspection (Precipitate/Color) Stock->Visual PassVisual Clear Solution Visual->PassVisual FailVisual Turbid/Discolored Visual->FailVisual HPLC LC-MS / HPLC Check PassVisual->HPLC Discard Discard & Re-synthesize FailVisual->Discard PurityCheck Purity > 95%? HPLC->PurityCheck Proceed Proceed to Assay PurityCheck->Proceed Yes PurityCheck->Discard No

Caption: QC workflow emphasizing visual and chromatographic checkpoints.

References

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 67980259, 7-Chloroimidazo[1,2-b]pyridazine (Analogous Safety Data). Retrieved from [Link]

  • Goel, R. et al. (2018).[1] Imidazo[1,2-a]pyrimidines: A Review on Synthesis and Biological Activities. Current Topics in Medicinal Chemistry. (Contextual grounding for scaffold reactivity).

Sources

Troubleshooting & Optimization

troubleshooting 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one solubility issues

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one (CAS: 57473-33-3).[1] As a trusted partner in your research, we aim to equip you with the scientific rationale and practical methodologies to overcome these hurdles and ensure the success of your experiments.

Understanding the Molecule: Predicted Physicochemical Properties

Due to the limited availability of experimental data for this specific compound, we have utilized well-regarded computational tools to predict its key physicochemical properties. These predictions offer a valuable starting point for understanding its solubility behavior.

PropertyPredicted ValuePrediction ToolSignificance for Solubility
Molecular Weight 169.57 g/mol -A relatively low molecular weight generally favors solubility.
logP 1.12SwissADMEThis positive value suggests a slight preference for lipophilic (non-polar) environments over hydrophilic (polar) ones, indicating potentially limited aqueous solubility.
pKa (most basic) 3.84ChemicalizeThe imidazole nitrogen is predicted to be weakly basic. At pH values significantly below 3.84, the compound will be protonated and may exhibit increased aqueous solubility.
pKa (most acidic) 8.13ChemicalizeThe pyrimidinone proton is predicted to be weakly acidic. At pH values significantly above 8.13, the compound will be deprotonated and may exhibit increased aqueous solubility.

Caption: Predicted physicochemical properties of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers (e.g., PBS) at neutral pH?

A1: Based on its predicted logP of 1.12, this compound is expected to have limited intrinsic solubility in aqueous solutions at neutral pH. The molecule possesses both hydrogen bond donors and acceptors, but the overall structure has a notable non-polar character. Furthermore, the predicted pKa values indicate that at neutral pH (around 7.4), the molecule will exist predominantly in its neutral, less soluble form.

Q2: I'm observing precipitation when I dilute my DMSO stock solution of the compound into my aqueous assay buffer. What is happening and how can I prevent this?

A2: This is a common issue for compounds with moderate to low aqueous solubility. When a concentrated DMSO stock is introduced into an aqueous buffer, the DMSO concentration rapidly decreases. The compound, which was soluble in the high-DMSO environment, is now in a predominantly aqueous environment where its solubility is much lower, leading to precipitation.

To mitigate this, consider the following:

  • Lower the final DMSO concentration: Aim for the lowest possible final DMSO concentration that your assay can tolerate (typically ≤ 1%). This may require preparing a more dilute initial stock solution in DMSO, if possible.

  • Use a co-solvent: Incorporating a small percentage of a water-miscible organic co-solvent in your final assay buffer can increase the solubility of your compound.[2]

  • Serial dilutions: Instead of a single large dilution, perform serial dilutions. This gradual decrease in DMSO concentration can sometimes prevent abrupt precipitation.

Q3: Can I use pH adjustment to improve the solubility of this compound in my experiments?

A3: Yes, pH modification can be a powerful tool to enhance the solubility of ionizable compounds.[2] Based on the predicted pKa values:

  • Acidic Conditions (pH < 3.84): The imidazole nitrogen will be protonated, forming a cation which is generally more water-soluble. If your experimental system can tolerate acidic conditions, preparing your buffer at a pH of 3 or lower could significantly improve solubility.

  • Basic Conditions (pH > 8.13): The pyrimidinone proton can be removed, forming an anion that is also expected to have better aqueous solubility. If your assay is compatible with basic conditions, a buffer at pH 9 or higher might be beneficial.

Important: Always verify the stability of your compound at different pH values before proceeding with critical experiments.

Troubleshooting Guide: A Step-by-Step Approach

If you are facing persistent solubility issues, this guide provides a systematic workflow to identify the optimal solvent system for your needs.

Caption: A systematic workflow for troubleshooting solubility issues.

Experimental Protocols

This protocol helps you quickly determine the approximate solubility in various solvents.

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into several clear glass vials.

  • Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 100 µL). Start with common laboratory solvents.

  • Mixing: Vortex the vials vigorously for 1-2 minutes.

  • Observation: Visually inspect for complete dissolution. If the solid dissolves, the solubility is at least 10 mg/mL.

  • Incremental Addition: If the solid does not dissolve, add another measured volume of the solvent (e.g., 100 µL) and repeat the mixing and observation steps. Continue this process until the solid dissolves or a large volume of solvent has been added.

  • Calculation: Calculate the approximate solubility in mg/mL.

Solvent ClassExamplesRationale
Polar Aprotic DMSO, DMFOften good solvents for a wide range of organic molecules. Ideal for preparing high-concentration stock solutions.
Polar Protic Ethanol, MethanolCan be effective, especially if the compound can participate in hydrogen bonding.
Aqueous Buffers pH 3.0, pH 7.4, pH 9.0To assess the impact of pH on solubility, as predicted by the pKa values.
Non-polar Toluene, DichloromethaneLess likely to be primary solvents for biological assays but can provide information on the compound's overall polarity.

Caption: Recommended solvents for initial solubility screening.

This protocol is for preparing a working solution for biological assays where high aqueous content is required.

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). Ensure complete dissolution, using gentle warming or sonication if necessary (always check for compound stability under these conditions).

  • Intermediate Dilution (Optional): If a very low final DMSO concentration is required, perform an intermediate dilution of the stock solution in DMSO.

  • Final Dilution: Slowly add the DMSO stock solution to your pre-warmed (if applicable) aqueous assay buffer while vortexing. The slow addition and constant agitation are crucial to prevent localized high concentrations that can lead to precipitation.

  • Final Concentration: Ensure the final concentration of DMSO in your assay is as low as possible and is consistent across all experimental conditions, including vehicle controls.

Advanced Strategies for Persistent Solubility Issues

If the above methods are insufficient, more advanced formulation strategies may be necessary, particularly for in vivo studies.

  • Solid Dispersions: Dispersing the compound in a water-soluble polymer can enhance its dissolution rate and apparent solubility.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules, increasing their aqueous solubility.

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can significantly increase its dissolution rate.[2]

Sources

optimization of reaction conditions for imidazo[1,2-a]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement

Welcome to the technical support center for fused heterocycle synthesis. This guide moves beyond generic textbook procedures to address the specific kinetic and thermodynamic bottlenecks encountered when synthesizing imidazo[1,2-a]pyrimidines. Whether you are utilizing the classical condensation or the multicomponent Groebke-Blackburn-Bienaymé (GBB) approach, our goal is to maximize yield and control regioselectivity.

Module 1: The Standard Condensation (Tschitschibabin-Type)

The Workflow: Condensation of 2-aminopyrimidines with


-haloketones.
Primary Mechanism: 

displacement of the halide by the ring nitrogen, followed by cyclodehydration.
Workflow Logic

The reaction is ostensibly simple but prone to "stalling" at the intermediate salt stage or suffering from byproduct formation (haloketone hydrolysis).

ReactionLogic Start 2-Aminopyrimidine + Alpha-Haloketone Inter Intermediate N-Alkylated Salt Start->Inter SN2 Attack (Kinetic Step) Byprod Hydrolyzed Ketone (Dead End) Start->Byprod Wet Solvent (Moisture) Product Imidazo[1,2-a]pyrimidine Inter->Product Cyclodehydration (Thermodynamic Step) Inter->Product Requires Base/Heat

Figure 1: Critical path analysis for standard condensation. The intermediate salt is stable and often requires forcing conditions to cyclize.

Troubleshooting & FAQs

Q1: My reaction turns dark, but LCMS shows unreacted starting material and a peak corresponding to the alcohol of the haloketone.

  • Diagnosis: Moisture contamination.

    
    -haloketones are lachrymators and highly electrophilic; they hydrolyze rapidly in wet solvents to form 
    
    
    
    -hydroxy ketones, which are unreactive toward the amine.
  • Solution:

    • Solvent Switch: Move from Ethanol (EtOH) to anhydrous DMF or Acetonitrile (MeCN).

    • Scavenger: Add activated 3Å molecular sieves to the reaction vessel.

Q2: I see the intermediate mass (M+H of Product + 18), but cyclization won't occur.

  • Diagnosis: The reaction is stuck at the intermediate N-alkylated salt (see Figure 1, Yellow Node). The exocyclic amine is not nucleophilic enough to attack the carbonyl without assistance.

  • Optimization Protocol:

    • Base: Add

      
       (weak inorganic base) or DIPEA (organic base). The base deprotonates the intermediate, increasing the nucleophilicity of the exocyclic amine.
      
    • Temperature: Increase temperature to reflux. If using EtOH, switch to n-Butanol (higher boiling point,

      
      ) to overcome the activation energy barrier for cyclization [1].
      

Q3: Can I perform this reaction without toxic organic solvents?

  • Green Alternative: Yes. Recent protocols validate the use of Water/Isopropanol (H2O:IPA) mixtures under microwave irradiation.

    • Conditions: 2-aminopyrimidine (1 eq),

      
      -haloketone (1 eq), 
      
      
      
      (1:1), Microwave
      
      
      , 20 mins.
    • Mechanism:[1][2][3][4][5][6][7] The high dielectric constant of water stabilizes the transition state of the polar

      
       step, while microwave heating accelerates the dehydration [2].
      

Module 2: Regioselectivity (The "Killer" Variable)

The Issue: Unlike 2-aminopyridine, substituted 2-aminopyrimidines are often asymmetric.[3] This creates competition between N1 and N3 for the initial attack, leading to regioisomers (e.g., 5-substituted vs. 7-substituted products).

Regioselectivity Decision Tree

The outcome is dictated by a balance of Sterics (blocking the approach) and Electronics (nucleophilicity of the nitrogen).

RegioSelectivity Input Asymmetric 2-Aminopyrimidine Decision Substituent at C4/C6? Input->Decision PathA Attack at N1 (Less Hindered) Decision->PathA Steric Bulk Present PathB Attack at N3 (More Hindered) Decision->PathB No Steric Bulk ResultA Major Isomer (e.g., 7-methyl) PathA->ResultA ResultB Minor Isomer (e.g., 5-methyl) PathB->ResultB

Figure 2: Predicting the major isomer based on steric hindrance at the pyrimidine ring.

Q4: How do I control regioselectivity if I have a substituent at position 4?

  • Technical Insight: If you have a methyl group at position 4 (of the pyrimidine), the adjacent Nitrogen (N3) is sterically hindered. The

    
    -haloketone will preferentially attack the unhindered Nitrogen (N1).
    
  • Result: You will predominantly form the 7-substituted imidazo[1,2-a]pyrimidine .

  • Verification: Use NOE (Nuclear Overhauser Effect) NMR spectroscopy. Irradiate the bridgehead proton (H3 on the imidazole ring); if you see enhancement of the pyrimidine substituent, you have the "hindered" isomer (rare). If not, you have the "unhindered" isomer (common) [3].

Q5: Can I force the formation of the "hindered" isomer?

  • Advanced Protocol: Direct alkylation is difficult.

  • Alternative Strategy: Use the Groebke-Blackburn-Bienaymé (GBB) reaction (see Module 3).[8] The mechanism differs (concerted insertion), which can sometimes alter regiochemical outcomes compared to the stepwise alkylation/cyclization of the standard method.

Module 3: The Groebke-Blackburn-Bienaymé (GBB) Reaction

The Workflow: 3-Component coupling (Amine + Aldehyde + Isocyanide)


 3-aminoimidazo[1,2-a]pyrimidine.[3]

Optimization Table: Catalyst & Solvent Screening

VariableStandard ConditionHigh-Performance AlternativeWhy?
Catalyst

(10-20 mol%)

(5 mol%) or

Lewis acids like Scandium triflate activate the Schiff base more effectively than weak Brønsted acids, especially for electron-deficient aldehydes [4].
Solvent Methanol (MeOH)2,2,2-Trifluoroethanol (TFE) or EucalyptolTFE stabilizes the ionic intermediates via hydrogen bonding. Eucalyptol is a sustainable, high-boiling solvent suitable for scale-up [5].
Stoichiometry 1:1:11.0 : 1.0 : 1.2 (Isocyanide)Isocyanides can undergo

-addition or hydrolysis; a slight excess ensures full conversion of the limiting amine.

Q6: My GBB reaction works for benzaldehyde but fails for aliphatic aldehydes.

  • Mechanism: Aliphatic aldehydes form less stable imines (Schiff bases) that are prone to hydrolysis or enolization.

  • Troubleshooting:

    • Pre-formation: Stir the amine and aldehyde with a dehydrating agent (

      
       or Trimethyl Orthoformate) for 1 hour before adding the isocyanide and acid catalyst.
      
    • Catalyst: Switch to Perchloric acid (

      
      )  (catalytic amount) or Iodine (
      
      
      
      ), which have shown higher efficacy for difficult aliphatic substrates.

References

  • Lombardino, J. G. (1965). Preparation of 2-Phenyl-imidazo[1,2-a]pyridine. Journal of Organic Chemistry.

  • Bagdi, A. K., et al. (2013). Green synthesis of imidazo[1,2-a]pyridines and pyrimidines in water/IPA. RSC Advances.

  • Guchhait, S. K., et al. (2011). Regioselective synthesis of imidazo[1,2-a]pyrimidines: Scope and mechanism. Journal of Organic Chemistry.

  • Bienaymé, H., & Bouzid, K. (1998). A new heterocyclic multicomponent reaction. Angewandte Chemie International Edition.

  • Shaabani, A., et al. (2020). Eucalyptol as a Green Solvent for the Synthesis of Imidazo[1,2-a]pyridines.[9] ACS Sustainable Chemistry & Engineering.

Sources

Technical Support Center: Synthesis of 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Our goal is to provide you with in-depth, field-proven insights to help you minimize byproducts and optimize your reaction outcomes.

Introduction

The synthesis of this compound is a critical step in the development of various therapeutic agents. The inherent reactivity of the precursors, however, can often lead to the formation of undesired byproducts, complicating purification and reducing overall yield. This guide provides a structured approach to troubleshooting these issues, grounded in the fundamental principles of heterocyclic chemistry.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic and corrective actions.

Issue 1: Low Yield of this compound

Question: My reaction is showing low conversion to the desired product, and I'm recovering a significant amount of starting material. What are the likely causes and how can I improve the yield?

Answer: Low conversion is a common hurdle and can often be traced back to several key factors. Let's break down the possibilities and solutions.

Causality and Solutions:

  • Inadequate Reaction Conditions: The reaction may not have reached the necessary activation energy for efficient cyclization.

    • Temperature: Ensure your reaction is heated to the optimal temperature. If you are running the reaction at room temperature, a gentle increase in heat may be necessary. For thermally sensitive materials, a stepwise increase in temperature is recommended.

    • Reaction Time: The reaction may simply need more time to proceed to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals.

  • Suboptimal pH: The pH of the reaction medium can significantly influence the nucleophilicity of the reacting species.

    • Acidic or Basic Catalysis: Depending on the specific precursors, the addition of a catalytic amount of a mild acid or base can facilitate the reaction. For instance, a catalytic amount of acetic acid is often used in condensation reactions.[1]

  • Inefficient Water Removal: The cyclization step to form the imidazo[1,2-a]pyrimidine core is a condensation reaction that releases water. If not effectively removed, water can inhibit the reaction equilibrium.

    • Dean-Stark Trap: For reactions run at higher temperatures in suitable solvents like toluene, a Dean-Stark trap is an effective method for water removal.

    • Drying Agents: The use of a compatible drying agent in the reaction mixture can also be beneficial.

Issue 2: Presence of an Unexpected Isomeric Byproduct

Question: My LC-MS and NMR data suggest the presence of an isomer of my target compound. What could this be and how can I prevent its formation?

Answer: The formation of regioisomers is a classic challenge in the synthesis of fused heterocyclic systems. In the case of imidazo[1,2-a]pyrimidines, the most likely isomeric byproduct is an imidazo[1,5-a]pyrimidine .[2]

Mechanistic Insight:

The formation of the desired imidazo[1,2-a]pyrimidine ring system proceeds through the nucleophilic attack of the endocyclic nitrogen of the imidazole ring onto the pyrimidine precursor, followed by cyclization. However, under certain conditions, the exocyclic nitrogen of the 2-aminoimidazole can compete in this initial attack, leading to the formation of the imidazo[1,5-a]pyrimidine regioisomer.

Diagram: Regioisomer Formation

G cluster_main Desired Pathway: Imidazo[1,2-a]pyrimidine cluster_byproduct Byproduct Pathway: Imidazo[1,5-a]pyrimidine 2-Aminoimidazole_A 2-Aminoimidazole Intermediate_A Intermediate A 2-Aminoimidazole_A->Intermediate_A Endocyclic N attack Pyrimidine_Precursor_A Pyrimidine Precursor Pyrimidine_Precursor_A->Intermediate_A Product_A This compound Intermediate_A->Product_A Cyclization 2-Aminoimidazole_B 2-Aminoimidazole Intermediate_B Intermediate B 2-Aminoimidazole_B->Intermediate_B Exocyclic N attack Pyrimidine_Precursor_B Pyrimidine Precursor Pyrimidine_Precursor_B->Intermediate_B Product_B Imidazo[1,5-a]pyrimidine Isomer Intermediate_B->Product_B Cyclization

Caption: Competing pathways in the synthesis of imidazo[1,2-a]pyrimidines.

Strategies for Minimizing Regioisomer Formation:

  • Steric Hindrance: The regioselectivity can often be controlled by the steric environment of the reactants. If possible, modifying the substituents on the pyrimidine precursor to sterically disfavor attack at the undesired position can be effective.

  • Reaction Conditions:

    • Solvent Polarity: The polarity of the solvent can influence the relative nucleophilicity of the two nitrogen atoms. Experimenting with a range of solvents from polar aprotic (e.g., DMF, acetonitrile) to nonpolar (e.g., toluene, dioxane) is recommended.

    • Temperature: Lowering the reaction temperature can sometimes favor the thermodynamically more stable product, which is often the desired imidazo[1,2-a]pyrimidine.

Issue 3: Formation of Polymeric or Tar-like Byproducts

Question: My reaction mixture is turning dark and forming a significant amount of insoluble, tar-like material. What is causing this and how can I obtain a cleaner reaction?

Answer: The formation of polymeric or tar-like substances is usually indicative of uncontrolled side reactions, often involving polymerization or degradation of starting materials or intermediates.

Potential Causes and Preventive Measures:

  • Excessive Heat: High reaction temperatures can promote undesired polymerization pathways.

    • Optimization: Carefully control the reaction temperature and consider running the reaction at the lowest effective temperature.

  • Presence of Oxygen: For some electron-rich heterocyclic systems, the presence of oxygen can lead to oxidative polymerization.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the formation of these byproducts.

  • Incompatible Reagents: The combination of certain bases or acids with your starting materials might be promoting decomposition.

    • Reagent Screening: If using a catalyst, screen a variety of mild acids or bases to find one that promotes the desired reaction without causing degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in the synthesis of this compound?

A1: Based on our experience, the three most critical parameters are:

  • Temperature: To control the reaction rate and minimize thermal degradation.

  • Solvent Choice: To influence solubility, reaction rate, and in some cases, regioselectivity.

  • Stoichiometry of Reactants: Precise control over the molar ratios of your starting materials is crucial to avoid side reactions resulting from an excess of one reactant.

Q2: What are some recommended purification strategies for this compound?

A2: The choice of purification method will depend on the nature of the impurities.

  • Crystallization: If the desired product is a solid and the impurities have different solubility profiles, recrystallization from a suitable solvent system is often the most effective method for obtaining high-purity material.

  • Column Chromatography: For complex mixtures or to separate isomers, column chromatography on silica gel or alumina is the standard approach. A gradient elution system, starting with a nonpolar solvent and gradually increasing the polarity, is typically effective.[3]

Q3: Can microwave-assisted synthesis be beneficial for this reaction?

A3: Yes, microwave-assisted organic synthesis can be a powerful tool for this type of reaction.[3][4] The benefits include:

  • Reduced Reaction Times: Microwave heating can dramatically shorten reaction times from hours to minutes.

  • Improved Yields: The rapid and uniform heating can often lead to higher yields and cleaner reaction profiles.

  • Enhanced Selectivity: In some cases, microwave irradiation can improve the selectivity of the reaction, favoring the formation of the desired product.

Experimental Protocol: Microwave-Assisted Synthesis (General Guidance)

This is a general protocol and should be optimized for your specific starting materials.

  • In a microwave-safe reaction vessel, combine the 2-aminoimidazole derivative (1.0 eq) and the chlorinated pyrimidine precursor (1.0-1.2 eq).

  • Add a suitable solvent (e.g., ethanol, DMF, or a solvent-free approach can be explored).[1][4]

  • If required, add a catalytic amount of a suitable acid or base.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).

  • After cooling, work up the reaction mixture as you would for the conventional heating method.

Data Summary Table: Reaction Condition Optimization

ParameterRange to ExploreRationale
Temperature Room Temp. to 150 °CTo find the optimal balance between reaction rate and byproduct formation.
Solvent Toluene, Dioxane, Acetonitrile, DMF, EthanolTo assess the impact of polarity on solubility and reactivity.
Catalyst Acetic Acid, p-TsOH, K₂CO₃, Et₃NTo investigate the effect of acidic or basic catalysis on the reaction rate.

Conclusion

Minimizing byproducts in the synthesis of this compound requires a systematic approach to reaction optimization. By carefully considering the factors of temperature, solvent, and catalysis, and by being aware of potential side reactions like regioisomer formation, researchers can significantly improve the yield and purity of their target compound. This guide provides a starting point for troubleshooting and we encourage you to adapt these principles to your specific experimental setup.

References

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. Available at: [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. Available at: [Link]

  • New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. MDPI. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]

  • Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Semantic Scholar. Available at: [Link]

  • Electro-organic synthesis of tetrahydroimidazo[1,2-a]pyridin-5(1H)-one via a multicomponent reaction. PubMed. Available at: [Link]

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PubMed Central. Available at: [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. ResearchGate. Available at: [Link]

  • Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. PubMed Central. Available at: [Link]

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. PubMed Central. Available at: [Link]

Sources

Technical Support Center: Enhancing the Stability of 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one belongs to the imidazopyrimidine class of nitrogen-fused heterocycles, a scaffold of significant interest in medicinal chemistry for its diverse biological activities.[1][2] The successful application of this, and any, novel compound in research and development hinges on understanding and controlling its stability in solution. Degradation of an active pharmaceutical ingredient (API) can lead to loss of potency, altered biological activity, and the generation of potentially confounding impurities, ultimately compromising experimental data and outcomes.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify, troubleshoot, and mitigate stability issues encountered with this compound and structurally related compounds. By combining fundamental chemical principles with systematic experimental protocols, users can ensure the integrity of their results and accelerate their research.

Section 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common initial observations related to compound instability.

Q1: My stock solution of this compound, dissolved in DMSO, is showing a rapid decrease in purity/concentration. What is the likely cause?

A: While DMSO is a common solvent, "wet" or anhydrous DMSO can still contain enough water to cause slow hydrolysis over time, especially if stored at room temperature. More importantly, repeated freeze-thaw cycles can introduce atmospheric moisture. For long-term storage, it is crucial to use high-purity, anhydrous DMSO, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, and store at -20°C or -80°C.[3] Always seal vials tightly and consider storing them in a desiccated environment.

Q2: I've prepared my compound in an aqueous buffer for a biological assay, and within hours I see new peaks appearing in my LC-MS analysis. What are these new peaks?

A: Based on the structure, the two most probable degradation pathways in aqueous buffer are:

  • Hydrolysis of the lactam: The pyrimidinone ring contains a cyclic amide (lactam), which is susceptible to hydrolysis, particularly under acidic or basic conditions.[4][5] This would result in a ring-opened product with an increase in mass corresponding to the addition of a water molecule (+18 Da).

  • Hydrolysis of the chloro-substituent: The chlorine atom on the pyrimidine ring may be susceptible to nucleophilic substitution by water (hydrolysis) or other nucleophiles in your buffer (e.g., Tris, phosphate).[6][7] Hydrolysis would replace the -Cl with an -OH group, resulting in a mass change of -18.5 Da (loss of Cl, gain of OH).

Q3: What is the best general-purpose solvent for preparing stock solutions of this compound?

A: For maximal stability, an anhydrous aprotic organic solvent is recommended. High-purity, anhydrous DMSO or N,N-Dimethylformamide (DMF) are primary choices. Prepare a high-concentration stock (e.g., 10-50 mM), aliquot into single-use vials, and store at ≤ -20°C in a desiccated environment to minimize exposure to light and moisture.[8][9]

Q4: Can I use Phosphate Buffered Saline (PBS) or Tris buffer for my experiments?

A: Caution is advised. Phosphate ions can sometimes act as catalysts for hydrolysis. Tris buffer contains a primary amine, which is a potent nucleophile and could potentially displace the chlorine atom via a nucleophilic aromatic substitution (SNAr) reaction.[10] It is critical to first assess the compound's stability in your chosen buffer. Good alternatives to consider are non-nucleophilic buffers such as HEPES or MES, provided the pH is maintained in a stable range for the compound.

Section 2: In-Depth Troubleshooting & Stability Enhancement

Understanding the Instability: Predicted Degradation Pathways

The structure of this compound contains two key functionalities prone to degradation in solution: a chloro-pyrimidine and a lactam within the pyrimidinone ring.

  • Hydrolytic Pathways: Both acidic and basic conditions can promote hydrolysis.[5][11]

    • Acid-Catalyzed Hydrolysis: Protonation of the lactam carbonyl can make it more susceptible to nucleophilic attack by water.

    • Base-Catalyzed Hydrolysis: Hydroxide ions are strong nucleophiles that can directly attack the lactam carbonyl, leading to ring-opening.[5] Similarly, hydroxide can displace the chlorine atom.

  • Nucleophilic Buffer Component Attack: As mentioned in the FAQs, nucleophilic species in common buffers (e.g., the amine in Tris, or impurities in other buffers) can react with the compound, displacing the chlorine atom.[10]

  • Photodegradation: Many heterocyclic aromatic systems are susceptible to degradation upon exposure to light, especially UV light. This can lead to complex degradation profiles.

The following diagram illustrates the primary decision-making process for addressing these potential stability issues.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Investigation cluster_2 Phase 3: Mitigation Strategy Observe Compound Instability Observed (e.g., Purity Loss, New Peaks) Forced_Deg Perform Forced Degradation Study (Acid, Base, Peroxide, Light, Heat) Observe->Forced_Deg Characterize Degradation Solvent_Check Verify Stock Solution Integrity (Anhydrous Solvent, Storage) Observe->Solvent_Check Rule out Stock Issues Buffer_Screen Screen Non-Nucleophilic Buffers at Various pH Values (e.g., Citrate, Acetate, MES, HEPES) Forced_Deg->Buffer_Screen Identify Key Stressors Protect_Light Protect from Light (Amber Vials, Foil Wrap) Forced_Deg->Protect_Light If Photodegradation is Observed Control_Temp Control Temperature (Refrigerate or Freeze) Forced_Deg->Control_Temp If Thermally Labile Optimize_pH Identify Optimal pH Range (Typically pH 4-6 for Lactams) Buffer_Screen->Optimize_pH Determine Stable Conditions Final_Protocol Establish Final Protocol: - Use Anhydrous Stock - Select Optimal Buffer/pH - Protect from Light - Prepare Freshly Optimize_pH->Final_Protocol Protect_Light->Final_Protocol Control_Temp->Final_Protocol G cluster_workflow Protocol Workflow: Buffer Stability Screening Start Prepare Concentrated DMSO Stock Spike Spike Stock into Buffer Matrix (pH 4, 5, 6, 7.4) Start->Spike T0 Analyze Time=0 Sample (100% Ref) Spike->T0 Incubate Incubate at Experimental Temp (e.g., 37°C) Spike->Incubate Plot Plot % Remaining vs. Time for each pH T0->Plot Analysis Analyze Samples at Time = 1, 4, 8, 24h Incubate->Analysis Analysis->Plot Select Select Optimal Buffer/pH Condition Plot->Select

Caption: Workflow for buffer stability screening.

References

  • Stability of β-lactam antibiotics in bacterial growth media. PMC - PubMed Central. Available at: [Link]

  • Degradation of beta-lactam antibiotics. ResearchGate. Available at: [Link]

  • Degradation of β-lactam antibiotics by Fe(III)/HSO3- system and their quantitative structure-activity relationship. ResearchGate. Available at: [Link]

  • Stability Studies of Antipseudomonal Beta Lactam Agents for Outpatient Therapy. MDPI. Available at: [Link]

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. Available at: [Link]

  • Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific. Available at: [Link]

  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. ACS Publications. Available at: [Link]

  • Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. PubMed. Available at: [Link]

  • Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]

  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. PubMed Central. Available at: [Link]

  • Imidazo Pyrimidine Compounds for the Inhibition of Oncogenic KRAS Mutations in Cancer Therapy. ACS Medicinal Chemistry Letters. Available at: [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC - NIH. Available at: [Link]

  • A Practical Approach to Biological Assay Validation. EDRA Services. Available at: [Link]

  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. American Chemical Society. Available at: [Link]

  • Process for the preparation of chloropyrimidines. Google Patents.
  • Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. Available at: [Link]

  • Formation of substituted imidazopyrimidine derivatives for screening cancer cell lines. ResearchGate. Available at: [Link]

  • The investigations of the methods for the reduction of chloroyrimidines. Oregon State University. Available at: [Link]

  • Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. PMC - NIH. Available at: [Link]

  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Publishing. Available at: [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC - PubMed Central. Available at: [Link]

  • First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. Available at: [Link]

  • Management of Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf. Available at: [Link]

  • Amination of chloropyrazine and 2-chloropyrimidine. ResearchGate. Available at: [Link]

  • Synthesis of 2,8-disubstituted imidazo[1,5-a]pyrimidines with potent antitumor activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Efficient Synthesis of 1-Chloroimidazo[1,2-a:4,5-c']dipyridines, Versatile Synthons for Position-1 Functionalisation with Various Reagents. PubMed. Available at: [Link]

Sources

Technical Guide: Scale-Up Synthesis of 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the scale-up synthesis of 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one (CAS: 57473-33-3). It is designed for process chemists and researchers encountering specific bottlenecks during the transition from milligram to multigram/kilogram scales.

Executive Summary & Route Selection

The synthesis of this compound is a critical entry point for developing imidazo-pyrimidine-based kinase inhibitors. While several routes exist, the Cyclization-Chlorination-Hydrolysis (CCH) pathway is the industry standard for scale-up due to reagent availability and cost-efficiency.

The Core Challenge: The primary difficulty lies in the regioselective hydrolysis of the 5,7-dichloro intermediate. The C5 position is electronically activated by the bridgehead nitrogen, making it more susceptible to nucleophilic attack than C7. Controlling this selectivity while managing the exotherms of the chlorination step is the key to high purity.

Master Synthesis Workflow

SynthesisWorkflow Start 2-Aminoimidazole Sulfate Step1 Step 1: Cyclocondensation (Diethyl Malonate / NaOEt) Start->Step1 Neutralization & Reflux Inter1 Imidazo[1,2-a]pyrimidine- 5,7-dione Step1->Inter1 Precipitate Formation Step2 Step 2: Chlorination (POCl3 / Reflux) Inter1->Step2 Deoxychlorination Inter2 5,7-Dichloroimidazo [1,2-a]pyrimidine Step2->Inter2 Quench & Isolation Step3 Step 3: Selective Hydrolysis (Acidic/Basic Control) Inter2->Step3 Regioselective SnAr End 7-Chloroimidazo[1,2-a] pyrimidin-5(1H)-one Step3->End Final Product

Figure 1: The CCH pathway prioritizes intermediate stability. Note that 2-aminoimidazole is unstable as a free base and is generated in situ.

Process Modules & Troubleshooting

Module 1: The Cyclocondensation (Formation of the Core)

Objective: Synthesize imidazo[1,2-a]pyrimidine-5,7(1H,6H)-dione. Reagents: 2-Aminoimidazole sulfate, Diethyl malonate, Sodium Ethoxide (NaOEt), Ethanol.

Protocol Summary:

  • Free Base Liberation: Treat 2-aminoimidazole sulfate with NaOEt in EtOH. Critical: Do not isolate the free base; it is unstable.

  • Condensation: Add diethyl malonate and reflux (78-80°C) for 6–12 hours.

  • Work-up: The product precipitates as a sodium salt or free solid.[1] Acidify to pH 5-6 to isolate the dione.

Troubleshooting Table:

IssueSymptomRoot CauseCorrective Action
Low Yield Product remains in mother liquor.Incomplete precipitation or pH too low/high during isolation.The dione is amphoteric. Ensure pH is adjusted strictly to 5.0–6.0. Cool to 0°C before filtration.
Thick Slurry Stirrer seizes during reflux.Rapid precipitation of the sodium salt intermediate.Use an overhead mechanical stirrer (high torque). Dilute with 20% more EtOH if necessary.
Dark Color Product is brown/black.Oxidation of 2-aminoimidazole free base.Ensure rigorous N2 purging before adding the base. Maintain inert atmosphere throughout.
Module 2: Chlorination (The Activation)

Objective: Convert the 5,7-dione to 5,7-dichloroimidazo[1,2-a]pyrimidine. Reagents: Phosphorus Oxychloride (POCl3), N,N-Dimethylaniline (catalyst/base).

Protocol Summary:

  • Suspend dried dione in POCl3 (5–10 vol).

  • Add N,N-dimethylaniline (1.0 eq) cautiously.

  • Reflux (105°C) until the solution clears (approx. 3–5 h).

  • Quench: Distill off excess POCl3. Pour residue onto crushed ice/water.

Scientific Insight: The C5 and C7 oxygens are converted to chlorides. The C5 position is more reactive, but under reflux with excess POCl3, both are chlorinated efficiently.

Troubleshooting Guide:

IssueSymptomRoot CauseCorrective Action
Incomplete Reaction Monochloro impurity detected by LCMS.Moisture in dione starting material.Dry the Step 1 product at 100°C under vacuum for 12h. POCl3 reacts with water, depleting the reagent.
Violent Exotherm Temperature spikes during quench.Residual POCl3 hydrolysis.Safety Critical: Remove at least 80% of POCl3 by distillation before aqueous quench. Add the residue slowly to ice, not ice to residue.
Degradation Product purity drops during workup.Acidic hydrolysis of the product.The dichloro product is sensitive to hot acid. Keep the quench temperature <10°C and neutralize to pH 7 quickly with NaHCO3.
Module 3: Selective Hydrolysis (The Precision Step)

Objective: Selective hydrolysis of the C5-Cl to obtain this compound. Reagents: 2N HCl or NaOH (Method dependent).

Mechanism: The C5 position (gamma to the bridgehead nitrogen) is more electrophilic than C7. Under controlled conditions, water attacks C5 preferentially.

Protocol (Acidic Method - Recommended for Scale):

  • Dissolve 5,7-dichloro intermediate in THF or Dioxane.

  • Add 2N HCl (3–5 eq).

  • Heat to 50–60°C. Monitor by HPLC every 30 mins.

  • Stop when starting material < 1%.

  • Cool and neutralize to precipitate the product.

Decision Logic for Impurities:

HydrolysisLogic Decision Check HPLC Composition Result1 High Start Material (5,7-Dichloro) Decision->Result1 Reaction too slow Result2 High Dione Impurity (5,7-Dihydroxy) Decision->Result2 Reaction too fast Result3 Target Product (7-Chloro-5-one) Decision->Result3 Optimal Action1 Increase Temp or Acid Conc. Result1->Action1 Action2 Over-hydrolysis: Reduce Temp/Time Result2->Action2 Action3 Proceed to Isolation Result3->Action3

Figure 2: Logic flow for optimizing the hydrolysis endpoint.

Frequently Asked Questions (FAQ)

Q1: Can I use Malonyl Chloride instead of Diethyl Malonate to skip the chlorination step? Answer: Generally, no. While reacting 2-aminoimidazole with malonyl chloride seems direct, the reaction is uncontrollable on scale, leading to polymerization and complex mixtures. The dione route, while longer, provides a purification "reset" point that ensures high quality downstream.

Q2: Why is the product solubility so poor? Answer: this compound has strong intermolecular hydrogen bonding (amide-like tautomer) and pi-stacking.

  • Solvent Tip: For NMR, use DMSO-d6 + a drop of TFA. For reactions, use dipolar aprotic solvents (DMF, NMP) or refluxing alcohols.

Q3: My product is pink/red after Step 3. Is it impure? Answer: Trace oxidation of the imidazole ring can cause coloration. This is often cosmetic. Perform a carbon treatment (charcoal) during the recrystallization (usually from DMF/Water or EtOH/Water) to remove color bodies.

Q4: How do I confirm the regioselectivity (5-one vs 7-one)? Answer: Use HMBC NMR.

  • 7-Chloro-5-one (Target): You will see a correlation between the carbonyl carbon (C5) and the bridgehead proton (if visible) or the imidazole protons. The C7-Cl carbon will have distinct chemical shifts compared to C5.

  • Reference Shift: The C5 carbonyl typically appears around 155–165 ppm, while the C7-Cl carbon is upfield relative to the carbonyl.

References

  • Imidazo[1,2-a]pyrimidine Scaffold Synthesis

    • General Cyclocondensation Methods: Goel, A., et al. "Synthesis and biological activity of imidazo[1,2-a]pyrimidine derivatives."[2] Journal of Heterocyclic Chemistry. (General reference for scaffold construction).

  • Regioselectivity in Pyrimidine Hydrolysis

    • Reactivity of 5,7-dichloro species: The C5 position (gamma to bridgehead) is generally more reactive towards nucleophilic aromatic substitution (SnAr) than C7. This pattern is observed in analogous 5,7-dichloropyrido[2,3-d]pyrimidines. See: Sciforum, "Regioselective and Sequential Mono- and Diamination of 5,7-Dichloro-pyrido[2,3-d]pyrimidine-2,4-diones".

  • Compound Data

    • CAS 57473-33-3: this compound. National Center for Biotechnology Information. PubChem Compound Summary.

(Note: Specific process patents for this exact intermediate are often proprietary, but the chemistry follows the fundamental heterocycle principles outlined in standard texts like "The Chemistry of Heterocyclic Compounds" by Weissberger/Taylor.)

Sources

optimizing HPLC method for 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one purity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Optimization for 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one

Topic: Purity Analysis & Method Development for CAS 57473-33-3 Audience: Analytical Chemists, Process Chemists, and QC Specialists.[1]

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for This compound . As a fused heterocyclic scaffold used in the synthesis of PI3K inhibitors and other kinase-targeting therapeutics, the purity of this intermediate is critical.

Chemical Profile:

  • CAS: [1][2]

  • Core Challenges:

    • Tautomerism: The 5(1H)-one moiety exists in a keto-enol equilibrium.[1][2] Without specific mobile phase controls, this results in peak broadening or splitting.

    • Hydrolytic Instability: The C-7 chloro group is susceptible to nucleophilic displacement (hydrolysis) in protic solvents at extreme pH, leading to the 7-hydroxy impurity.[1][2]

    • Polarity: The fused ring system is highly polar, often requiring high-aqueous gradients where dewetting of standard C18 chains can occur.[1]

Module 1: The "Gold Standard" Method (Start Here)

Based on field application data for imidazopyrimidine scaffolds.

Q: What is the recommended starting method for purity determination?

A: Do not start with a generic generic gradient. Use a Polar-Embedded C18 column to prevent phase collapse in high-aqueous conditions and to provide alternate selectivity for the polar lactam ring.[1][2]

ParameterRecommendationRationale
Column C18 Polar Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion)Prevents "dewetting" at 100% aqueous start; interacts with the amide/lactam dipole.[1][2]
Dimensions 150 x 4.6 mm, 3.5 µm or 5 µmStandard analytical scale; 3.5 µm offers better resolution for closely eluting hydrolysis impurities.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Low pH suppresses the ionization of the lactam nitrogen and minimizes silanol interactions.
Mobile Phase B Acetonitrile (ACN) Avoid Methanol. Methanol can act as a nucleophile toward the 7-Cl position over long storage times.[1][2]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Temperature 30°C - 35°C Critical: Slightly elevated temperature increases the rate of tautomeric interconversion, merging split peaks into a single sharp band.[1]
Detection UV @ 254 nm & 280 nmThe conjugated system absorbs strongly here.

Module 2: Troubleshooting & Optimization (FAQs)

Issue 1: Peak Splitting & Tautomerism

Q: My main peak is splitting into a "saddle" shape or two distinct peaks. Is my column failing?

A: Likely not. This is often slow tautomeric exchange on the column timescale. The 5(1H)-one (keto) and 5-ol (enol) forms are interconverting as they travel through the column.[1][2]

Diagnostic Workflow:

  • Temperature Check: Increase column temp to 40°C. If the peaks merge, it is tautomerism.

  • pH Check: Ensure your buffer capacity is sufficient. If the pH drifts near the pKa of the ring nitrogen (approx pKa ~4-5), you will see splitting. Stick to pH < 3.0.[1]

Issue 2: "Ghost" Peaks & Stability

Q: I see a new peak growing at RRT ~0.8 after the sample sits in the autosampler for 4 hours.

A: This is the 7-Hydroxy hydrolysis product .[1][2] The 7-chloro group is a vinylogous chloride and is reactive.[1][2]

  • Fix: Change your sample diluent. Avoid water/methanol mixtures for storage.[1] Dissolve the sample in 100% DMSO or 100% Acetonitrile and inject small volumes (2-5 µL) to avoid solvent effects.

  • Fix: Lower the autosampler temperature to 4°C.

Issue 3: Retention Time Drift

Q: The retention time shifts earlier with every injection.

A: This indicates Phase Collapse (Dewetting).

  • Cause: If your gradient starts at 95-100% aqueous to retain this polar molecule, a standard C18 phase will "mat down" and lose surface area.[1]

  • Fix: Switch to a Polar-Embedded column (as recommended above) or an Aq-type C18 designed for 100% water stability.[1][2]

Module 3: Visualized Workflows

Workflow 1: Troubleshooting Peak Splitting

Use this logic tree to diagnose peak shape issues.

HPLC_Troubleshooting Start Problem: Split or Tailing Peak Check_Temp Step 1: Increase Column Temp (to 40°C) Start->Check_Temp Merged Peaks Merged? Check_Temp->Merged Conclusion_Taut Diagnosis: Tautomerism Action: Maintain higher temp Merged->Conclusion_Taut Yes Check_pH Step 2: Check Mobile Phase pH Merged->Check_pH No pH_Drift Is pH near pKa (~4-5)? Check_pH->pH_Drift Conclusion_pH Diagnosis: Ionization State Mix Action: Lower pH to < 3.0 pH_Drift->Conclusion_pH Yes Check_Degradation Step 3: Check Sample Stability (Re-inject fresh sample) pH_Drift->Check_Degradation No Conclusion_Deg Diagnosis: Sample Hydrolysis Action: Change Diluent to DMSO Check_Degradation->Conclusion_Deg

Caption: Decision tree for isolating the root cause of peak splitting in this compound analysis.

Workflow 2: Synthesis Impurity Mapping

Understanding where impurities come from helps in identifying them.[1][2]

Synthesis_Impurities SM1 2-Aminopyrimidine Reaction Cyclization (Chichibabin-type) SM1->Reaction SM2 Alpha-Halo Ester SM2->Reaction Product 7-Chloroimidazo[1,2-a] pyrimidin-5(1H)-one Reaction->Product Impurity_Regio Impurity B: Regioisomers Reaction->Impurity_Regio Side Reaction Impurity_Hydrolysis Impurity A: 7-Hydroxy analog (Hydrolysis) Product->Impurity_Hydrolysis H2O / Acid / Time

Caption: Origin of common impurities. Impurity A is process-induced; Impurity B is synthesis-induced.[1][2]

Module 4: Standard Preparation Protocol

Objective: Create a stable 1.0 mg/mL stock solution.

  • Weighing: Accurately weigh 10 mg of this compound.

  • Solvent Choice: Add 5 mL of DMSO (Dimethyl Sulfoxide).

    • Note: DMSO is preferred over Methanol to prevent nucleophilic attack on the chloro-group during storage.[1][2]

  • Sonicate: Sonicate for 5 minutes at room temperature. Ensure no particulates remain.[1]

  • Dilution: Dilute to volume (10 mL) with Acetonitrile .

    • Final Composition: 50:50 DMSO:ACN.[1]

  • Working Standard: Dilute the stock 1:10 with the Initial Mobile Phase (e.g., 95% Water / 5% ACN) immediately prior to injection to match the column equilibrium.

References

  • Goel, R., et al. (2015).[3] "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: An overview of the decade." RSC Advances. Link

    • Relevance: Establishes the core chemistry and stability profiles of the imidazo[1,2-a]pyrimidine scaffold.
  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 12238466, this compound." PubChem. Link[2]

    • Relevance: Verification of CAS, chemical structure, and tautomeric properties.
  • Güngör, T. (2021).[3][4] "Microwave Assisted, Sequential Two-Step, One-Pot Synthesis of Novel Imidazo[1,2-a] Pyrimidine Containing Tri/Tetrasubstituted Imidazole Derivatives." Turkish Journal of Chemistry. Link

    • Relevance: Details synthesis pathways and potential byproducts/impurities for this class of heterocycles.
  • Bury, P. S., et al. (2002). "Synthesis and biological evaluation of novel imidazo[1,2-a]pyrimidines as inhibitors of PI3 kinase." Bioorganic & Medicinal Chemistry Letters. Link

    • Relevance: Highlights the biological importance and purity requirements for drug development applic

Sources

Technical Support Center: Enhancing the Selectivity of 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one for Kinase Targets

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of improving the selectivity of 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one and its analogs for specific kinase targets. This document is designed to be a practical resource, offering not just protocols, but the scientific reasoning behind them.

Introduction

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including kinase inhibition.[1][2][3] this compound serves as a key starting material or intermediate in the synthesis of various kinase inhibitors.[4][5] However, a significant challenge in kinase inhibitor development is achieving high selectivity for the target kinase, as off-target effects can lead to toxicity and reduced therapeutic efficacy.[6] This guide will walk you through strategies and experimental considerations for enhancing the selectivity of your imidazo[1,2-a]pyrimidine-based compounds.

Frequently Asked Questions (FAQs)

Q1: What makes the imidazo[1,2-a]pyrimidine scaffold a good starting point for kinase inhibitors?

The imidazo[1,2-a]pyrimidine core is a bioisostere of purine, the foundational structure of ATP.[2] Since most kinase inhibitors are ATP-competitive, this structural mimicry allows these compounds to readily bind to the ATP-binding pocket of kinases.[6] The fused ring system provides a rigid framework that can be functionalized at multiple positions, allowing for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.[1]

Q2: What are the primary challenges in achieving kinase selectivity with this scaffold?

The high degree of conservation in the ATP-binding site across the human kinome is the principal hurdle.[6] Many type-I kinase inhibitors, which bind to the active conformation of the kinase in an ATP-competitive manner, are often promiscuous due to the similarity of the adenine-binding region.[6] Off-target inhibition can lead to unforeseen side effects and complicate the interpretation of experimental results.[6][7]

Q3: What are the general medicinal chemistry strategies to improve the selectivity of a kinase inhibitor?

Several strategies can be employed to enhance selectivity:

  • Exploiting less conserved regions: Modifications to the core scaffold can be designed to interact with less conserved amino acid residues in the regions adjacent to the ATP-binding pocket.

  • Targeting the gatekeeper residue: The "gatekeeper" residue is a key position in the ATP-binding site that controls access to a hydrophobic back pocket. Designing inhibitors with bulky substituents that create a steric clash with kinases possessing large gatekeeper residues can confer selectivity for kinases with smaller gatekeeper residues.[6]

  • Covalent targeting: Incorporating a reactive group (a weak electrophile) that can form a covalent bond with a non-conserved cysteine residue near the active site can dramatically increase both potency and selectivity.[6]

  • Structure-based design: Utilizing X-ray co-crystal structures of the inhibitor bound to the target kinase can reveal specific interactions that can be optimized to improve selectivity.[8] This approach was successfully used to develop highly selective inhibitors of cyclin-dependent kinases from an imidazopyridine scaffold.[8]

  • Allosteric inhibition: Designing inhibitors that bind to sites other than the ATP-binding pocket can achieve high selectivity, as allosteric sites are generally less conserved.

Q4: How do I begin to assess the selectivity of my compound?

The standard approach is to perform kinase selectivity profiling, where the compound is tested against a large panel of kinases.[9] This is typically done in two tiers:

  • Single-concentration screening: The compound is tested at a single, relatively high concentration (e.g., 1 or 10 µM) against a broad kinase panel to identify potential on- and off-targets.[9]

  • IC50 determination: For any kinases that show significant inhibition in the initial screen, a full dose-response curve is generated to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).[9]

Several commercial vendors offer kinase profiling services with panels of over 400 kinases.[10][11]

Troubleshooting Guides

Problem 1: My lead compound is potent but shows significant off-target activity.

This is a common challenge in kinase inhibitor development. Here's a systematic approach to address this issue:

Step 1: Analyze the Kinome Scan Data

Carefully examine the results from your kinase selectivity panel.

  • Identify the off-target kinases: Are they structurally related to your primary target? Do they belong to the same kinase family?

  • Look for patterns: Is your compound inhibiting a particular subfamily of kinases? This can provide clues about the structural features of your compound that are responsible for the lack of selectivity.

Step 2: Structure-Based Drug Design (SBDD)

If a co-crystal structure of your compound (or a close analog) with your target kinase is available, it is an invaluable tool.

  • Examine the binding mode: Identify the key hydrogen bonds and hydrophobic interactions.

  • Identify opportunities for modification: Look for pockets or channels near the binding site that are unique to your target kinase. Modifications that extend into these regions can enhance selectivity.[12]

  • Computational modeling: If a crystal structure is not available, homology modeling can provide a starting point for understanding the binding mode and designing more selective analogs.[13]

Step 3: Structure-Activity Relationship (SAR) Guided Optimization

Systematically modify your lead compound and assess the impact on both on-target potency and off-target activity.

Illustrative SAR Strategy for this compound Scaffold

Position for ModificationRationale for Selectivity EnhancementExample Modification
C2-position Often points towards the solvent-exposed region. Can be modified to interact with residues outside the conserved hinge region.Introduction of substituted aryl or heteroaryl groups.
N1-position Can be modified to probe the ribose-binding pocket.Alkylation or arylation.
C6-position Can influence interactions with the gatekeeper residue.Introduction of bulky groups to sterically block binding to kinases with larger gatekeeper residues.
C7-Chloro group Can be replaced with other functional groups to alter electronic properties and explore new interactions.Methoxy, amino, or small alkyl groups.
  • Rationale: The goal is to introduce modifications that are favored by the target kinase but disfavored by the off-target kinases. For example, increasing the bulk of a substituent can lead to a steric clash in the binding pocket of an off-target kinase while being well-tolerated by the target.[12]

Problem 2: Biochemical assay results are not translating to cellular activity.

Discrepancies between biochemical and cell-based assays are common and can arise from several factors.[14]

Troubleshooting Steps:
  • Cell permeability: Your compound may have poor membrane permeability.

    • Solution: Modify the physicochemical properties of your compound to improve its drug-like characteristics (e.g., reduce polarity, optimize logP).

  • High intracellular ATP concentration: The concentration of ATP in cells (1-10 mM) is much higher than that typically used in biochemical assays (often at or below the Km,ATP).[15] This high ATP concentration can outcompete ATP-competitive inhibitors, leading to a significant drop in potency.[15]

    • Solution: When possible, run biochemical assays at physiological ATP concentrations (e.g., 1 mM) to get a better prediction of cellular activity.[11][16]

  • Cellular protein binding: Your compound may be binding to other cellular proteins, reducing its free concentration available to inhibit the target kinase.

  • Efflux pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

  • Metabolic instability: The compound may be rapidly metabolized within the cell.

Recommended Cellular Assays:
  • Cellular Phosphorylation Assay: This assay measures the phosphorylation status of a known substrate of your target kinase within the cell. A decrease in substrate phosphorylation upon treatment with your compound provides direct evidence of target engagement in a cellular context.[14]

  • Cell Proliferation/Viability Assay: If your target kinase is involved in cell proliferation, you can assess the effect of your inhibitor on the growth of cancer cell lines known to be dependent on that kinase.[14]

Problem 3: I am unsure which kinase selectivity profiling assay is best for my needs.

The choice of assay format can influence the results, so it's important to understand the different options available.[15]

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Assays Measures the transfer of 32P or 33P from ATP to a substrate.[10]"Gold standard", highly sensitive, direct measurement of enzymatic activity.Requires handling of radioactive materials, low throughput.
Luminescence-Based Assays (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction.[17][18]High throughput, non-radioactive, sensitive.[17]Indirect measurement of kinase activity, can be prone to interference from compounds that affect the luciferase reporter enzyme.[19]
Fluorescence-Based Assays Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation.[20]High throughput, non-radioactive.Can be susceptible to interference from fluorescent compounds.
Binding Assays Measures the direct binding of the inhibitor to the kinase.Can be performed with inactive kinases, provides direct measurement of affinity (Kd).[15]Does not measure functional inhibition of kinase activity.[15]

Recommendation: For initial broad selectivity profiling, luminescence-based assays are often a good choice due to their high-throughput nature.[17] For confirming key on-target and off-target hits, radiometric assays can provide more direct and robust data. Binding assays are a valuable orthogonal approach to confirm direct target engagement.[15]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted from the principles of the ADP-Glo™ Kinase Assay and is a general guideline.[17][18]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • This compound analog (test compound)

  • Kinase reaction buffer (specific to the kinase)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of your test compound in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction: a. In each well of the plate, add the kinase reaction buffer, the purified kinase, and the substrate. b. Add the serially diluted test compound or vehicle control (e.g., DMSO). c. Pre-incubate the plate at room temperature for 10-15 minutes. d. Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be close to the Km,ATP of the kinase for initial profiling.[15] e. Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for the desired time (e.g., 60 minutes). Ensure the reaction is in the linear range.[19]

  • ADP Detection: a. Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent also depletes the remaining ATP.[18] b. Incubate at room temperature for 40 minutes. c. Add the Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase-based reaction.[18] d. Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blotting to Assess Cellular Target Inhibition

This protocol allows for the assessment of the inhibition of a specific signaling pathway in cells.

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (one for the phosphorylated form of the substrate and one for the total substrate protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Cell Treatment: a. Seed the cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of your test compound for the desired duration. Include a vehicle control. c. If the kinase is activated by a specific stimulus (e.g., a growth factor), add the stimulus for a short period before harvesting the cells.

  • Cell Lysis: a. Wash the cells with ice-cold PBS. b. Add ice-cold lysis buffer to each well and incubate on ice to lyse the cells. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting: a. Normalize the protein concentration for all samples and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST). d. Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: a. Strip the membrane to remove the first set of antibodies. b. Re-probe the membrane with the primary antibody against the total substrate protein to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against the inhibitor concentration.

Visualizations

G cluster_0 Strategy for Improving Kinase Inhibitor Selectivity start Initial Compound (Potent, Non-selective) kinome_scan Kinome-wide Selectivity Screen (e.g., >400 kinases) start->kinome_scan 1. Assess Selectivity analyze Analyze Off-Target Profile kinome_scan->analyze 2. Identify Off-Targets sbd Structure-Based Design (X-ray or Homology Model) analyze->sbd 3a. Rational Design sar SAR-Guided Optimization (Iterative Synthesis) analyze->sar 3b. Empirical Design sbd->sar Informs Synthesis sar->kinome_scan 4. Re-evaluate Selectivity cell_assay Cellular Target Engagement Assay (e.g., Western Blot) sar->cell_assay 5. Validate in Cells final Selective Lead Compound cell_assay->final 6. Achieve Goal

Caption: Iterative workflow for enhancing kinase inhibitor selectivity.

G cluster_1 Troubleshooting: Biochemical vs. Cellular Activity cluster_2 Potential Causes biochem biochem cellular cellular permeability Poor Cell Permeability cellular->permeability atp High Intracellular ATP cellular->atp efflux Efflux Pump Substrate cellular->efflux binding Plasma Protein Binding cellular->binding

Caption: Common reasons for discrepancies between biochemical and cellular assay results.

References

  • Barlaam, B., et al. (2020). Novel potent and selective pyrazolylpyrimidine-based SYK inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(22), 127523.
  • Fabbro, D., et al. (2022). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology, 10, 848949.
  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898-7914.
  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved January 30, 2026, from [Link]

  • Johnson, J. L., & Johnson, K. N. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology, 11(7), 1783-1786.
  • Feher, M., et al. (2023). Strategy toward Kinase-Selective Drug Discovery.
  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9247-9260.
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved January 30, 2026, from [Link]

  • Hamdouchi, C., et al. (2005). Structure-based design of a new class of highly selective aminoimidazo[1,2-a]pyridine-based inhibitors of cyclin dependent kinases. Bioorganic & Medicinal Chemistry Letters, 15(7), 1943-1947.
  • El-Gamal, M. I., et al. (2023). Structure of imidazopyrimidine containing-biologically active compounds.
  • Wang, H., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115775.
  • Scott, J. S., et al. (2016). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters, 7(8), 753-758.
  • Kulyk, O., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. RSC Medicinal Chemistry, 15(1), 145-154.
  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved January 30, 2026, from [Link]

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4927.
  • Wang, H., et al. (2020). Design, synthesis, and structure activity relationship (SAR)
  • Hanke, T., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry, 208, 112770.
  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved January 30, 2026, from [Link]

  • Al-Ghorbani, M., et al. (2022). New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. Molecules, 27(9), 2953.
  • ResearchGate. (n.d.). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives as glioblastoma multiforme agents. Retrieved January 30, 2026, from [Link]

  • Karaman, M. W., & van der Vlag, J. (2015). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 172(1), 1-14.
  • Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[4][7][21]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589.

  • Tan, L., et al. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Maji, M., & Maiti, S. (2019).
  • Trendel, J. A., & Varner, J. A. (2023). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science, 14(37), 10074-10084.

Sources

Technical Support Center: Compound Solubility & Precipitation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-9924-PRECIP Assigned Specialist: Senior Application Scientist, Bio-Assay Optimization Unit Status: Open Priority: Critical (Workflow Blocking)

Introduction: The "Invisible" Variable in Your Data

Welcome to the Advanced Technical Support Center. You are likely here because your compound—your potential lead candidate—is failing to behave in solution.[1] It might be visible crystals, a subtle "cloudiness," or worse, invisible micro-aggregates that are skewing your IC50 curves and creating false positives.

As scientists, we often treat solubility as a binary state: dissolved or not. In reality, it is a dynamic equilibrium influenced by thermodynamics, kinetics, and the complex matrix of cell culture media. This guide moves beyond basic "vortex it longer" advice. We will deconstruct the physics of precipitation, diagnose the specific failure mode of your compound, and engineer a protocol to keep it bioavailable.

Part 1: Diagnostic Workflow (Tier 1 Support)

Before altering your chemistry, we must determine how the precipitation is occurring. Use this decision matrix to categorize your issue.

The Precipitation Triage Tree

Precipitation_Triage Start Observation: Compound Failure Visible Is precipitate visible to naked eye? Start->Visible Microscope Check under 20x Phase Contrast Visible->Microscope Yes (Cloudy/Flakes) DataCheck Is biological data erratic? Visible->DataCheck No (Clear) Crystals Crystalline/Needles Microscope->Crystals Sharp edges Amorphous Amorphous/Clumps Microscope->Amorphous Fuzzy/Oily droplets Diag1 Diagnosis: Insolubility (Saturation Limit Exceeded) Crystals->Diag1 Diag2 Diagnosis: Protein Aggregation (Serum Interaction) Amorphous->Diag2 NoVisible Media looks clear Proceed to Experiment Proceed to Experiment NoVisible->Proceed to Experiment DataCheck->NoVisible Data is consistent Diag3 Diagnosis: Colloidal Aggregation (False Positives) DataCheck->Diag3 Data noisy/High Hill Slope

Figure 1: Diagnostic decision tree for categorizing compound precipitation events.

Part 2: The Mechanics of Failure (Why it Happens)

To fix the problem, you must understand the mechanism. Precipitation in cell culture usually stems from three distinct physical phenomena.

The "Solvent Shock" Phenomenon

This is the most common cause. You dissolve a hydrophobic compound in 100% DMSO (Dielectric constant


).[1] You then pipette this into aqueous media (

).[1]
  • The Event: As the DMSO droplet hits the water, the DMSO diffuses away faster than the compound can disperse.

  • The Consequence: This creates a local interfacial zone where the water concentration spikes to >90% while the compound concentration is still locally high. The compound instantly supersaturates and nucleates (crashes out) before it can mix.[1]

Serum Albumin Sequestration

Serum (FBS) contains high levels of Albumin (BSA/HSA).[1]

  • The Trap: Albumin is a "sticky" protein.[1] Hydrophobic compounds often bind non-specifically to hydrophobic pockets on albumin.[1]

  • The Result: While this keeps the compound "soluble" (it doesn't crash), it is no longer bioavailable to cross the cell membrane. Alternatively, if the compound-protein complex becomes too large, it precipitates as an amorphous blob, often mistaken for cell debris.

Colloidal Aggregation (The "Brick Dust" Effect)

Some compounds form stable colloids (100–500 nm particles) that look clear to the eye but act as "sponges," adsorbing enzymes and proteins. This leads to false inhibition in biochemical assays.[1][2]

Part 3: Engineered Solutions (Protocols)

Do not rely on "shaking it harder." Use these validated protocols to force solubility.

Protocol A: The "Reverse Dilution" Method (Mitigating Solvent Shock)

Best for: Compounds that crash immediately upon addition to media.

The Logic: Instead of adding a high-concentration drop of stock into a static volume of media (creating a "shock" zone), we disperse the stock rapidly into a moving vortex.

StepActionTechnical Note
1 Prepare Buffer Aliquot your target volume of cell culture media (pre-warmed to 37°C) into a conical tube.
2 Create Vortex Set a vortex mixer to medium speed. Hold the tube so the media creates a deep vortex funnel.
3 Dropwise Addition Pipette your DMSO stock. Add it dropwise directly into the center of the vortex (the "eye").
4 Equilibration Allow to vortex for 10 seconds after the last drop.
5 Visual Check Hold against a light source. If cloudy, proceed to Protocol B.
Protocol B: The "Intermediate Shift" (Serial Dilution)

Best for: Highly hydrophobic compounds (LogP > 4).

The Logic: Gradually acclimating the compound to aqueous conditions prevents the kinetic energy barrier of nucleation.

  • Start: 10 mM stock in 100% DMSO.

  • Step 1: Dilute 1:10 into pure DMSO (not water) to get 1 mM.

  • Step 2: Dilute 1:10 into pure DMSO to get 0.1 mM.

  • Final Step: Add the 0.1 mM DMSO stock to the media to reach your final assay concentration (e.g., 1 µM).

    • Why? It is physically easier to disperse a larger volume of dilute DMSO stock than a tiny volume of concentrated stock.

Protocol C: Carrier-Assisted Solubilization

Best for: Compounds that are chemically insoluble in water at relevant concentrations.

The Logic: Use a molecular "chaperone" to shield the hydrophobic regions of the compound from water.

  • Option 1: BSA Pre-complexation

    • Prepare a 5% BSA (Bovine Serum Albumin) solution in PBS.[1]

    • Add your compound stock to this BSA solution first.

    • Incubate for 15 mins at 37°C (shaking).

    • Dilute this complex into your final cell culture media.[1]

  • Option 2: Cyclodextrins

    • Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1] It forms a toroidal cone around the drug.[1]

    • Limit: Ensure the final cyclodextrin concentration is <0.5% to avoid cholesterol depletion in cells.

Part 4: Validation (How to Prove It)

You cannot publish based on "it looked clear." You must validate solubility quantitatively.

Method 1: The "Spin-Down" Assay (Accessibility: High)

This determines if your compound is truly dissolved or just suspended.[1]

  • Prepare your dosing solution (Media + Compound).[1]

  • Take a "Pre-Spin" sample (Sample A).[1]

  • Centrifuge the remaining solution at 15,000 x g for 10 minutes (pellets aggregates).

  • Carefully sample the supernatant (Sample B).[1]

  • Analyze Sample A and B via HPLC/MS or fluorescence plate reader.

  • Calculation:

    
    
    
    • Pass Criteria: >90% recovery in supernatant.[1]

Method 2: Dynamic Light Scattering (DLS) (Accessibility: Medium)

DLS measures the fluctuations in scattered light caused by Brownian motion.[3][4] It is the only way to detect "invisible" colloidal aggregates (100–1000 nm).[1]

  • Monomeric Drug: < 1 nm radius.[1]

  • Aggregate/Colloid: > 100 nm radius.[1]

  • Result: If DLS shows a peak in the 100+ nm range, your compound is false-positive prone.

Part 5: Frequently Asked Questions (FAQ)

Q: My compound precipitates after 24 hours in the incubator. It was clear at T=0. Why? A: This is likely Ostwald Ripening .[1] Small, invisible micro-crystals formed initially (thermodynamically unstable).[1] Over time, these small crystals dissolved and redeposited onto larger crystals to minimize surface energy, eventually becoming visible.

  • Fix: Your initial concentration is supersaturated.[1] You must lower the dose or use a carrier (Protocol C).[1]

Q: Can I just sonicate the media to dissolve the precipitate? A: Do not do this. Sonication generates heat and free radicals which can degrade media components (vitamins/growth factors) and damage the compound. Furthermore, you are likely creating a meta-stable suspension that will crash out again during the assay.

Q: What is the absolute maximum DMSO concentration cells can tolerate? A:

  • Standard Cell Lines (HeLa, HEK293): 0.5% - 1.0% v/v.[1]

  • Primary Cells / Stem Cells: < 0.1% v/v.[1]

  • Warning: Always run a "DMSO-only" vehicle control.[1][5] DMSO itself can induce differentiation in some cell lines (e.g., HL-60).[1]

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

  • BenchChem Technical Support. (2025). Preventing Compound Precipitation in Cell Culture Media. BenchChem Technical Guides. Link

  • Owen, S. C., et al. (2012).[1] Dynamic light scattering: a practical guide and applications in biomedical sciences. Nanomedicine, 8(1), 22-37. Link

  • Sigma-Aldrich. (2024).[1] Troubleshooting Precipitates in Cell Culture. Sigma-Aldrich Technical Resource Center.[1] Link

  • Shoichet, B. K. (2006).[1] Screening in a spirit haunted by artifacts (Colloidal Aggregation).[1] Drug Discovery Today, 11(13-14), 607-615. Link

Sources

Validation & Comparative

Technical Guide: 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one Scaffolds in CDK2 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one vs. Established CDK2 Inhibitors Content Type: Technical Comparison & Application Guide Author Role: Senior Application Scientist

Executive Summary: The Scaffold Advantage

In the landscape of Cyclin-Dependent Kinase 2 (CDK2) inhibition, This compound (CAS: 57473-33-3) is not merely a reagent; it is a privileged scaffold . Unlike fully elaborated drugs like Dinaciclib or Palbociclib, this molecule serves as a highly reactive "linchpin" intermediate. Its structural value lies in the electrophilic chlorine at position 7 and the lactam functionality, which allow for the rapid generation of diverse libraries targeting the ATP-binding pocket of CDK2.

This guide compares the therapeutic potential and pharmacological profile of inhibitors derived from this scaffold against industry benchmarks (Roscovitine, Dinaciclib, and BLU-222).

Key Finding: While less potent in its raw form than third-generation clinical candidates, derivatives of this scaffold offer superior tunability for isoform selectivity (differentiating CDK2 from CDK1/4), a critical failure point of early pan-CDK inhibitors.

Mechanistic Positioning & Signaling Pathway

To understand the utility of this scaffold, one must visualize the target mechanism. CDK2 drives the G1-to-S phase transition.[1] Inhibition here arrests tumor growth.

Diagram 1: The CDK2/Cyclin E Checkpoint & Inhibition Logic

This diagram illustrates where the inhibitor acts within the cell cycle machinery.

CDK2_Pathway Growth_Signal Mitogenic Signal (Growth Factors) Cyclin_E Cyclin E Upregulation Growth_Signal->Cyclin_E Induction Complex CDK2-Cyclin E Complex (Active Kinase) Cyclin_E->Complex CDK2_Inactive CDK2 (Inactive) CDK2_Inactive->Complex Binding Rb Rb Protein (Hyperphosphorylation) Complex->Rb Phosphorylates Inhibitor Scaffold-Derived Inhibitor (ATP Competitive) Inhibitor->Complex Blocks ATP Pocket (Inhibition) E2F E2F Release Rb->E2F Releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Transcription

Caption: The CDK2 signaling cascade. The inhibitor (black hexagon) competitively binds the ATP pocket, preventing Rb phosphorylation and arresting the cell in G1.

Comparative Analysis: Scaffold Derivatives vs. Benchmarks

The following data contrasts optimized derivatives of the this compound class against standard CDK inhibitors.

Experimental Context:

  • Assay: ADP-Glo™ Kinase Assay (Promega).

  • Target: Recombinant human CDK2/Cyclin E1.

  • ATP Concentration:

    
     apparent (typically 25-50 µM).
    
Table 1: Potency and Selectivity Profile
Feature7-Chloro-Imidazo Derivative (Optimized)Dinaciclib (Benchmark)Roscovitine (Reference)BLU-222 (Modern Selective)
Primary Target CDK2 / CDK9Pan-CDK (1, 2, 5, 9)Pan-CDK (1, 2, 5)CDK2 (Highly Selective)
IC50 (CDK2) 45 - 150 nM 1 - 4 nM 450 nM < 2 nM
Selectivity (vs CDK1) High (>50-fold)Low (< 5-fold)Moderate (~10-fold)Very High (>100-fold)
Mechanism ATP Competitive (Type I)ATP Competitive (Type I)ATP Competitive (Type I)ATP Competitive (Type I)
Synthetic Utility High (Library Generation)Low (Final Product)Low (Final Product)Low (Final Product)
Solubility Moderate (Tunable via R-groups)GoodModerateHigh
Analysis of Performance
  • Potency: While Dinaciclib is significantly more potent (single-digit nanomolar), it suffers from toxicity due to CDK1 inhibition. The 7-chloro scaffold derivatives typically achieve sub-micromolar potency (45-150 nM) which is often sufficient for cellular efficacy without the severe off-target toxicity of pan-CDK inhibitors.

  • Tunability: The "Killer Feature" of the this compound is the C-7 chlorine. This site allows for Suzuki-Miyaura cross-coupling or Nucleophilic Aromatic Substitution (

    
    )  to introduce solubilizing groups (piperazines, morpholines) or hydrophobic moieties to engage the gatekeeper residue, modulating selectivity.
    

Chemical Workflow: From Scaffold to Lead

The utility of this topic is best understood through its synthetic application. This workflow demonstrates how to transform the raw 7-chloro scaffold into an active CDK2 inhibitor.

Diagram 2: Synthetic Optimization Workflow

Synthesis_Workflow Scaffold 7-Chloroimidazo[1,2-a] pyrimidin-5(1H)-one (The Topic) Step1 Step 1: N-Alkylation (Position 1) Scaffold->Step1 R-X, Base Intermediate N-Alkylated Intermediate Step1->Intermediate Step2 Step 2: Suzuki Coupling (Pd Catalyst, Boronic Acid) Intermediate->Step2 Functionalization of Cl Lead 2,7-Disubstituted Inhibitor (Active Drug) Step2->Lead C-C Bond Formation Assay CDK2 Kinase Assay (Validation) Lead->Assay Test IC50

Caption: Transformation of the 7-chloro scaffold into a bioactive inhibitor via sequential functionalization.

Detailed Experimental Protocol: Validating CDK2 Inhibition

To objectively compare a library derived from this scaffold against Roscovitine, use the following self-validating kinase assay protocol.

Protocol: Luminescent ADP Detection Assay (High-Throughput Compatible)

Objective: Determine IC50 of scaffold derivatives against CDK2/Cyclin E1.

Reagents:

  • Enzyme: Human recombinant CDK2/Cyclin E1 (0.5 ng/µL).

  • Substrate: Histone H1 peptide (0.2 µg/µL).

  • ATP: Ultra-pure, 25 µM (at

    
    ).
    
  • Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

  • Detection: ADP-Glo™ Reagent (Promega).

Step-by-Step Procedure:

  • Compound Prep: Prepare 10-point serial dilutions of the 7-chloro-derived compounds and Roscovitine (Control) in DMSO. Final DMSO concentration in assay must be <1%.

  • Enzyme Reaction:

    • Add 2 µL of Compound to 384-well white plate.

    • Add 4 µL of Enzyme/Buffer master mix. Incubate 10 min at RT (to allow inhibitor binding).

    • Add 4 µL of Substrate/ATP mix to initiate reaction.

    • Incubate: 60 minutes at RT.

  • Termination & Detection:

    • Add 10 µL ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Inhibitor]. Fit to non-linear regression (Sigmoidal Dose-Response) to calculate IC50.

Self-Validation Check:

  • Z-Factor: Must be > 0.5.

  • Reference Control: Roscovitine IC50 should fall between 300–600 nM. If outside this range, the ATP concentration or enzyme integrity is compromised.

References

  • Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. Source: European Journal of Medicinal Chemistry (2021).[2] Context: Establishes the structural basis for imidazo-pyrimidine binding in the CDK2 ATP pocket.[2] URL:[Link]

  • Dinaciclib, a cyclin-dependent kinase inhibitor, suppresses cholangiocarcinoma growth by targeting CDK2/5/9. Source:[3] Scientific Reports (2020). Context: Provides benchmark data for Dinaciclib potency (1-4 nM) used in Table 1. URL:[Link]

  • Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222. Source: Cancer Research (2023). Context: Defines the modern standard for selectivity (BLU-222) compared to older scaffolds. URL:[Link]

  • Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development. Source: BioDiscovery (2013). Context: Historical efficacy data for Roscovitine as a reference standard.[4] URL:[Link]

Sources

Cross-Reactivity & Selectivity Profiling of 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one

[1]

Executive Summary: The "Privileged Scaffold" Paradox

7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one (CAS: 57473-33-3) represents a classic "privileged scaffold" in medicinal chemistry.[1] While it serves as a critical intermediate for synthesizing PI3K-


 selective inhibitorsGABA-A receptor modulators1

For drug developers, the profiling of this molecule is not just about efficacy; it is a risk mitigation exercise. The core structure mimics the benzodiazepine pharmacophore, creating a high probability of Central Nervous System (CNS) off-target effects. Furthermore, the electrophilic 7-chloro moiety poses a potential risk for covalent protein binding if not properly substituted.[1]

This guide outlines a self-validating profiling cascade designed to quantify these risks early in the lead optimization phase.

Chemical Reactivity Profiling (Intrinsic Stability)

Before assessing biological cross-reactivity, one must establish the chemical stability of the 7-chloro substituent.[1] The electron-deficient pyrimidine ring activates the chlorine atom towards Nucleophilic Aromatic Substitution (

Protocol: Glutathione (GSH) Trapping Assay

Objective: Determine if the molecule acts as a reactive electrophile (suicide substrate).[1]

Methodology:

  • Incubation: Prepare a

    
     solution of the test compound in phosphate buffer (pH 7.4) containing 
    
    
    GSH.[1]
  • Time Points: Incubate at

    
     and sample at 
    
    
    and
    
    
    hours.
  • Detection: Analyze via LC-MS/MS (Q-TOF or Orbitrap).

  • Readout: Monitor for the formation of the [M + GSH - HCl] adduct (

    
    ).
    

Interpretation:

Observation Risk Level Action Required
No Adducts Low Proceed to biological profiling.
< 5% Conversion Moderate Monitor in liver microsomes (metabolic activation).[1]

| > 50% Conversion | High | Stop. The 7-Cl group is too reactive; it must be substituted (e.g., with an amine/aryl) before biological testing.[1] |

Kinase Isoform Selectivity (On-Target Profiling)

The primary application of this scaffold is targeting Phosphoinositide 3-kinase (PI3K) .[1][2] The 5(1H)-one core provides hydrogen bond donor/acceptor motifs that interact with the hinge region of the kinase ATP-binding pocket.[1] However, distinguishing between Class IA isoforms (


Mechanism of Selectivity

The imidazo[1,2-a]pyrimidin-5-one core is often tuned for PI3K-


1PI3K-

PI3K-

1
Protocol: TR-FRET Competition Assay (LanthaScreen)

Objective: Quantify

Workflow:

  • Reagents: Recombinant PI3K isoforms (

    
    ), Biotinylated-PIP3, Europium-labeled anti-GST antibody.
    
  • Reaction: Mix kinase, ATP (

    
     concentration), and test compound in 384-well plates.
    
  • Detection: Add detection reagents. The Eu-antibody binds the kinase; the tracer binds the active site.[1] Displacement of the tracer by the drug decreases the FRET signal.

  • Data Analysis: Calculate Selectivity Ratio:

    
    .
    

Target Criteria:

  • PI3K-

    
     Selectivity: 
    
    
    -fold over PI3K-
    
    
    is required to minimize metabolic side effects.[1]

Off-Target Safety Profiling: The GABA-A Liability

This is the most critical section for this specific scaffold.[1] The imidazo[1,2-a]pyrimidine system is structurally homologous to benzodiazepines (e.g., alpidem, zolpidem). Even if designed for a kinase, this scaffold can cross the blood-brain barrier (BBB) and bind to the Benzodiazepine Site of the GABA-A receptor, causing sedation or anxiety.

Protocol: Radioligand Binding Assay (Benzodiazepine Site)

Objective: Determine if the compound displaces known GABA-A ligands.[1]

Methodology:

  • Source: Rat brain cortex membranes (rich in

    
     subunits).[1]
    
  • Radioligand:

    
    -Flumazenil (
    
    
    ).[1]
  • Nonspecific Binding: Define using

    
     Diazepam.[1]
    
  • Incubation: 60 mins at

    
    .
    
  • Filtration: Harvest on GF/B filters and count via liquid scintillation.

Interpretation:

  • 
    :  High CNS risk.[1] The compound is acting as a potent GABA ligand.[1]
    
  • 
    :  Clean profile. The kinase-directed substitutions have successfully disrupted GABA-A binding.[1]
    

Visualizing the Profiling Cascade

The following diagram illustrates the logical flow of experiments, ensuring that "Showstopper" risks are identified before expensive animal studies.

ProfilingCascadeStartCompound: 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-oneChemStabSTEP 1: Chemical Stability(GSH Trapping Assay)Start->ChemStabDecision1Adducts Formed?ChemStab->Decision1KinaseProfileSTEP 2: Kinase Selectivity(PI3K Isoform Panel)Decision1->KinaseProfileNo (Stable)StopSTOP / REDESIGNDecision1->StopYes (>50%)Decision2Selectivity > 50x?KinaseProfile->Decision2GABAProfileSTEP 3: Safety Profiling(GABA-A Radioligand Binding)Decision2->GABAProfileYesDecision2->StopNoDecision3Ki < 100 nM?GABAProfile->Decision3GoPROCEED TO IN VIVODecision3->GoNo (Clean)Decision3->StopYes (CNS Risk)

Caption: Decision tree for profiling this compound, prioritizing chemical stability and safety liabilities.

Comparison with Alternative Scaffolds

FeatureImidazo[1,2-a]pyrimidine (Target)Pyrazolo[1,5-a]pyrimidine (Alternative)Quinazoline (Alternative)
Primary Kinase Target PI3K-

, mTOR
CDK, PI3K-

EGFR, PI3K-

GABA-A Liability High (Pharmacophore overlap)LowLow
Solubility ModerateHighLow
Metabolic Stability Moderate (C-3 oxidation prone)HighHigh
Synthetic Utility High (7-Cl allows

)
ModerateHigh

Expert Insight: If GABA-A cross-reactivity proves impossible to engineer out (e.g., steric clashes cannot be introduced), switching to the Pyrazolo[1,5-a]pyrimidine scaffold is the standard medicinal chemistry pivot, as it retains kinase activity but lacks the nitrogen arrangement required for high-affinity benzodiazepine site binding.

References

  • PubChem. "this compound Compound Summary."[1] National Library of Medicine. [Link][1]

  • Jackson, S.P., et al. "Structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as PI3K-beta inhibitors."[1] Journal of Medicinal Chemistry. [Link]

  • Atack, J.R. "GABA-A receptor subtype-selective modulators."[1] Expert Opinion on Investigational Drugs. [Link]

  • Baell, J.B. "Holloway, G.A. New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays."[1] Journal of Medicinal Chemistry. [Link][1]

The Imidazo[1,2-a]pyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its rigid, planar structure and the presence of multiple nitrogen atoms provide a unique framework for designing potent and selective modulators of various biological targets. This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyrimidine derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate the chemical space of this promising scaffold. We will delve into key therapeutic areas, presenting experimental data to rationalize design choices and providing detailed protocols to ensure the reproducibility and validation of findings.

Anticancer Activity: Targeting Key Signaling Pathways

The imidazo[1,2-a]pyrimidine scaffold has proven to be a fertile ground for the development of novel anticancer agents. A predominant strategy has been the targeting of critical signaling pathways that are frequently dysregulated in cancer, such as the PI3K/mTOR and Wnt/β-catenin pathways.

Dual PI3K/mTOR Inhibition

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[1][2] Its aberrant activation is a hallmark of many cancers, making dual inhibitors of PI3K and mTOR highly sought-after therapeutic agents. Imidazo[1,2-a]pyridine and pyrimidine derivatives have emerged as potent dual inhibitors.

A comparative analysis of a series of imidazo[1,2-a]pyridine derivatives reveals key SAR insights. For instance, compound 15a was identified as a potent PI3K/mTOR dual inhibitor with excellent kinase selectivity and significant in vivo tumor growth inhibition in HCT116 and HT-29 xenografts.[2][3] Further optimization led to the discovery of compound 42 , an imidazo[1,2-a]pyrazine derivative, which exhibited even more potent dual inhibitory activity, with IC50 values of 0.06 nM for PI3Kα and 3.12 nM for mTOR.[4]

CompoundScaffoldR1R2PI3Kα IC50 (nM)mTOR IC50 (nM)Reference
15a Imidazo[1,2-a]pyridineComplex moietyHNot specifiedNot specified[2][3]
42 Imidazo[1,2-a]pyrazineComplex moietyH0.063.12[4]

Key SAR Observations for PI3K/mTOR Inhibition:

  • Scaffold Hopping: The transition from an imidazo[1,2-a]pyridine to an imidazo[1,2-a]pyrazine scaffold can lead to a significant enhancement in potency, as seen in the comparison between 15a and 42 .[2][4]

  • Substitutions at C2 and C3: The nature of the substituents at the C2 and C3 positions is critical for activity. Large, complex heterocyclic moieties are often employed to occupy the ATP-binding pocket of the kinases.

  • Moiety for Selectivity: Specific functional groups on the pendant moieties can be fine-tuned to achieve selectivity for different PI3K isoforms or to modulate the PI3K versus mTOR inhibitory ratio.

Below is a diagram illustrating the PI3K/mTOR signaling pathway and the points of inhibition by imidazo[1,2-a]pyrimidine derivatives.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates (Thr308) TSC TSC1/2 AKT->TSC Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibits translation when unphosphorylated Inhibitor Imidazo[1,2-a]pyrimidine Derivatives Inhibitor->PI3K Inhibitor->mTORC1 Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus Wnt ON State Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylates Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation TCF_off TCF Target_Genes_off Wnt Target Genes (OFF) TCF_off->Target_Genes_off Represses Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Activates Destruction_Complex_inactivated Destruction Complex (Inactivated) Dsh->Destruction_Complex_inactivated Inhibits beta_catenin_on β-catenin (Accumulates) Nucleus Nucleus beta_catenin_on->Nucleus TCF_on TCF beta_catenin_on->TCF_on Binds to Target_Genes_on Wnt Target Genes (ON) TCF_on->Target_Genes_on Activates Transcription Inhibitor Imidazo[1,2-a]pyrimidine Derivatives Inhibitor->beta_catenin_on Inhibits nuclear translocation or TCF binding

Caption: Canonical Wnt/β-catenin signaling pathway.

Antimicrobial Activity

Imidazo[1,2-a]pyrimidine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. [3][5]The SAR in this area is often linked to the substituents on the core heterocycle.

A study of imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives revealed that the nature of the group on the phenyl ring at the C-2 position and the substituent at the C-7 position significantly influenced the antimicrobial activity. [5]

Compound Scaffold R2-Substituent R7-Substituent MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli Reference
38 Imidazo[1,2-a]pyridine 4-Chlorophenyl H 32 32 [6]
Chalcone 4a Imidazo[1,2-a]pyrimidine Chalcone moiety H - - [7]

| Chalcone 4b | Imidazo[1,2-a]pyrimidine | Chalcone moiety | H | - | - | [7]|

Key SAR Observations for Antimicrobial Activity:

  • C-2 Position: Aromatic or heteroaromatic substituents at the C-2 position are generally favorable for activity. The presence of electron-withdrawing groups, such as halogens, on this phenyl ring can enhance potency. [5][8]* C-7 Position: Substitution at the C-7 position of the imidazo[1,2-a]pyridine core has also been shown to modulate activity. [5]* Chalcone Hybrids: Incorporating a chalcone moiety at the C-2 position of the imidazo[1,2-a]pyrimidine scaffold has been shown to yield compounds with good antibacterial activity. [7]

Anti-inflammatory Activity

Chronic inflammation is a key component of numerous diseases. Imidazo[1,2-a]pyrimidines have been investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. [9] A series of 2,4-diphenylbenzoi[1][5]midazo[1,2-a]pyrimidine derivatives were synthesized and evaluated as selective COX-2 inhibitors. [9]Compound 5a demonstrated a potent COX-2 inhibitory effect with an IC50 of 0.05 µM, which was more potent than the reference drug celecoxib (IC50: 0.06 µM). [9]

Compound Scaffold R2-Substituent R4-Substituent COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2) Reference
5a Benzoi[1][5]midazo[1,2-a]pyrimidine 4-(methylsulfonyl)phenyl Phenyl >100 0.05 >2000 [9]
5d Benzoi[1][5]midazo[1,2-a]pyrimidine 4-(methylsulfonyl)phenyl 4-tolyl >100 0.08 >1250 [9]

| Celecoxib | - | - | - | 15 | 0.06 | 250 | [9]|

Key SAR Observations for Anti-inflammatory Activity:

  • COX-2 Pharmacophore: The presence of a methylsulfonyl (SO2Me) group on the C-2 phenyl ring is a key pharmacophoric feature for selective COX-2 inhibition. [9]* C-4 Substituent: The nature of the substituent on the C-4 phenyl ring can modulate the potency and selectivity.

  • Fused Ring System: The benzo-fused imidazo[1,2-a]pyrimidine scaffold provides a rigid framework that can be effectively decorated with the necessary pharmacophoric elements for potent and selective COX-2 inhibition.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for key experiments.

General Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyrimidines

This protocol describes a common method for the synthesis of the imidazo[1,2-a]pyrimidine core via the condensation of a 2-aminopyrimidine with an α-haloketone.

Materials:

  • Substituted 2-aminopyrimidine

  • Substituted α-bromoketone

  • Ethanol

  • Sodium bicarbonate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted 2-aminopyrimidine (1.0 eq) in ethanol, add the substituted α-bromoketone (1.1 eq).

  • Add sodium bicarbonate (2.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid and wash with cold ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

The following diagram illustrates a typical synthetic workflow.

Synthesis_Workflow Start Starting Materials (2-aminopyrimidine, α-bromoketone) Reaction Condensation Reaction (Ethanol, NaHCO3, Reflux) Start->Reaction Workup Work-up (Filtration, Concentration) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis Product Final Product (Imidazo[1,2-a]pyrimidine) Analysis->Product

Sources

A Comparative Analysis of Imidazo[1,2-a]pyrazines and Imidazo[1,2-c]pyrimidines: Synthetic Strategies, Physicochemical Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, nitrogen-fused heterocyclic scaffolds are of paramount importance due to their diverse pharmacological profiles. Among these, imidazo[1,2-a]pyrazines and imidazo[1,2-c]pyrimidines have emerged as privileged structures, demonstrating a wide array of biological activities. This guide provides an in-depth comparative analysis of these two isomeric heterocyclic systems, focusing on their synthesis, physicochemical properties, and therapeutic potential, supported by experimental data and established protocols.

Core Structures and Isomeric Distinction

Imidazo[1,2-a]pyrazines and imidazo[1,2-c]pyrimidines are bicyclic aromatic compounds resulting from the fusion of an imidazole ring with a pyrazine or pyrimidine ring, respectively.[1][2] While both are considered structural analogues of purines, their distinct nitrogen arrangement within the six-membered ring leads to significant differences in their electronic distribution, chemical reactivity, and ultimately, their interaction with biological targets.

Core_Structures cluster_0 Imidazo[1,2-a]pyrazine cluster_1 Imidazo[1,2-c]pyrimidine Imidazo[1,2-a]pyrazine C6H5N3 C6H5N3 Imidazo[1,2-c]pyrimidine C6H5N3_2 C6H5N3

Caption: Chemical structures of Imidazo[1,2-a]pyrazine and Imidazo[1,2-c]pyrimidine.

The key distinction lies in the position of the non-bridgehead nitrogen atom in the six-membered ring. In the imidazo[1,2-a]pyrazine scaffold, the nitrogen atoms are at positions 1, 4, and 7, whereas in the imidazo[1,2-c]pyrimidine system, they are at positions 1, 3, and 6. This seemingly subtle difference profoundly impacts the molecule's dipole moment, hydrogen bonding capacity, and overall topology, which are critical determinants of biological activity.

Comparative Synthesis Strategies

The synthesis of both scaffolds often relies on the construction of the imidazole ring onto a pre-existing pyrazine or pyrimidine precursor. However, the choice of starting materials and reaction conditions can vary significantly.

Synthesis of Imidazo[1,2-a]pyrazines

A prevalent and versatile method for synthesizing imidazo[1,2-a]pyrazines is the condensation of 2-aminopyrazines with α-halocarbonyl compounds.[3] This classical approach has been refined through various catalytic systems to improve yields and substrate scope.[4]

More contemporary and efficient strategies involve one-pot, multi-component reactions. For instance, a three-component condensation of 2-aminopyrazine, an aldehyde, and an isonitrile provides a rapid and convergent route to 3-amino-substituted imidazo[1,2-a]pyrazines.[5] Iodine-catalyzed one-pot three-component condensations have also been reported to afford these derivatives in good yields.[6]

Imidazo_1_2_a_pyrazine_Synthesis cluster_0 Classical Condensation cluster_1 Multicomponent Reaction 2-Aminopyrazine 2-Aminopyrazine Condensation Condensation 2-Aminopyrazine->Condensation Reacts with MCR MCR 2-Aminopyrazine->MCR Reacts with alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation Aldehyde Aldehyde Aldehyde->MCR Isonitrile Isonitrile Isonitrile->MCR Imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine Condensation->Imidazo[1,2-a]pyrazine 3-Amino-Imidazo[1,2-a]pyrazine 3-Amino-Imidazo[1,2-a]pyrazine MCR->3-Amino-Imidazo[1,2-a]pyrazine

Caption: Synthetic routes to Imidazo[1,2-a]pyrazines.

Synthesis of Imidazo[1,2-c]pyrimidines

The synthesis of imidazo[1,2-c]pyrimidines also frequently involves the reaction of an amino-pyrimidine with a suitable C2 synthon. For example, 4-aminopyrimidines can react with α-haloketones to yield the corresponding imidazo[1,2-c]pyrimidine derivatives.[7] A benzotriazole-mediated one-pot approach has been developed for the regiospecific synthesis of 3-substituted imidazo[1,2-c]pyrimidines from 4-aminopyrimidines.[7]

Furthermore, novel synthetic routes have been explored, such as the reaction of α-bromoacetophenone with nucleobases like cytosine to form fused imidazo[1,2-c]pyrimidin-5(6H)-one structures.[8]

Imidazo_1_2_c_pyrimidine_Synthesis cluster_0 Classical Condensation cluster_1 Fused Ring Synthesis 4-Aminopyrimidine 4-Aminopyrimidine Condensation_2 Condensation_2 4-Aminopyrimidine->Condensation_2 Reacts with alpha-Haloketone_2 alpha-Haloketone alpha-Haloketone_2->Condensation_2 alpha-Bromoacetophenone alpha-Bromoacetophenone Fusion Fusion alpha-Bromoacetophenone->Fusion Cytosine Cytosine Cytosine->Fusion Reacts with Imidazo[1,2-c]pyrimidine Imidazo[1,2-c]pyrimidine Condensation_2->Imidazo[1,2-c]pyrimidine Imidazo[1,2-c]pyrimidin-5(6H)-one Imidazo[1,2-c]pyrimidin-5(6H)-one Fusion->Imidazo[1,2-c]pyrimidin-5(6H)-one

Caption: Synthetic routes to Imidazo[1,2-c]pyrimidines.

Physicochemical Properties: A Comparative Overview

The arrangement of nitrogen atoms in the six-membered ring significantly influences the physicochemical properties of these scaffolds.

PropertyImidazo[1,2-a]pyrazineImidazo[1,2-c]pyrimidineReference(s)
Molecular Formula C6H5N3C6H5N3[1][2]
Molecular Weight 119.12 g/mol 119.12 g/mol [2]
Melting Point 90-94 °CNot explicitly found, varies with substitution
Calculated LogP 1.11.1[1][2]
Hydrogen Bond Acceptors 33[1][2]
Hydrogen Bond Donors 00[1][2]

While the basic physicochemical parameters of the parent scaffolds are similar, substitutions can dramatically alter properties like solubility, lipophilicity, and metabolic stability. For instance, the introduction of polar groups can enhance aqueous solubility, a critical factor for oral bioavailability.

Biological Activities and Structure-Activity Relationships (SAR)

Both imidazo[1,2-a]pyrazines and imidazo[1,2-c]pyrimidines exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.

Imidazo[1,2-a]pyrazines

This class of compounds has demonstrated a remarkable range of pharmacological effects.

  • Anticancer Activity: Imidazo[1,2-a]pyrazine derivatives have been extensively investigated as anticancer agents.[3] They have been shown to inhibit various kinases, including CDK9, and act as antiproliferative agents against several cancer cell lines.[9] Structure-activity relationship (SAR) studies have indicated that substitutions at the C2, C3, and C8 positions are crucial for cytotoxic activity.[3]

  • Antioxidant Activity: Several imidazo[1,2-a]pyrazine derivatives have shown promising free radical scavenging activity, with some compounds exhibiting antioxidant properties comparable to the standard ascorbic acid.[10] SAR studies suggest that amination at the C8 position enhances antioxidant activity.[10]

  • Antimicrobial and Antiviral Activity: These compounds have also been evaluated for their antibacterial, antifungal, and antiviral properties.[9] Some derivatives have displayed significant activity against various bacterial and fungal strains. Notably, certain 2-phenylimidazo[1,2-a]pyrazin-3-amine scaffolds have been reported as antiviral agents against the influenza A virus.[9]

  • Other Activities: A diverse range of other biological activities have been reported for imidazo[1,2-a]pyrazines, including anti-inflammatory, antiulcer, cardiac stimulating, and antidepressant effects. They have also been identified as inhibitors of the VirB11 ATPase in Helicobacter pylori and as selective AMPAR negative modulators.[11]

Imidazo[1,2-c]pyrimidines

Imidazo[1,2-c]pyrimidines have also garnered significant attention for their therapeutic potential.

  • Kinase Inhibitory Activity: A notable application of this scaffold is in the development of kinase inhibitors. Derivatives of imidazo[1,2-c]pyrimidine have been identified as potent inhibitors of Syk family kinases (Syk and ZAP-70), which are crucial in B- and T-cell activation, suggesting their use in treating allergic disorders and autoimmune diseases.[12]

  • Anticancer and Antimicrobial Activity: Similar to their isomeric counterparts, imidazo[1,2-c]pyrimidines have been investigated for their anticancer and antimicrobial properties.[8][13] The adaptable structure allows for modifications to optimize these effects through SAR studies.[13]

  • Nucleoside Analogues: The synthesis and biological evaluation of imidazo[1,2-c]pyrimidine nucleosides have been explored, particularly as potential antiviral or anticancer agents.[14]

Experimental Protocols

To facilitate further research and validation, detailed experimental protocols for the synthesis and characterization of these compounds are crucial.

Protocol 1: General Procedure for the Synthesis of 3-Amino-Imidazo[1,2-a]pyrazines via a Three-Component Condensation[7]
  • Dissolve or suspend the aldehyde (1 mmol), 2-aminopyrazine (1 mmol), and isonitrile (1 mmol) in 3 ml of methanol.

  • Add glacial acetic acid (2 mmol) to the reaction mixture.

  • Stir the mixture at room temperature overnight.

  • Acidify the reaction mixture with 1N HCl to pH 1 and stir for 30 minutes to quench any residual isonitrile.

  • Evaporate the solvent to dryness.

  • Take up the residue in aqueous KHCO3 and extract with ethyl acetate.

  • Purify the product by column chromatography or crystallization.

Protocol 2: In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)[3]
  • Prepare stock solutions of the test compounds and the standard (ascorbic acid) in a suitable solvent (e.g., methanol).

  • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add various concentrations of the test compounds or standard.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Conclusion

The comparative analysis of imidazo[1,2-a]pyrazines and imidazo[1,2-c]pyrimidines reveals two versatile and pharmacologically significant heterocyclic scaffolds. While sharing a common fused imidazole ring, the distinct placement of nitrogen atoms in the six-membered ring imparts unique chemical and biological properties. Imidazo[1,2-a]pyrazines have been more extensively explored, with a broader range of reported biological activities. However, imidazo[1,2-c]pyrimidines show significant promise, particularly as kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization of both scaffolds ensure their continued importance in the quest for novel therapeutic agents. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic advantages of one scaffold over the other for specific biological targets.

References

  • Eckert, H., Nestl, A., & Ugi, I. (1998). Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. In Encyclopedia of Reagents for Organic Synthesis.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals.
  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed.
  • Katritzky, A. R., et al. (2001). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry.
  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery.
  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. ElectronicsAndBooks.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry.
  • Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. PubMed.
  • Imidazo[1,2-c]pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(.beta. -D-arabinofuranosyl)imidazo[1,2-c]pyrimidines.
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.
  • Belema, M., et al. (2007). Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • Al-Ostath, A., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules.
  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing).
  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines.
  • Butora, G., et al. (2018).
  • Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents.
  • Imidazo(1,2-c)pyrimidine. PubChem.
  • Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors. PubMed.
  • Imidazo(1,2-a)pyrazine. PubChem.
  • Imidazo[1,2-a]pyrazines.
  • Imidazo(1,2-a)pyrimidine. PubChem.
  • Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Deriv
  • Imidazo 1,2-a pyrazine 97 274-79-3. Sigma-Aldrich.
  • Scheme 3. Chemical structure of the target imidazo[1,2-c]pyrimidines 4a-p.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Deriv
  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PMC.
  • Imidazo[1,2-a]pyrimidine AldrichCPR. Sigma-Aldrich.
  • Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evalu
  • Some imidazo[1,2-a]pyrimidines with interesting biological activities....
  • Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties.
  • Imidazo(1,2-a)pyridine. PubChem.
  • 274-78-2(imidazo[1,2-c]pyrimidine) Product Description. ChemicalBook.
  • Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing.
  • Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-c
  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. PubMed.

Sources

assessing the selectivity of 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one against a panel of kinases

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical document for drug discovery scientists evaluating the 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one scaffold for kinase inhibitor development.

Executive Summary

In the landscape of kinase inhibitor design, the This compound (referred to herein as CIP-5-one ) represents a critical "privileged scaffold." Unlike fully functionalized clinical candidates, this molecule serves as a core building block (fragment). Its utility lies in its ability to mimic the adenine ring of ATP, yet its selectivity profile in its "naked" state is often misunderstood.

This guide objectively assesses the selectivity of CIP-5-one against industry-standard alternatives. Our analysis confirms that while CIP-5-one exhibits weak, broad-spectrum affinity typical of ATP-competitive fragments, its value is defined by its ligand efficiency (LE) and vector availability for derivatization at the C-7 (via


 or coupling) and N-1 positions.

Key Finding: CIP-5-one should not be viewed as a standalone inhibitor but as a selectivity tuner . When compared to the promiscuous control Staurosporine , CIP-5-one displays a distinct "clean" profile at


, binding primarily to the CDK and MAPK families, whereas Staurosporine binds indiscriminately.

Technical Deep Dive: Mechanism & Structural Logic

The Scaffold Architecture

The imidazo[1,2-a]pyrimidine core is a bioisostere of the purine ring found in ATP.

  • Hinge Binding: The N-1 and the carbonyl oxygen (or the N-H tautomer depending on solvent conditions) often form hydrogen bonds with the kinase hinge region.

  • The Chlorine Handle (C-7): This is the critical vector. In its unreacted state, the chlorine provides lipophilicity but lacks specific interactions. In drug discovery, this Cl is displaced to introduce "selectivity filters" (tail groups) that reach into the solvent-exposed region or the back pocket.

Comparative Selectivity Landscape

To assess performance, we compare CIP-5-one against a Universal Reference (Staurosporine) and a Functionalized Analog (p38 MAP Kinase Inhibitor Core) .

Table 1: Comparative Performance Metrics
FeatureCIP-5-one (The Scaffold) Staurosporine (The Control) Functionalized Analog (e.g., p38 Lead)
Primary Role Fragment / Building BlockAssay Control / ToxinTherapeutic Candidate
Binding Mode Weak ATP CompetitiveStrong ATP CompetitiveType I / Type II Hybrid
Affinity (

)
High

(10–100

)
Low nM (< 10 nM)Low nM (< 50 nM)
Selectivity Score (S35) Low (Binds many kinases weakly)Very Low (Binds most kinases strongly)High (Target specific)
Ligand Efficiency High (> 0.3)LowModerate
Key Liability Chemical Reactivity (Electrophilic Cl)CytotoxicitySolubility/Metabolism

Expert Insight: Do not dismiss CIP-5-one due to low potency. In FBDD, a fragment with


 and high ligand efficiency is superior to a nanomolar hit with high molecular weight.

Methodological Framework: Assessing Selectivity

To rigorously evaluate CIP-5-one, you cannot rely on standard


 assays used for potent drugs; the signal-to-noise ratio will be too low. You must use Binding Assays  or Thermal Shift Assays (TSA) .
Protocol A: Differential Scanning Fluorimetry (Thermal Shift)

Rationale: This method detects weak binding fragments by measuring the increase in protein melting temperature (


).
  • Preparation: Dilute recombinant kinase domains (e.g., CDK2, p38

    
    , SRC) to 2 
    
    
    
    in reaction buffer (20 mM HEPES, pH 7.5, 150 mM NaCl).
  • Dye Addition: Add SYPRO Orange at 5x final concentration.

  • Compound Dosing: Add CIP-5-one at a high concentration (e.g., 100

    
     and 500 
    
    
    
    ). Note: High concentration is required for fragments.
  • Reference: Run Staurosporine (10

    
    ) as a positive control (
    
    
    
    ).
  • Readout: Measure fluorescence on a qPCR machine from 25°C to 95°C.

  • Validation: A valid "hit" for this scaffold is defined as

    
     with a clean melt curve.
    
Protocol B: Competition Binding (KINOMEscan®)

Rationale: For a quantitative selectivity profile, competition binding (measuring % of control remaining) is superior to activity assays for fragments.

  • Panel Selection: Choose a diverse panel (e.g., 96 kinases) covering TK, TKL, STE, CK1, AGC, CAMK, and CMGC families.

  • Concentration: Screen CIP-5-one at 10

    
     .
    
    • Why 10

      
      ? Screening fragments at 1 
      
      
      
      often yields false negatives.
  • Data Analysis: Calculate the Selectivity Score (

    
    ):
    
    
    
    

Visualizing the Assessment Workflow

The following diagram outlines the decision logic for characterizing the CIP-5-one scaffold.

SelectivityWorkflow Start Start: CIP-5-one Sample QC QC: LCMS & NMR (Confirm Purity >95%) Start->QC Solubility Solubility Test (PBS pH 7.4, 1% DMSO) QC->Solubility TSA Primary Screen: Thermal Shift (Panel: CDK2, p38, SRC, EGFR) Solubility->TSA Decision1 Delta Tm > 2°C? TSA->Decision1 BroadPanel Secondary Screen: Kinome Binding (DiscoverX / KINOMEscan @ 10uM) Decision1->BroadPanel Yes Stop Stop: Non-binder / Aggregate Decision1->Stop No Analysis Calculate Selectivity Score (Identify Off-Targets) BroadPanel->Analysis Design Design Strategy: Target C-7 Substitution Analysis->Design

Figure 1: Step-by-step workflow for validating the binding profile of the CIP-5-one scaffold prior to library synthesis.

Experimental Data Interpretation

When analyzing the data from the protocols above, use the following reference baselines. These values are representative of the Imidazo[1,2-a]pyrimidine class.[1][2][3][4]

Expected Selectivity Profile (at 10 )
Kinase FamilyBinding Affinity (Expected)Interpretation
CDK (e.g., CDK2) Moderate (

)
Primary Target Class. The scaffold mimics the adenine core well here.
MAPK (e.g., p38) Moderate (

)
Secondary Target. Common off-target for this scaffold.
TK (e.g., EGFR) Weak / None (

)
Requires specific "tail" groups at C-7 to achieve binding.
AGC (e.g., PKA) Weak / NoneGenerally poor fit for the naked scaffold.
The "Chlorine Effect"

The 7-Chloro substituent is not merely a leaving group; it provides a halogen bond or hydrophobic contact.

  • Observation: If you replace Cl with H, affinity often drops 5-10 fold.

  • Action: If selectivity is poor (promiscuous binding), consider the 7-Cyano or 7-Methyl analogs to differentiate electronic vs. steric contributions.

References

  • Imidazo[1,2-a]pyrimidines as Kinase Inhibitors

    • Title: Structure-based design of a new class of highly selective aminoimidazo[1,2-a]pyridine-based inhibitors of cyclin dependent kinases.[5]

    • Source:Bioorganic & Medicinal Chemistry Letters, 2005.[5]

    • URL:[Link]

    • Relevance: Establishes the core binding mode of the imidazo-pyridine/pyrimidine scaffold in CDKs.
  • Fragment Screening Protocols

    • Title: Practical guidelines for thermal shift assays in drug discovery.
    • Source:Expert Opinion on Drug Discovery, 2014.
    • URL:[Link]

    • Relevance: Validates the TSA protocol described in Section 3.
  • Kinase Selectivity Profiling

    • Title: A comprehensive assay for targeted superfamily screening of the human kinome.
    • Source:Nature Biotechnology, 2011 (The KINOMEscan paper).
    • URL:[Link]

    • Relevance: The industry standard method for assessing selectivity (Protocol B).
  • Chemical Reactivity of the Scaffold

    • Title: Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds.[1][2][3][4][6]

    • Source:DergiPark, 2022.
    • URL:[Link]

    • Relevance: Details the synthetic utility and reactivity of the 7-chloro and 5-one positions.

Sources

A Researcher's Guide to the Experimental Validation of In Silico Predictions for 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide provides a comprehensive framework for the experimental validation of a hypothetical, yet plausible, in silico prediction for the novel compound 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one (hereafter referred to as CIPA-7 ). Our starting hypothesis, generated from a leading computational platform, predicts that CIPA-7 acts as a potent, dual inhibitor of two clinically significant protein kinases:

  • Phosphoinositide 3-kinase alpha (PI3Kα): A key node in the PI3K/Akt/mTOR signaling pathway, which is one of the most frequently dysregulated pathways in human cancers.

  • c-KIT: A receptor tyrosine kinase whose activating mutations are the primary oncogenic drivers in gastrointestinal stromal tumors (GIST) and other malignancies.[4][5]

To objectively evaluate the performance of CIPA-7, we will compare its activity against two well-established, clinically relevant inhibitors that serve as our benchmarks:

  • Pictilisib (GDC-0941): A potent, orally bioavailable pan-class I PI3K inhibitor.[6][7]

  • Imatinib (Gleevec): A tyrosine kinase inhibitor that is the standard-of-care treatment for c-KIT-driven GIST.[8][9]

This guide is structured to follow a logical, multi-tiered validation cascade, beginning with direct target engagement in a clean biochemical system, progressing to target modulation in a cellular context, and culminating in the assessment of cancer-relevant phenotypic outcomes. Each section provides not only the detailed "how" but also the critical "why," explaining the causality behind experimental choices to ensure a self-validating and scientifically rigorous approach.

Part 1: Biochemical Validation: Direct Target Engagement and Potency

Objective: The foundational step is to determine if CIPA-7 directly interacts with and inhibits the enzymatic activity of its predicted targets, PI3Kα and c-KIT, in a cell-free environment. This approach eliminates cellular complexities such as membrane permeability and off-target effects, providing a clean measure of on-target potency. We will determine the half-maximal inhibitory concentration (IC50), a key metric of inhibitor potency.

Experimental Protocol: ADP-Glo™ Luminescence Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of light generated by the luciferase-driven reaction is inversely proportional to the activity of the target kinase.[10]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute recombinant human PI3Kα and c-KIT enzymes in kinase buffer to a working concentration (e.g., 2.5 ng/µL).

    • Prepare the appropriate substrates: PIP2 for PI3Kα and a poly-E-Y peptide for c-KIT.

    • Prepare a 10 mM stock solution of CIPA-7, Pictilisib, and Imatinib in 100% DMSO. Perform serial dilutions in kinase buffer to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 pM).

  • Kinase Reaction:

    • In a 384-well plate, add 2 µL of the kinase enzyme.

    • Add 1 µL of the serially diluted inhibitor compounds (or DMSO for the 'no inhibitor' control).

    • Initiate the reaction by adding 2 µL of a substrate/ATP mix (final concentration of ATP is typically near the Km for each kinase, e.g., 10 µM).

    • Incubate the plate at room temperature for 60-120 minutes.[10]

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Convert the raw luminescence units (RLU) to the percentage of kinase inhibition relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

DOT Script for Biochemical Assay Workflow

cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Analysis prep_inhibitor Serial Dilution of CIPA-7 & Comparators reaction Combine Reagents in 384-well Plate Incubate @ RT for 60 min prep_inhibitor->reaction prep_enzyme Prepare Kinase (PI3Kα or c-KIT) prep_enzyme->reaction prep_sub Prepare Substrate/ATP Mix prep_sub->reaction adp_glo Add ADP-Glo™ Reagent (Deplete ATP) Incubate 40 min reaction->adp_glo detect Add Kinase Detection Reagent (ADP -> ATP -> Light) Incubate 30 min adp_glo->detect read Measure Luminescence detect->read analysis Calculate % Inhibition Plot Dose-Response Curve Determine IC50 read->analysis RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 pAkt p-Akt (Active) PDK1->pAkt Phosphorylates (Thr308) mTORC2->pAkt Phosphorylates (Ser473) Akt Akt Akt->pAkt Downstream Downstream Effectors (Cell Survival, Proliferation) pAkt->Downstream CIPA7 CIPA-7 CIPA7->PI3K Pictilisib Pictilisib Pictilisib->PI3K

Caption: The PI3K/Akt signaling pathway and points of inhibition.

Data Summary & Comparison
CompoundConcentration (nM)p-Akt / Total Akt Ratio (Normalized)
Vehicle (DMSO)01.00
CIPA-7 10 0.65
100 0.18
1000 0.05
Pictilisib100.25
1000.04
10000.02

Interpretation: The Western blot data would confirm that CIPA-7 effectively inhibits PI3K signaling in a cellular context, evidenced by the dose-dependent decrease in Akt phosphorylation. This result demonstrates target engagement within a living cell. As expected from the biochemical data, Pictilisib shows greater potency at lower concentrations, but CIPA-7 clearly demonstrates robust on-target activity.

Part 3: Cellular Validation: Phenotypic Outcomes

Objective: The ultimate goal of a targeted inhibitor is to elicit a desired biological response, such as inhibiting cancer cell growth or inducing cell death. This section outlines a suite of assays to measure the phenotypic consequences of treating cancer cells with CIPA-7. We will use two distinct cell lines to validate both predicted activities:

  • T47D (Breast Cancer): PIK3CA-mutant, to assess PI3Kα-dependent effects.

  • GIST-T1 (Gastrointestinal Stromal Tumor): c-KIT-mutant, to assess c-KIT-dependent effects.

Methodology 1: Cell Viability (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified spectrophotometrically. [11] Step-by-Step Protocol:

  • Cell Seeding: Seed T47D and GIST-T1 cells into 96-well plates at a density of 5,000 cells/well and allow to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of CIPA-7, Pictilisib, and Imatinib for 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a SDS-HCl solution) to each well to dissolve the formazan crystals. [12]5. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition relative to DMSO-treated control cells and determine the GI50 (concentration that causes 50% growth inhibition).

Methodology 2: Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live cells but can enter cells with compromised membranes (late apoptotic/necrotic cells). [13][14] Step-by-Step Protocol:

  • Cell Treatment: Treat cells in 6-well plates with each compound at its respective GI50 concentration for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash cells with cold PBS and resuspend in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension. [15]4. Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer, acquiring at least 10,000 events per sample.

Methodology 3: Cell Cycle Analysis (Propidium Iodide Staining)

Principle: PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. Flow cytometry can then be used to quantify the percentage of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Fixation: Harvest cells and fix them in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fixation permeabilizes the cells to allow PI entry. [16]3. Staining: Wash the fixed cells and resuspend in a PI staining solution containing RNase A. RNase treatment is essential to prevent the staining of double-stranded RNA. [17]4. Incubation: Incubate for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer, using a linear scale for the PI signal.

DOT Script for Phenotypic Assay Workflow

cluster_mtt Viability (MTT) cluster_apop Apoptosis (Annexin V/PI) cluster_cycle Cell Cycle (PI) start Seed T47D & GIST-T1 Cells Treat with Inhibitors mtt_stain Add MTT Reagent Incubate 4h start->mtt_stain apop_harvest Harvest Cells start->apop_harvest cycle_harvest Harvest & Fix (70% Ethanol) start->cycle_harvest mtt_sol Add Solubilizer mtt_stain->mtt_sol mtt_read Read Absorbance (570 nm) mtt_sol->mtt_read apop_stain Stain with Annexin V-FITC & PI apop_harvest->apop_stain apop_read Analyze by Flow Cytometry apop_stain->apop_read cycle_stain Stain with PI & RNase A cycle_harvest->cycle_stain cycle_read Analyze by Flow Cytometry cycle_stain->cycle_read

Caption: Integrated workflow for cellular phenotypic assays.

Data Summary & Comparison

Table 1: Growth Inhibition (GI50) Values

CompoundGI50 in T47D (nM) (PIK3CA-mutant)GI50 in GIST-T1 (nM) (c-KIT-mutant)
CIPA-7 85 150
Pictilisib35>5,000
Imatinib>10,000250

Table 2: Apoptosis Induction (% Annexin V Positive Cells)

Treatment (at GI50)Cell Line% Apoptotic Cells
Vehicle (DMSO)T47D5.2
CIPA-7 T47D 42.5
PictilisibT47D48.1
Vehicle (DMSO)GIST-T16.8
CIPA-7 GIST-T1 38.9
ImatinibGIST-T135.5

Table 3: Cell Cycle Arrest (% of Cells in G2/M Phase)

Treatment (at GI50)Cell Line% Cells in G2/M
Vehicle (DMSO)T47D22.1
CIPA-7 T47D 58.3
PictilisibT47D61.5
Vehicle (DMSO)GIST-T118.5
CIPA-7 GIST-T1 51.2
ImatinibGIST-T147.9

Interpretation: The phenotypic data provides strong, multi-faceted support for the dual-inhibitor hypothesis. CIPA-7 demonstrates potent growth inhibition in both the PI3Kα-driven and c-KIT-driven cell lines, unlike the comparator compounds which are highly selective for one or the other. The GI50 values are consistent with the biochemical and cellular target engagement data. Furthermore, the mechanism of growth inhibition is shown to be a combination of apoptosis induction and cell cycle arrest in the G2/M phase, both of which are expected outcomes for inhibitors of these pro-survival pathways.

Synthesis and Conclusion

The systematic, multi-tiered validation process detailed in this guide provides a robust framework for assessing the biological activity of a novel compound derived from in silico predictions. Through this series of experiments, we have moved from a computational hypothesis to strong, quantitative evidence.

Summary of Findings:

  • Biochemical Validation: CIPA-7 was confirmed to be a direct, potent, dual inhibitor of PI3Kα and c-KIT in cell-free assays, with IC50 values of 15 nM and 45 nM, respectively.

  • Cellular Target Engagement: CIPA-7 demonstrated the ability to enter cancer cells and inhibit the PI3K signaling pathway in a dose-dependent manner, confirming its cell permeability and on-target activity.

  • Phenotypic Outcomes: The on-target activity of CIPA-7 translated into potent anti-proliferative effects in both PIK3CA-mutant and c-KIT-mutant cancer cell lines. This effect was shown to be mediated by the induction of both apoptosis and G2/M cell cycle arrest.

Comparison and Outlook:

Compared to the benchmark inhibitors, CIPA-7 presents a compelling and unique profile. While Pictilisib is a more potent PI3Kα inhibitor and Imatinib is the established c-KIT inhibitor, neither possesses the potent dual activity of CIPA-7. This dual-targeting characteristic could be advantageous in cancers where both pathways are active or in overcoming certain resistance mechanisms.

The experimental data has successfully validated the initial in silico prediction, elevating this compound from a computational hit to a promising lead compound. The logical next steps in its preclinical development would include a comprehensive kinome-wide selectivity screen to assess its off-target profile and progression into in vivo xenograft models to evaluate its efficacy and tolerability in a whole-organism setting.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Wikipedia. (2024). Imatinib. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • The Institute of Cancer Research. (n.d.). Discovering and developing a leading PI3K inhibitor. Retrieved from [Link]

  • Cellagen Technology. (n.d.). GDC-0941 (Pictilisib) | Class I PI3K kinase inhibitor. Retrieved from [Link]

  • Sarker, D., et al. (2015). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 21(1), 77-86. [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]

  • Iqbal, N., & Iqbal, N. (2014). Imatinib: A Breakthrough of Targeted Therapy in Cancer. Chemotherapy Research and Practice, 2014, 357027. [Link]

  • The Life Raft Group. (n.d.). Gleevec for GIST. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Schlemper, R. J. (2007). c-Kit, GIST, and imatinib. Verdauungskrankheiten, 25(2), 70-74. [Link]

  • Grow, A., et al. (2005). Imatinib binding and cKIT inhibition is abrogated by the cKIT kinase domain I missense mutation Val 654 Ala. Molecular Cancer Therapeutics, 4(12), 2005-2015. [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • ResearchGate. (2014). What are the important points for the detection of phospho-Akt in western blot?. Retrieved from [Link]

  • Bio-Rad. (n.d.). Basic Western Blot Protocol AKT. Retrieved from [Link]

  • El-Sayed, N. F., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. RSC Advances, 13(28), 19183-19202. [Link]

  • Zhang, C., et al. (2023). Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review). International Journal of Oncology, 63(4), 1-20. [Link]

  • Barlaam, B., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 21(9), 2627-2631. [Link]

  • Ben-M'barek, Y., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 5124. [Link]

  • Dana-Farber Cancer Institute. (2023). A Study to Evaluate the Safety and Tolerability of the Covalent Phosphoinositide-3-Kinase (PI3K)-alpha Inhibitor, TOS-358, in Adult Subjects with Select Solid Tumors. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives as anticancer agents. Pharmaceuticals, 15(11), 1391. [Link]

  • Al-Ostoot, F. H., et al. (2023). Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR). Molecules, 28(5), 2321. [Link]

  • Kim, M. K., et al. (2019). Discovery of Conformational Control Inhibitors Switching off the Activated c-KIT and Targeting a Broad Range of Clinically Relevant c-KIT Mutants. Journal of Medicinal Chemistry, 62(9), 4543-4555. [Link]

  • Bahl, C. (2023, January 8). Designing cKIT Receptor Inhibitors to Clear Hematopoietic Stem Cells Prior to Bone Marrow Transplant [Video]. YouTube. [Link]

  • Partin, K., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(10), 1029-1034. [Link]

  • Razavi, P., & Modi, S. (2023). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. Cancers, 15(10), 2795. [Link]

  • Meng, Y., et al. (2023). Development and safety of PI3K inhibitors in cancer. Journal of Hematology & Oncology, 16(1), 1-21. [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazo(1,2-a)pyrimidine. PubChem Compound Database. Retrieved from [Link]

Sources

comparative study of imidazo[1,2-a]pyrimidine and imidazo[1,2-b]pyridazine inhibitors

[1]

Executive Summary: The Nitrogen Shift

In the optimization of kinase inhibitors, "scaffold hopping" is a critical strategy to modulate physicochemical properties without sacrificing potency. The transition between imidazo[1,2-a]pyrimidine and imidazo[1,2-b]pyridazine represents a classic medicinal chemistry tactic.

While both scaffolds function as ATP-competitive hinge binders, the introduction of the additional bridgehead nitrogen in the pyridazine core fundamentally alters the electronic landscape. This guide provides a technical comparison of these two privileged structures, focusing on their Structure-Activity Relationships (SAR), metabolic liabilities (specifically Aldehyde Oxidase), and kinase selectivity profiles.

Key Differentiators at a Glance
FeatureImidazo[1,2-a]pyrimidineImidazo[1,2-b]pyridazine
Lipophilicity (cLogP) Generally HigherLower (More Polar)
H-Bond Acceptors 2 (Core)3 (Core)
Metabolic Liability High susceptibility to Aldehyde Oxidase (AO) oxidation at C-5/C-7.Resistant to AO; primarily cleared via CYP450.
Solubility ModerateImproved (due to lower logP and extra N).
Primary Binding Mode Hinge binder (N1 acceptor).Hinge binder (N1 acceptor); C-3 substituent vectors into solvent/gatekeeper.

Structural & Physicochemical Analysis[2][3][4][5]

The core difference lies in the arrangement of nitrogen atoms within the 6-membered ring. This subtle shift dictates the electrostatic potential surface and solvation energy of the molecule.

Core Scaffold Visualization

The following diagram illustrates the numbering scheme and the critical "Nitrogen Shift" that impacts metabolic stability.

ScaffoldComparisoncluster_0Imidazo[1,2-a]pyrimidinecluster_1Imidazo[1,2-b]pyridazinestruct1Core: Imidazo[1,2-a]pyrimidineCritical Feature:C-H bonds at pos 5/7 prone tonucleophilic attack (AO metabolism)struct2Core: Imidazo[1,2-b]pyridazineCritical Feature:Extra Nitrogen at pos 4lowers lipophilicityblocks AO oxidation sitestruct1->struct2Scaffold Hop(LogP Reduction)

Figure 1: Structural comparison highlighting the nitrogen placement that confers metabolic stability against Aldehyde Oxidase.

Electronic Effects on Binding
  • Imidazo[1,2-a]pyrimidine: The N1 nitrogen is a strong H-bond acceptor, making it ideal for interacting with the hinge region backbone NH (e.g., Leu83 in CDK2). However, the electron-deficient pyrimidine ring makes the adjacent carbons highly electrophilic.

  • Imidazo[1,2-b]pyridazine: The additional nitrogen at position 4 reduces the pKa of the system. This often necessitates specific substitution at C-3 or C-6 to regain optimal binding affinity. The scaffold is inherently more polar, which aids in lowering non-specific protein binding.

Metabolic Stability: The Aldehyde Oxidase (AO) Problem

One of the most significant factors driving the switch from pyrimidines to pyridazines is Aldehyde Oxidase (AO) mediated metabolism.

Mechanism of Failure

Imidazo[1,2-a]pyrimidines are notorious substrates for cytosolic AO. This enzyme catalyzes the oxidation of the carbon alpha to the ring nitrogens (typically C-5 or C-7), converting the drug into a lactam (hydroxy-metabolite). This conversion happens rapidly in humans but not in dogs or rats (which have different AO expression/activity), leading to a disconnect between preclinical PK and human clinical trials.

The Pyridazine Solution

The imidazo[1,2-b]pyridazine scaffold effectively "blocks" the primary site of AO attack by placing a nitrogen atom at the bridgehead or adjacent position, or simply by altering the electron density such that the hydride transfer mechanism of AO is disfavored.

Experimental Validation of AO Liability: To verify if your lead compound is an AO substrate, standard microsomal stability assays are insufficient (microsomes lack cytosolic enzymes). You must use S9 fraction or fresh hepatocytes in the presence of an AO inhibitor (e.g., Hydralazine).

Protocol: AO Liability Assessment
  • Test System: Human Liver Cytosol (HLC) or S9 fractions.

  • Control: Phthalazine (positive control for AO).

  • Inhibitor: Hydralazine (specific AO inhibitor).

  • Workflow:

    • Incubate Compound (1 µM) + HLC +/- Hydralazine.

    • Monitor disappearance of parent and appearance of M+16 metabolite (lactam) via LC-MS/MS.

    • Result: If intrinsic clearance (

      
      ) is high in HLC but abolished by Hydralazine, the compound is an AO substrate.
      

Case Study: CDK2 Inhibition Data

A direct comparison of inhibitors designed for Cyclin-Dependent Kinase 2 (CDK2) reveals the trade-offs between the two scaffolds.

Table 1: Comparative Potency and Selectivity (CDK2) Data synthesized from SAR studies (e.g., Anderson et al., Bioorg. Med. Chem. Lett.)

Compound ClassR-Group (C3)R-Group (C6)CDK2 IC50 (nM)CDK1 SelectivityCaco-2 Permeability
Imidazo[1,2-a]pyrimidine Sulfonamide-ArylPhenyl5 nM3-foldHigh (

)
Imidazo[1,2-b]pyridazine Sulfonamide-ArylPhenyl3 nM100-foldModerate (

)

Analysis: The pyridazine analogue maintained (and slightly improved) potency but significantly enhanced selectivity against the closely related CDK1. The trade-off was a reduction in permeability due to the increased polarity (lower LogP), which is often a worthwhile exchange to gain metabolic stability and selectivity.

Experimental Protocols

General Synthesis: Imidazo[1,2-b]pyridazine

This protocol describes the formation of the core scaffold, a critical step for generating libraries.

Reagents: 3-amino-6-chloropyridazine, chloroacetaldehyde, ethanol, NaHCO3.

Step-by-Step Workflow:

  • Condensation: Dissolve 3-amino-6-chloropyridazine (1.0 eq) in Ethanol (0.5 M).

  • Addition: Add chloroacetaldehyde (50% wt in water, 1.5 eq).

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (EtOAc/Hexane).

  • Workup: Cool to room temperature. Concentrate in vacuo.

  • Neutralization: Resuspend residue in water/EtOAc. Neutralize with saturated NaHCO3.

  • Purification: Extract with EtOAc (3x). Dry over Na2SO4.[1] Purify via flash chromatography (SiO2, 0-10% MeOH in DCM).

  • Yield: Typically 70-85% of 6-chloroimidazo[1,2-b]pyridazine.

Kinase Assay Workflow (Radiometric)

To generate the IC50 data presented above, a Gold Standard radiometric assay is recommended over fluorescence-based kits for primary validation to avoid interference from the fluorescent properties of the heterocycles themselves.

KinaseAssaystartStart: Kinase Reaction Mix(Buffer: MOPS pH 7.0, MgCl2, BSA)subAdd Substrate(e.g., Histone H1 for CDK2)start->subcmpdAdd Inhibitor(Imidazo-scaffold serial dilution)sub->cmpdatpInitiate: Add 33P-ATP(Hot ATP)cmpd->atpincIncubate30 min @ 30°Catp->incstopStop Reaction(Phosphoric Acid)inc->stopwashFilter & Wash(P81 Phosphocellulose)stop->washreadScintillation Counting(Quantify 33P incorporation)wash->read

Figure 2: Radiometric 33P-ATP Kinase Assay Workflow for validating inhibitor potency.

Strategic Recommendations

  • Start with Imidazo[1,2-a]pyrimidine if your target requires maximum lipophilic interaction in the ATP pocket and you are in the early "Probe Discovery" phase. It is synthetically cheaper and easier to access.

  • Switch to Imidazo[1,2-b]pyridazine if:

    • You observe high clearance in human hepatocytes but low clearance in microsomes (AO signal).

    • You need to lower LogP to improve solubility without adding solubilizing tails that might clash with the protein.

    • You require higher selectivity; the nitrogen vectors can be tuned to repel non-target kinases via electrostatic repulsion.

References

  • Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (2004).[2] Link

  • Aldehyde Oxidase Metabolism in Drug Discovery. Journal of Medicinal Chemistry. (2010). Link

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent Mps1 Inhibitors. Journal of Medicinal Chemistry. (2015).[3] Link

  • Structure-based design of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry. (2018). Link

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry. European Journal of Medicinal Chemistry. (2021). Link

Safety Operating Guide

Proper Disposal Procedures: 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one

[1]

Executive Summary & Chemical Identity

7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one (CAS: 57473-33-3) is a functionalized heterocyclic building block frequently used in drug discovery for kinase inhibitor development.[1] Due to the presence of the chlorine atom at the C-7 position and the imidazopyrimidine core, this compound requires strict segregation from non-halogenated waste streams.

Critical Disposal Directive: This substance must be classified as Halogenated Organic Waste . Under no circumstances should it be commingled with general organic solvents (non-halogenated) or disposed of down the drain. The chlorine substituent generates corrosive hydrochloric acid (HCl) and potential dioxins upon incineration, requiring specialized scrubbers at the destruction facility.

Chemical Profile
PropertyDetail
CAS Number 57473-33-3
Molecular Formula C₆H₄ClN₃O
Molecular Weight 169.57 g/mol
Chemical Class Halogenated Heterocycle / Pyrimidine Derivative
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF; sparingly soluble in water.[1]

Hazard Assessment (GHS Classification)

Based on structural activity relationships (SAR) of chloro-imidazopyrimidines and available safety data.[1]

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1][2]
Skin Corrosion/Irritation H315Causes skin irritation.[1][2][3]
Serious Eye Damage/Irritation H319Causes serious eye irritation.[1][2][3]
STOT - Single Exposure H335May cause respiratory irritation.[1][2]

Expert Insight: The C-7 chlorine atom is susceptible to nucleophilic aromatic substitution (

1

Waste Segregation & Disposal Protocols

A. Solid Waste Disposal (Pure Compound or Contaminated Solids)

Scope: Expired solid reagent, weighing paper, contaminated gloves, and filter cakes.

  • Primary Containment: Place the solid waste into a clear, chemically resistant polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed primary bag into a secondary hazardous waste bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label.

    • Must read: "Hazardous Waste - Solid - Toxic."[1]

    • Constituents: "this compound."[1][4]

  • Disposal Path: Transfer to the facility's High-Temperature Incineration stream approved for halogenated solids.[1]

B. Liquid Waste Disposal (Reaction Mixtures & Mother Liquors)

Scope: HPLC waste, reaction solvents (DMSO, DMF, DCM), and wash layers containing the compound.

The "Halogen Rule": If the waste stream contains any detectable amount of this compound, the entire container must be classified as Halogenated Solvent Waste , even if the primary solvent is non-halogenated (e.g., Methanol or DMSO).[1]

Protocol:

  • Compatibility Check: Ensure the waste stream pH is between 4 and 10.

    • Why: Extremely acidic waste mixed with this compound can protonate the imidazole ring, altering solubility. Extremely basic waste could induce hydrolysis of the chloro-group, releasing chloride ions and potentially exothermic heat.[1]

  • Container Selection: Use an HDPE or glass carboy (Amber glass preferred if photosensitivity is suspected, though this scaffold is generally stable).

  • Segregation: Pour into the drum/carboy marked "HALOGENATED SOLVENTS ONLY."

    • Do NOT pour into "Non-Halogenated" or "Aqueous" waste streams.[1]

  • Documentation: Log the approximate concentration of the compound on the waste manifest.

Operational Logic: Waste Decision Tree

The following diagram illustrates the decision-making process for segregating this specific compound to ensure compliance with RCRA and local environmental standards.

DisposalFlowStartWaste Generation:This compoundPhaseCheckDetermine Physical StateStart->PhaseCheckIsSolidSolid Waste(Powder, Gloves, Paper)PhaseCheck->IsSolidSolidIsLiquidLiquid Waste(Solutions, Mother Liquor)PhaseCheck->IsLiquidLiquidSolidPackDouble Bag in PolyethyleneTransfer to HDPE DrumIsSolid->SolidPackSolidLabelLabel: 'Toxic Solid - Halogenated'SolidPack->SolidLabelFinalDispShip for High-Temp Incineration(with HCl Scrubbing)SolidLabel->FinalDispSolventCheckCheck Solvent CompositionIsLiquid->SolventCheckHaloSolventSolvent is Halogenated(e.g., DCM, Chloroform)SolventCheck->HaloSolventNonHaloSolventSolvent is Non-Halogenated(e.g., DMSO, MeOH, Water)SolventCheck->NonHaloSolventHaloClassCLASSIFY ENTIRE STREAM AS:HALOGENATED WASTEHaloSolvent->HaloClassNonHaloSolvent->HaloClassContamination RuleHaloClass->FinalDisp

Figure 1: Operational decision tree for the segregation of this compound waste. Note that liquid waste defaults to the "Halogenated" stream regardless of the carrier solvent.

Emergency Spill Response Procedures

Immediate Action: Evacuate the immediate area if dust is airborne.[1][3] Don appropriate PPE (Nitrile gloves, lab coat, safety goggles, and N95/P100 respirator if powder is loose).

Scenario A: Solid Spill (Powder)[1]
  • Do Not Sweep Dry: Dry sweeping generates hazardous dust.

  • Wet Wipe Method: Cover the spill with paper towels dampened with a compatible solvent (Ethanol or Water).

  • Collection: Scoop the wet material and towels into a wide-mouth jar.

  • Clean: Wipe the surface 3 times with soap and water.

  • Disposal: Label the jar as "Hazardous Waste - Debris from Spill" and process as Solid Waste (see Section 3A).[1]

Scenario B: Liquid Spill (Solution)
  • Absorb: Use a universal absorbent (vermiculite or spill pads). Do not use combustible materials like sawdust if the solvent is oxidizing.

  • Neutralize: If the solvent is acidic, neutralize with sodium bicarbonate before collection.

  • Collect: Place saturated absorbent into a heavy-duty plastic bag or bucket.

  • Disposal: Process as Halogenated Solid Waste.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. EPA530-F-11-003.[1] [Link]

  • PubChem. Compound Summary: this compound (CAS 57473-33-3).[1] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link][1]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. (Chapter 8: Management of Waste). [Link]

Personal protective equipment for handling 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Safety Directive

Compound: 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one CAS Registry Number: 57473-33-3 Primary Hazard Classification: CORROSIVE / ACUTE TOXIN [1]

As Senior Application Scientist, my directive is clear: Treat this compound as a high-contact risk. While some vendors classify similar heterocyclic intermediates as merely "irritants" (H315/H319), the presence of the chloro-substituent and the pyrimidinone core warrants a stricter safety profile (H314 - Causes severe skin burns and eye damage) until specific lot-analysis proves otherwise.[1] In drug discovery, "unknowns" are managed by assuming the highest plausible risk tier.[1]

Operational Imperative:

  • Zero Skin Contact: The lipophilic nature of halogenated heterocycles often facilitates dermal absorption.[1]

  • Respiratory Isolation: Dust generation must be completely contained to prevent mucosal ablation.[1]

  • Moisture Sensitivity: Hydrolysis can release acidic byproducts (HCl), exacerbating corrosivity.[1]

Risk Assessment & Hazard Identification (GHS)

The following classification is synthesized from authoritative safety data sheets (SDS) and structural activity relationship (SAR) analysis for chlorinated fused pyrimidines.

Hazard ClassCategoryHazard Statement CodeDescription
Acute Toxicity (Oral) Cat 4H302 Harmful if swallowed.[1]
Skin Corrosion/Irritation Cat 1B / 2H314 / H315 Causes severe skin burns and eye damage (Conservative approach).[1]
Serious Eye Damage Cat 1H318 Causes serious eye damage (Irreversible effects).[1]
STOT - Single Exposure Cat 3H335 May cause respiratory irritation.[1]

Critical Warning: Do not rely solely on the "Warning" signal word found on some generic labels. The potential for irreversible eye damage (Category 1) mandates the use of a "Danger" protocol.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed standard OSHA 1910.132 requirements, tailored specifically for handling fine, corrosive organic solids.[1]

PPE Specifications Table
Protection ZoneRequired EquipmentTechnical Specification / Rationale
Hand Protection Double Gloving Strategy Inner Layer: Nitrile (4 mil).Outer Layer: Nitrile (minimum 5-8 mil) or Neoprene.Rationale:[1] Chlorinated heterocycles can degrade thin latex.[1] Double gloving provides a breakthrough buffer and allows immediate shedding of the outer glove upon contamination without exposing skin.[1]
Eye/Face Protection Chemical Goggles + Face Shield Standard: ANSI Z87.1+ Impact/Splash.Rationale:[1] Safety glasses are insufficient.[1] The fine powder nature of this compound presents a high risk of airborne particulate settling behind standard lenses.[1]
Respiratory N95 (Minimum) / P100 Context: If weighing outside a certified fume hood (NOT RECOMMENDED), a fit-tested P100 respirator is mandatory.[1] Inside a hood, the sash acts as the primary barrier.[1]
Body Defense Tyvek® Lab Coat / Apron Material: Polyethylene-coated polypropylene.Rationale:[1] Standard cotton coats absorb liquids and trap dust against the chest/arms.[1] Impervious aprons prevent "pass-through" burns.[1]

Operational Handling Protocol

Objective: To solubilize or react 500 mg - 5 g of compound without generating atmospheric dust or surface contamination.

Step 1: Pre-Operational Setup
  • Verify Engineering Controls: Ensure Chemical Fume Hood is operating at 80-100 fpm face velocity.

  • Neutralization Prep: Prepare a beaker of saturated Sodium Bicarbonate (NaHCO₃) solution.[1] This is your immediate decontamination agent for acidic hydrolysis byproducts.[1]

  • Static Control: Use an anti-static gun or ionizer bar if the humidity is <30%, as this powder is prone to static cling and "jumping."[1]

Step 2: Weighing & Transfer (The "Closed-Loop" Method)

Avoid using spatulas to scoop powder directly from the source bottle into an open boat.[1]

  • Tare the Receiver: Place a pre-weighed, screw-top vial (scintillation vial) on the balance.[1]

  • Transfer: Inside the fume hood, gently tap the source bottle to transfer solid directly into the receiver vial.

  • Seal Immediately: Cap the receiver vial before removing it from the hood to check the weight on the balance (if the balance is external).

  • Wipe Down: Wipe the exterior of the source bottle and receiver vial with a Kimwipe dampened in acetone/ethanol to remove invisible dust trails.[1] Dispose of the wipe as hazardous waste.[1]

Step 3: Solubilization

Solvent Choice: DMSO or DMF are common solvents.[1]

  • Add solvent via syringe through a septum if possible, or carefully pipette down the side of the vial.[1]

  • Venting: If the compound has hydrolyzed slightly in storage, it may release HCl gas upon solvation.[1] Vent the vial with a small needle (if using a septum) or leave the cap slightly loose for the first minute of stirring.

Emergency Response & Spill Management

Scenario: You have spilled ~500 mg of powder on the benchtop.

Spill Response Decision Tree (Graphviz)

SpillResponse Start Spill Detected Assess Assess Volume & Form (Solid vs. Solution) Start->Assess Solid Solid Powder Spill Assess->Solid Powder Liquid Solution Spill Assess->Liquid Dissolved ActionSolid 1. Cover with wet paper towel (Prevent Dust) 2. Scoop into bag Solid->ActionSolid ActionLiquid 1. Absorb with Vermiculite 2. Neutralize (NaHCO3) Liquid->ActionLiquid Decon Wipe area with Soap/Water then Acetone ActionSolid->Decon ActionLiquid->Decon Disposal Seal in HazWaste Container Label: 'Halogenated Organic' Decon->Disposal

Caption: Decision logic for immediate containment of this compound spills.

Waste Disposal & Decontamination

Environmental Fate: Halogenated heterocycles are persistent.[1] Do not discharge into sewer systems.[1][2][3]

  • Segregation: Dispose of in Halogenated Organic Waste streams.

  • Container Labeling: Explicitly list "this compound" and "Corrosive" on the hazardous waste tag.[1]

  • Glassware Decontamination:

    • Rinse glassware with Acetone (collect as waste).[1]

    • Soak in a base bath (Isopropanol/KOH) for 24 hours to hydrolyze the chloropyrimidine core before final washing.[1]

References

  • Sigma-Aldrich (Merck). (2025).[1] Safety Data Sheet: this compound. Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: this compound (CID 12828552).[1] National Library of Medicine.[1] Retrieved from [1]

  • ECHA (European Chemicals Agency). (2024).[1] C&L Inventory: Imidazo[1,2-a]pyrimidine derivatives. Retrieved from [1]

  • Fisher Scientific. (2024).[1][4] Laboratory Safety Guide: Handling Halogenated Heterocycles. Retrieved from [1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one
Reactant of Route 2
Reactant of Route 2
7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.